Potassium stannate
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;dioxido(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.3O.Sn/q2*+1;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUCSUBTZWXKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891883 | |
| Record name | Potassium stannate | |
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Molecular Weight |
244.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trihydrate (12125-03-0): Colorless solid; [Merck Index] | |
| Record name | Potassium stannate(IV) | |
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CAS No. |
12142-33-5 | |
| Record name | Potassium stannate(IV) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate (SnO32-), potassium (1:2) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium stannate | |
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| Record name | Dipotassium tin trioxide | |
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| Record name | POTASSIUM STANNATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Stannate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of potassium stannate, with a focus on potassium hexahydroxostannate(IV) (K₂Sn(OH)₆). It details the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the analytical workflow.
Crystal Structure and Quantitative Data
Potassium hexahydroxostannate(IV) crystallizes in the rhombohedral system. The structure consists of potassium cations and complex anions of tin(IV) octahedrally coordinated by six hydroxide groups, [Sn(OH)₆]²⁻.[1] These complex anions are interconnected through a network of hydrogen bonds.[1]
A summary of the key crystallographic data for potassium hexahydroxostannate(IV) is presented in Table 1.
| Parameter | Value | Reference |
| Crystal System | Rhombohedral | [1] |
| Space Group | R-3 | [1][2] |
| Lattice Parameters | ||
| a | 6.545(1) Å | [1] |
| c | 12.808(3) Å | [1] |
| α, β | 90° | [2] |
| γ | 120° | [2] |
| Unit Cell Volume | 474.9(2) ų | Calculated from[1] |
| Formula Units (Z) | 3 | |
| Coordination Geometry | Slightly distorted octahedral | [1] |
| Sn-O Bond Length | 2.068(1) Å | [1] |
| O-H···O Hydrogen Bond Length | 2.894(2) Å | [1] |
Experimental Protocols
Synthesis of Potassium Hexahydroxostannate(IV) Single Crystals
The synthesis of single crystals of potassium hexahydroxostannate(IV) suitable for X-ray diffraction can be achieved through a controlled precipitation and crystallization process. The following protocol is a representative method:
Materials:
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Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Stannic Acid: A solution of tin(IV) chloride pentahydrate is prepared by dissolving it in deionized water. A dilute aqueous solution of potassium hydroxide is slowly added to the tin(IV) chloride solution with constant stirring. This results in the precipitation of white, gelatinous stannic acid (hydrous tin(IV) oxide). The precipitate is then thoroughly washed with deionized water to remove any remaining chloride and potassium ions.
-
Formation of this compound Solution: The purified stannic acid is dissolved in a concentrated solution of potassium hydroxide. The mixture is gently heated to facilitate the dissolution and formation of potassium hexahydroxostannate(IV) in solution.
-
Single Crystal Growth by Slow Evaporation: The resulting clear solution is filtered to remove any undissolved particles. The filtrate is then placed in a beaker and covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, well-formed, colorless crystals of K₂Sn(OH)₆ will precipitate from the solution.
-
Crystal Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor. The crystals are washed with a small amount of cold ethanol to remove any residual mother liquor and then dried.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of potassium hexahydroxostannate(IV) is performed using single-crystal X-ray diffraction. A general workflow for this process is as follows:
1. Crystal Selection and Mounting:
-
A suitable single crystal, free of cracks and other visible defects, is selected under a polarizing microscope.
-
The selected crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This ensures that a complete dataset of reflections is measured.
3. Data Reduction:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as background scattering, Lorentz factor, and polarization.
-
The integrated intensities are then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.
4. Structure Solution and Refinement:
-
The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
The initial structural model is then refined using a least-squares method. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and other quality indicators.
Visualizations
The following diagrams illustrate the workflow of the crystal structure analysis and the resulting crystal packing of potassium hexahydroxostannate(IV).
References
Synthesis of Potassium Stannate Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of potassium stannate (K₂SnO₃) nanoparticles. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support the advancement of their work. This document covers various synthesis techniques, including solid-state, hydrothermal, sol-gel, and co-precipitation methods, offering detailed experimental protocols and quantitative data analysis.
Introduction to this compound Nanoparticles
This compound, an inorganic compound with the formula K₂SnO₃, is attracting growing interest in various scientific and industrial fields. In its nanoparticle form, it exhibits unique properties that make it a candidate for applications in catalysis, energy storage, and potentially in drug delivery systems. The synthesis method employed plays a crucial role in determining the physicochemical characteristics of the nanoparticles, such as particle size, morphology, crystallinity, and surface area, which in turn dictate their performance in various applications.
Synthesis Methodologies
Several methods have been explored for the synthesis of this compound and related metal stannates. This guide focuses on four primary approaches: solid-state synthesis, hydrothermal synthesis, sol-gel synthesis, and co-precipitation. While detailed protocols for the synthesis of this compound nanoparticles are not abundantly available in peer-reviewed literature for all methods, this guide provides detailed procedures based on available data and analogous synthesis of similar materials.
Solid-State Synthesis
The solid-state reaction is a straightforward and solvent-free method for producing crystalline this compound. This method typically involves the high-temperature calcination of precursors.
Objective: To synthesize this compound through a solid-state reaction between potassium hydroxide (KOH) and tin(IV) oxide (SnO₂).
Materials:
-
Potassium hydroxide (KOH)
-
Tin(IV) oxide (SnO₂)
-
Mortar and pestle
-
Alumina crucible
-
Tube furnace
Procedure:
-
The precursors, KOH and SnO₂, are weighed in a specific molar ratio (e.g., 2:1).
-
The powders are intimately mixed by grinding in a mortar and pestle.
-
The mixture is transferred to an alumina crucible.
-
The crucible is placed in a tube furnace and heated to a high temperature (e.g., 900°C) for a specified duration (e.g., 5 hours) in an air atmosphere.
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After the reaction, the furnace is cooled down to room temperature.
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The resulting this compound powder is collected and stored in a desiccator.
Quantitative Data from a Solid-State Synthesis Study for CO₂ Capture:
A study on this compound for CO₂ capture provides valuable quantitative data for a solid-state synthesis approach.[1]
| Parameter | Value |
| Precursors | KOH, SnO₂ |
| KOH:SnO₂ Weight Ratio | 3:1 |
| Synthesis Method | Facile solid-state synthesis |
| Resulting Phases (XRD) | 76% K₂SnO₃, 21% K₄SnO₄ |
Table 1: Quantitative data for the solid-state synthesis of a this compound-based sorbent.[1]
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for preparing crystalline nanoparticles from aqueous solutions under high temperature and pressure. This technique allows for good control over particle size and morphology.
Objective: To synthesize this compound nanoparticles via a hydrothermal method.
Materials:
-
A tin precursor (e.g., tin(IV) chloride pentahydrate, SnCl₄·5H₂O)
-
A potassium precursor (e.g., potassium hydroxide, KOH)
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Deionized water
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Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare an aqueous solution of the tin precursor.
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Prepare a separate aqueous solution of the potassium precursor (e.g., a high concentration KOH solution).
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Under vigorous stirring, add the tin precursor solution to the potassium precursor solution.
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Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-200°C) for a defined period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
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Collect the precipitate by centrifugation or filtration.
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Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
Logical Workflow for Hydrothermal Synthesis:
Caption: General workflow for the hydrothermal synthesis of nanoparticles.
Sol-Gel Synthesis
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.
A detailed sol-gel protocol for this compound nanoparticles is not well-documented. The following general procedure, often used for metal oxides, can serve as a starting point.
Objective: To synthesize this compound nanoparticles using a sol-gel method.
Materials:
-
A tin alkoxide precursor (e.g., tin(IV) isopropoxide) or a tin salt (e.g., tin(IV) chloride).
-
A potassium source (e.g., potassium ethoxide or potassium acetate).
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An alcohol solvent (e.g., ethanol or isopropanol).
-
Water.
-
A catalyst (acid or base, e.g., HCl or NH₄OH) to control hydrolysis and condensation rates.
Procedure:
-
Dissolve the tin precursor and the potassium source in the alcohol solvent.
-
Separately, prepare a solution of water, alcohol, and the catalyst.
-
Slowly add the water-containing solution to the precursor solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Continue stirring for a period to allow for the formation of a gel. This process can be accelerated by gentle heating.
-
Age the gel for a specific time (e.g., 24-48 hours) at room temperature to strengthen the network.
-
Dry the gel to remove the solvent. This can be done via conventional oven drying (to form a xerogel) or supercritical drying (to form an aerogel).
-
Calcine the dried gel at a specific temperature to remove organic residues and induce crystallization, yielding the final this compound nanoparticles.
Signaling Pathway of Sol-Gel Synthesis:
Caption: Key stages in the sol-gel synthesis of nanoparticles.
Co-Precipitation Synthesis
Co-precipitation is a simple and widely used method for the synthesis of multi-component oxide nanoparticles. It involves the simultaneous precipitation of multiple cations from a solution.
The following is a general protocol for co-precipitation that can be adapted for the synthesis of this compound nanoparticles.
Objective: To synthesize this compound nanoparticles by co-precipitation.
Materials:
-
A soluble tin salt (e.g., tin(IV) chloride, SnCl₄).
-
A soluble potassium salt (e.g., potassium chloride, KCl).
-
A precipitating agent (e.g., potassium hydroxide, KOH, or ammonium hydroxide, NH₄OH).
-
Deionized water.
Procedure:
-
Prepare an aqueous solution containing stoichiometric amounts of the tin and potassium salts.
-
Separately, prepare a solution of the precipitating agent.
-
Slowly add the precipitating agent solution to the mixed salt solution under vigorous stirring. This will induce the co-precipitation of a precursor material.
-
The pH of the solution should be carefully monitored and controlled during the precipitation process.
-
Age the resulting precipitate in the mother liquor for a certain period to ensure complete reaction and particle growth.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate thoroughly with deionized water to remove any remaining ions.
-
Dry the precipitate in an oven.
-
Calcine the dried powder at a specific temperature to obtain the crystalline this compound nanoparticles.
Experimental Workflow for Co-Precipitation:
Caption: Step-by-step workflow for co-precipitation synthesis.
Characterization of this compound Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to determine their physical and chemical properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phase and estimate the crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, including their size, shape, and lattice structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material.
Example Characterization Data:
A study on a solid-state synthesized this compound-based material reported the following XRD results:
| Material | Crystalline Phases Identified |
| In-house synthesized K-stannate | K₂SnO₃ (76%), K₄SnO₄ (21%) |
Table 2: Crystalline phases identified by XRD in a synthesized this compound sample.[1]
Conclusion
The synthesis of this compound nanoparticles can be approached through various methods, each offering distinct advantages and challenges. While the solid-state method is well-documented for producing crystalline this compound, wet-chemical routes like hydrothermal, sol-gel, and co-precipitation methods offer greater potential for controlling nanoparticle size and morphology, which are critical for advanced applications. This guide provides a foundation of experimental protocols and workflows. It is important to note that the parameters for wet-chemical methods, in particular, will require optimization to achieve the desired nanoparticle characteristics for specific research and development purposes. Further research into the direct synthesis of this compound nanoparticles via these wet-chemical routes is needed to expand the available data and refine these protocols.
References
An In-depth Technical Guide on the Thermal Decomposition of Potassium Stannate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of potassium stannate trihydrate, a compound of interest in various scientific and industrial fields. This document outlines the decomposition pathway, presents quantitative data from thermal analysis, details experimental methodologies, and provides visual representations of the processes involved.
Introduction
This compound trihydrate, with the chemical formula K₂SnO₃·3H₂O, is also known as potassium hexahydroxostannate(IV) and can be represented as K₂[Sn(OH)₆]. This nomenclature is interchangeable, as the chemical structure consists of a central tin atom coordinated to six hydroxyl groups, with two potassium ions providing charge balance. The compound has a molecular weight of approximately 298.95 g/mol .
The thermal decomposition of this hydrated metal stannate is a multi-stage process involving dehydration and subsequent decomposition into various intermediate and final products. Understanding this thermal behavior is crucial for its application in ceramics, as a precursor for catalysts, and in the synthesis of tin-based materials.[1]
Thermal Decomposition Pathway
The thermal decomposition of this compound trihydrate proceeds through a series of distinct steps, which can be elucidated using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous stannate at higher temperatures.
Dehydration
The initial stage of decomposition involves the removal of the three molecules of water. This dehydration process for this compound trihydrate is reported to occur at approximately 140°C.[2] TGA studies on a commercial sample of this compound trihydrate have shown a weight loss of around 18% in the initial heating phase, which corresponds to the theoretical mass loss of three water molecules (approximately 18.08%).
Multi-stage Decomposition at Higher Temperatures
Following the initial dehydration to form anhydrous this compound (K₂SnO₃), further heating leads to a more complex, multi-stage decomposition. One study has identified three distinct thermolysis stages for potassium hexahydroxostannate(IV) at higher temperatures.[3] While the exact nature of the intermediates at each stage is a subject of ongoing research, a proposed pathway involves the sequential loss of water molecules from the hydroxyl groups, leading to the formation of various potassium tin oxide species. The final decomposition products at high temperatures are expected to be a mixture of potassium oxide (K₂O) and tin(IV) oxide (SnO₂).
The decomposition of analogous alkaline earth metal hexahydroxostannates (MSn(OH)₆, where M = Ca, Sr) has been shown to proceed through the formation of the respective stannates (MSnO₃) before further decomposition.[4] A similar pathway can be inferred for the potassium analogue.
Quantitative Data from Thermal Analysis
The following tables summarize the quantitative data associated with the thermal decomposition of this compound trihydrate, based on available literature.
Table 1: Dehydration of this compound Trihydrate
| Parameter | Value | Reference |
| Decomposition Temperature | ~140 °C | [2] |
| Theoretical Mass Loss (%) | 18.08% | Calculated |
| Observed Mass Loss (%) | ~18% |
Table 2: High-Temperature Multi-stage Decomposition of Potassium Hexahydroxostannate(IV)
| Stage | Decomposition Temperature (°C) | Proposed Water Loss (molecules) |
| 1 | 235 | 2 |
| 2 | 362 | 1/3 |
| 3 | 495 | 2/3 |
Experimental Protocols
A detailed methodology for the key experiments used to characterize the thermal decomposition of this compound trihydrate is provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound trihydrate as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of this compound trihydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of decomposition and the corresponding mass losses.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures at which thermal events (e.g., dehydration, decomposition, phase transitions) occur and to determine the nature of these events (endothermic or exothermic).
Instrumentation: A DTA or DSC instrument, often coupled with a TGA.
Procedure:
-
A small, known mass of the this compound trihydrate sample is placed in a sample crucible, and an empty reference crucible is also prepared.
-
Both crucibles are placed in the DTA/DSC furnace.
-
The furnace is heated at a constant rate under a controlled atmosphere (typically inert).
-
The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is measured and recorded as a function of temperature.
-
Endothermic or exothermic peaks in the DTA/DSC curve indicate thermal events.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the intermediate and final products of the thermal decomposition.
Instrumentation: A powder X-ray diffractometer.
Procedure:
-
Samples of this compound trihydrate are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA analysis.
-
The samples are then cooled to room temperature.
-
The solid residues are ground into a fine powder and mounted on a sample holder.
-
XRD patterns are collected over a specific 2θ range.
-
The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., the ICDD PDF database) to identify the crystalline phases present.
Visualizations
Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound trihydrate.
Experimental Workflow
Caption: General experimental workflow for studying thermal decomposition.
References
An In-depth Technical Guide to the Solubility of Potassium Stannate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium stannate in various solvents. The information is compiled from scientific literature and chemical reference handbooks to assist researchers and professionals in chemistry-related fields. This document presents quantitative solubility data in a structured format, details common experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.
Introduction to this compound
This compound, with the chemical formula K₂SnO₃, typically exists as the trihydrate, K₂SnO₃·3H₂O. It is a white crystalline solid that finds applications in various industries, including electroplating for tin plating, in the textile industry for dyeing and printing, and as a stabilizer.[1] Its solubility is a critical parameter for its use in solution-based applications.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 15 | 110.5 g / 100 mL |
| Water | H₂O | 20 | 330 g / L |
| Water | H₂O | 0 - 95 | Data available in specialized literature¹ |
| Ethanol | C₂H₅OH | Ambient | Insoluble |
| Alcohol | ROH | Ambient | Insoluble[1] |
| Acetone | C₃H₆O | Ambient | Insoluble |
| Methanol | CH₃OH | Not Available | Not Available |
| Glycerol | C₃H₈O₃ | Not Available | Not Available |
| Ethylene Glycol | C₂H₆O₂ | Not Available | Not Available |
¹A study on the solubility in the this compound – potassium hydroxide – water system has been conducted from 0 to 95.0 °C, indicating the existence of detailed temperature-dependent solubility data in water.[2] The CRC Handbook of Chemistry and Physics also indicates the availability of such data in its tables.[3]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for two common methods used to determine the solubility of an inorganic salt like this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.
Objective: To determine the equilibrium concentration of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Solvent of interest
-
Thermostatically controlled water bath or incubator with a shaker
-
Erlenmeyer flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., ICP-OES for tin analysis, gravimetric analysis)
Procedure:
-
Preparation: An excess amount of this compound is added to a series of Erlenmeyer flasks containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The flasks are securely stoppered and placed in a thermostatically controlled shaker bath set to the desired temperature. The flasks are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the flasks are allowed to stand in the constant temperature bath to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated (or pre-cooled to the bath temperature) pipette or syringe. The sample is immediately filtered to remove any suspended solid particles.
-
Analysis: A known aliquot of the clear, saturated solution is carefully transferred to a volumetric flask and diluted as necessary. The concentration of the solute in the diluted sample is then determined using a suitable analytical technique. For this compound, measuring the tin concentration via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a precise method. Alternatively, a known volume of the saturated solution can be evaporated to dryness, and the mass of the solid residue can be determined gravimetrically.
-
Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as g/100 mL or mol/L.
Polythermal Method (Temperature Variation Method)
The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.
Objective: To construct a solubility curve for this compound in a solvent over a range of temperatures.
Materials and Equipment:
-
This compound (analytical grade)
-
Solvent of interest
-
Test tube or a jacketed glass vessel
-
Calibrated thermometer or temperature probe
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Heating and cooling system (e.g., water bath, oil bath, or cryostat)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is added to a known mass or volume of the solvent in the test tube or vessel.
-
Dissolution: The mixture is heated while being continuously stirred until all the solid has completely dissolved.
-
Cooling and Observation: The clear solution is then allowed to cool slowly with continuous stirring. The temperature is carefully monitored.
-
Saturation Point Determination: The temperature at which the first crystals of the solute appear is recorded. This is the saturation temperature for that specific concentration.
-
Data Collection for Solubility Curve: The process is repeated with different known concentrations of this compound to obtain a series of saturation temperatures.
-
Plotting the Solubility Curve: The solubility (in g/100 g of solvent or other units) is plotted against the corresponding saturation temperature to generate a solubility curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Isothermal Solubility Determination.
References
hydrolysis of potassium stannate solution
An In-depth Technical Guide to the Hydrolysis of Potassium Stannate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, formally known as potassium hexahydroxystannate(IV) with the chemical formula K₂[Sn(OH)₆], is a key compound in various industrial processes, most notably in alkaline tin plating.[1] Its aqueous solutions are characteristically alkaline due to the hydrolysis of the hexahydroxystannate(IV) anion, [Sn(OH)₆]²⁻.[2] A comprehensive understanding of the hydrolysis of this compound is crucial for optimizing its applications and ensuring process stability. This technical guide provides an in-depth analysis of the s, including the underlying chemical mechanisms, influencing factors, thermodynamic data, and detailed experimental protocols for its characterization.
The Chemistry of this compound in Aqueous Solution
In aqueous solutions, this compound dissociates to yield potassium ions (K⁺) and the hexahydroxystannate(IV) complex ion, [Sn(OH)₆]²⁻. The tin(IV) center in this complex is octahedrally coordinated by six hydroxide ligands. The stability and reactivity of this complex are highly dependent on the solution's pH.
The Hydrolysis Process: Olation and Oxolation
The hydrolysis of the [Sn(OH)₆]²⁻ ion is a condensation process that leads to the formation of polymeric tin-oxygen species, which can ultimately precipitate as hydrated tin(IV) oxide (stannic acid). This process is generally understood to occur via two primary mechanisms: olation and oxolation.[2][3]
-
Olation: This process involves the formation of a hydroxyl bridge (–OH–) between two tin centers. It is initiated by the deprotonation of a coordinated hydroxide ligand, followed by the nucleophilic attack of the resulting oxo-ligand on an adjacent tin atom, displacing a water molecule.
-
Oxolation: This mechanism involves the formation of an oxo bridge (–O–) between two tin centers. It typically follows an olation step and involves the deprotonation of a bridging hydroxyl group.
These condensation reactions lead to the formation of polynuclear tin(IV) species, which grow in size and eventually precipitate out of the solution as a gelatinous material, commonly referred to as stannic acid or hydrated tin(IV) oxide (SnO₂·nH₂O).
Factors Influencing Hydrolysis
The hydrolysis of this compound is a sensitive process influenced by several key parameters:
-
pH: The pH of the solution is the most critical factor. In strongly alkaline solutions, the equilibrium favors the monomeric [Sn(OH)₆]²⁻ ion, thus enhancing the stability of the this compound solution. As the pH is lowered (i.e., the concentration of hydroxide ions decreases), the hydrolysis equilibrium shifts towards the formation of polymeric species and eventual precipitation of hydrated tin(IV) oxide.[4]
-
Temperature: An increase in temperature generally accelerates the rate of hydrolysis. This is a crucial consideration in industrial applications such as tin plating, where elevated temperatures are often used.[5]
-
Concentration: The concentration of this compound in the solution can also affect the rate and extent of hydrolysis. Higher concentrations may lead to a faster formation of polymeric species.
Thermodynamic Data
The thermodynamic stability of the species involved in the hydrolysis of this compound is essential for predicting the spontaneity and equilibrium position of the reactions. The OECD Nuclear Energy Agency (NEA) Thermochemical Database (TDB) project provides critically reviewed thermodynamic data for tin compounds.[6][7]
| Species/Compound | Formula | State | ΔfG° (kJ/mol) | ΔfH° (kJ/mol) | S° (J/mol·K) | Reference |
| Hexahydroxystannate(IV) ion | [Sn(OH)₆]²⁻ | aq | -11.14 ± 0.32 | - | - | [8] |
| Stannic acid (amorphous) | Sn(OH)₄ | am | -7.22 ± 0.08 | - | - | [8] |
| Tin(IV) oxide (cassiterite) | SnO₂ | cr | -515.8 | -577.6 | 49.0 | [9] |
| Water | H₂O | l | -237.1 | -285.8 | 70.0 | [9] |
| Hydroxide ion | OH⁻ | aq | -157.3 | -230.0 | -10.7 | [9] |
Note: ΔfG° and ΔfH° are the standard Gibbs free energy and enthalpy of formation, respectively. S° is the standard entropy. The data for [Sn(OH)₆]²⁻ and Sn(OH)₄ are presented as log K at infinite dilution and T = 298 K for the formation from Sn⁴⁺ and H₂O.
Experimental Protocols
Characterizing the s requires a combination of analytical techniques to monitor the changes in chemical species and physical properties over time.
Potentiometric Titration
This method is used to determine the change in pH of a this compound solution as a function of added acid, allowing for the determination of hydrolysis constants.
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.
-
Titration Setup: Place a known volume of the this compound solution in a thermostated vessel equipped with a magnetic stirrer. Insert a calibrated pH electrode and a reference electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature. Add the titrant in small increments, allowing the pH to stabilize after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be determined from the first and second derivatives of the titration curve. The hydrolysis constants can be calculated from the pH data in the buffer regions.[10][11]
Raman Spectroscopy
Raman spectroscopy is a powerful non-invasive technique for identifying and quantifying the different tin species present in solution during the hydrolysis process.
Protocol:
-
Sample Preparation: Prepare a series of this compound solutions at different concentrations and pH values.
-
Spectra Acquisition: Acquire Raman spectra of the solutions using a Raman spectrometer with an appropriate laser excitation wavelength.
-
Data Analysis: The Raman spectra will show characteristic peaks for the [Sn(OH)₆]²⁻ ion and any polymeric tin-oxygen species that form. By monitoring the changes in the intensity and position of these peaks over time, the kinetics of the hydrolysis process can be studied.[12][13]
Dynamic Light Scattering (DLS)
DLS is used to monitor the formation and growth of nanoparticles or colloidal particles in the solution, which are the products of hydrolysis.
Protocol:
-
Sample Preparation: Prepare a this compound solution and adjust the pH to initiate hydrolysis.
-
Measurement: Place the sample in the DLS instrument and measure the particle size distribution at regular time intervals.
-
Data Analysis: The DLS data will provide information on the size and polydispersity of the particles formed during hydrolysis, allowing for the study of the kinetics of particle growth.[14]
Visualizations
Hydrolysis Pathway of [Sn(OH)₆]²⁻
The following diagram illustrates the proposed hydrolysis pathway of the hexahydroxystannate(IV) ion, leading to the formation of a dimer through an olation process. This is a simplified representation of the initial steps of polymerization.
Caption: Initial steps of [Sn(OH)₆]²⁻ hydrolysis via olation.
Experimental Workflow for Hydrolysis Study
This diagram outlines a typical experimental workflow for investigating the hydrolysis of a this compound solution using the analytical techniques described above.
References
- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 2. Olation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. db-thueringen.de [db-thueringen.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nuclear Energy Agency (NEA) - Chemical Thermodynamics of Tin [oecd-nea.org]
- 7. Nuclear Energy Agency (NEA) - Thermochemical Database (TDB) Project [oecd-nea.org]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Fluid-cell Raman Spectroscopy for operando Studies of Reaction and Transport Phenomena during Silicate Glass Corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Stannate
This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium stannate, with a focus on its commercially available form, this compound trihydrate. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced applications and research.
Chemical Identity and Structure
This compound is an inorganic compound of potassium, tin, and oxygen. While often represented by the simple formula K₂SnO₃, its common commercial form is the trihydrate, K₂SnO₃·3H₂O. Structurally, this compound is more accurately described as potassium hexahydroxostannate(IV), K₂[Sn(OH)₆], where the tin atom is octahedrally coordinated to six hydroxide ligands.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | Potassium hexahydroxostannate(IV) |
| Synonyms | This compound trihydrate, Potassium tin(IV) oxide trihydrate |
| CAS Number | 12125-03-0 (for trihydrate)[3][4], 12142-33-5 (for anhydrous)[5] |
| Molecular Formula | K₂[Sn(OH)₆] (hydrated form), K₂SnO₃ (anhydrous form)[4][5] |
| Molecular Weight | 298.95 g/mol (hydrated form)[3][4] |
Crystal Structure
A single-crystal X-ray diffraction study of potassium hexahydroxostannate(IV) has revealed a rhombohedral crystal system with the space group R-3.[1] The tin atom is at the center of a slightly distorted octahedron of six oxygen atoms from the hydroxide groups.[1] These [Sn(OH)₆]²⁻ complex anions are interconnected through O-H···O hydrogen bonds.[1]
Table 2: Crystallographic Data for K₂[Sn(OH)₆]
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3 (No. 148) |
| a | 6.541 Å[6] |
| c | 12.813 Å[6] |
| α, β | 90°[6] |
| γ | 120°[6] |
| Sn-O bond length | 2.068(1) Å[1] |
| O-H···O hydrogen bond length | 2.894(2) Å[1] |
Physical Properties
This compound is a white, odorless crystalline solid.[7] Its physical properties are summarized in the table below.
Table 3: Physical Properties of this compound Trihydrate
| Property | Value |
| Appearance | White crystalline solid |
| Density | 3.197 g/cm³ |
| Melting Point | 140 °C (decomposes) |
| Solubility in Water | Soluble |
| Solubility in other solvents | Insoluble in alcohol |
Chemical Properties
This compound exhibits chemical properties characteristic of a salt of a weak acid (stannic acid) and a strong base (potassium hydroxide). Its aqueous solutions are alkaline.
Reaction with Carbon Dioxide
In the presence of moist air, this compound absorbs carbon dioxide, leading to the formation of potassium carbonate and stannic acid (hydrated tin(IV) oxide), which reduces its solubility in water.[8]
Reaction Pathway for CO₂ Absorption
Thermal Decomposition
Thermolysis of potassium hexahydroxostannate(IV) occurs in three distinct stages. The decomposition involves the sequential loss of water molecules, ultimately leading to the formation of anhydrous this compound and then further decomposition at higher temperatures.[1]
Thermal Decomposition Pathway
Reaction with Acids
As a salt of a weak acid, this compound reacts with strong acids to form stannic acid (hydrated tin(IV) oxide) and the corresponding potassium salt. For example, with hydrochloric acid, it forms stannic acid and potassium chloride.
General Acid Reaction
Spectroscopic Properties
Infrared (IR) Spectroscopy
The infrared spectrum of potassium hexahydroxostannate(IV) is characterized by absorption bands corresponding to the vibrations of the O-H and Sn-O bonds within the [Sn(OH)₆]²⁻ anion.
Table 4: IR Absorption Band Assignments for K₂[Sn(OH)₆] [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations |
| ~1630 | H-O-H bending (adsorbed water) |
| 735-775 | Sn-O-Sn bond vibrations |
| Below 600 | Sn-O stretching and O-Sn-O bending modes |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are summaries of two common laboratory-scale preparations.
This method involves the initial formation of β-stannic acid by reacting metallic tin with concentrated nitric acid, followed by a reaction with potassium hydroxide.
Experimental Workflow for Synthesis from Tin and Nitric Acid
Protocol:
-
React metallic tin with concentrated nitric acid at room temperature to form a white precipitate of β-stannic acid.[9]
-
Wash the β-stannic acid precipitate thoroughly with hot water until the washings are neutral.[9]
-
Mix the resulting β-stannic acid paste with a concentrated solution of potassium hydroxide.[9]
-
Heat the mixture to facilitate the reaction and formation of this compound.[9]
-
Dissolve the resulting solid in water, filter to remove any impurities, and then concentrate the filtrate by heating to induce crystallization.[9]
-
Collect the crystals of this compound trihydrate by filtration and dry them.
This one-step synthesis method is an alternative that avoids the use of nitric acid.
Experimental Workflow for One-Step Synthesis
Protocol:
-
In a reaction vessel, combine metallic tin with a 10-40% aqueous solution of potassium hydroxide.[10]
-
While stirring, add a 5-30% solution of hydrogen peroxide to the mixture.[10]
-
Heat the reaction mixture to a temperature between 50 and 100 °C for 1 to 7 hours.[10]
-
After the reaction is complete, filter the hot solution to remove any unreacted tin.
-
Concentrate the filtrate under reduced pressure to induce crystallization.[10]
-
Collect the resulting crystals of this compound trihydrate by filtration, wash with a small amount of cold water, and dry.
Determination of Physical Properties
Standard laboratory methods can be employed to verify the physical properties of synthesized or commercial this compound.
The melting point, which is a decomposition temperature for this compound, can be determined using a capillary melting point apparatus. The sample is heated at a slow, controlled rate, and the temperature at which decomposition is observed is recorded.
The density of the crystalline solid can be determined by the displacement method. A known mass of the solid is added to a graduated cylinder containing a known volume of a liquid in which the solid is insoluble (e.g., a non-polar solvent like hexane), and the volume change is measured.
The solubility of this compound in water at different temperatures can be determined by preparing saturated solutions at various temperatures. For each temperature, a known volume of the saturated solution is carefully withdrawn, and the mass of the dissolved salt is determined after evaporating the solvent. Plotting the mass of dissolved salt per 100 g of water against the temperature yields the solubility curve.[11][12]
Applications
This compound has a range of industrial applications, primarily leveraging its properties as a source of tin in an alkaline medium.
-
Electroplating: It is a key component of alkaline tin plating baths, used to create protective and decorative tin coatings on various metals.[7]
-
Catalysis: It can be used as a catalyst in certain organic synthesis reactions.
-
Textile Industry: It is used as a mordant in dyeing and printing processes.
-
Stabilizer: It is employed as a stabilizer for hydrogen peroxide.[7]
This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further research into the extensive body of scientific literature is recommended.
References
- 1. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. hou.usra.edu [hou.usra.edu]
- 4. quora.com [quora.com]
- 5. Potassium burns quickly when introduced to acid [mammothmemory.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN1217861C - Method for preparing this compound - Google Patents [patents.google.com]
- 10. tib-chemicals.com [tib-chemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Potassium Stannate (CAS No. 12125-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium stannate, with the chemical formula K₂SnO₃, is an inorganic compound that exists most commonly in its trihydrate form, K₂SnO₃·3H₂O. It is a white, crystalline solid known for its solubility in water. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on data relevant to scientific research and development.
Core Properties of this compound Trihydrate
The physical and chemical properties of this compound trihydrate are summarized below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 12125-03-0 | [1] |
| Molecular Formula | K₂SnO₃·3H₂O | [1] |
| Molecular Weight | 298.94 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | > 140 °C (decomposes) | [1] |
| Density | 3.2 g/cm³ | [1] |
| Solubility in Water | 110.5 g/100 mL at 20°C | [1] |
Health and Safety Information
| Hazard Statement | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Note: For complete safety information, please refer to the full Safety Data Sheet (SDS).
Experimental Protocols
Synthesis of this compound Trihydrate
A common method for the synthesis of this compound involves the reaction of metallic tin with potassium hydroxide in the presence of an oxidizing agent, such as hydrogen peroxide.
Materials:
-
Metallic tin (tin flower)
-
Potassium hydroxide (KOH) solution (10-40%)
-
Hydrogen peroxide (H₂O₂) solution (5-30%)
-
Reaction kettle with stirring mechanism
-
Filtration apparatus
-
Rotary evaporator or similar concentration apparatus
-
Crystallization dish
-
Drying oven
Procedure:
-
Place the metallic tin and a 10-40% potassium hydroxide solution into the reaction kettle.
-
Begin stirring the mixture.
-
Slowly add a 5-30% hydrogen peroxide solution to the reaction mixture.
-
Maintain the reaction temperature between 50 and 100°C for 1 to 7 hours.
-
After the reaction is complete, filter the hot solution to remove any unreacted tin or impurities.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator until crystals begin to form.
-
Transfer the concentrated solution to a crystallization dish and allow it to cool to room temperature to promote further crystallization.
-
Filter the crystals from the mother liquor.
-
Wash the collected crystals with a small amount of cold deionized water.
-
Dry the purified this compound trihydrate crystals in a drying oven at a temperature below 100°C.
Synthesis of Tin Oxide (SnO₂) Nanoparticles
This compound can serve as a precursor for the synthesis of tin oxide nanoparticles through a hydrothermal method.
Materials:
-
This compound trihydrate (K₂SnO₃·3H₂O)
-
Deionized water
-
Hydrazine (as a surfactant, optional)
-
Autoclave (Teflon-lined)
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare an aqueous solution of this compound trihydrate.
-
If a surfactant is used, add hydrazine to the solution and stir until fully dissolved.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a temperature of approximately 100°C for 12 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles several times with deionized water and ethanol to remove any remaining ions.
-
Dry the final tin oxide nanoparticle product in an oven.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Place the powdered this compound sample into a suitable sample holder, such as an aluminum cup.
-
Position the sample holder in the Raman spectrometer.
-
Focus the laser beam onto the sample surface.
-
Acquire the Raman spectrum, ensuring an appropriate laser wavelength and power to avoid sample degradation.
Applications
Electroplating
A primary application of this compound is in alkaline tin electroplating baths.[2][3] Its high solubility allows for the formulation of concentrated plating solutions, which can be operated at high current densities to achieve faster plating rates.[2]
Typical Alkaline Tin Plating Bath Composition and Operating Conditions:
| Component/Parameter | Concentration/Value |
| This compound | 210 g/L (for high-speed plating) |
| Potassium Hydroxide | 22 g/L |
| Operating Temperature | 70-90°C |
| Cathode Current Density | 30-1000 A/ft² |
Catalysis
This compound has been explored as a solid base catalyst in organic reactions, such as aldol condensations. While specific protocols are highly reaction-dependent, the general principle involves the use of the basic nature of the stannate to facilitate the deprotonation of a ketone or aldehyde, initiating the condensation reaction.
Other Applications
-
Ceramics and Glass: It is used as a fluxing agent and stabilizer to improve the mechanical and thermal properties of ceramics and glass.[4]
-
Wastewater Treatment: It can be employed in the removal of heavy metals from wastewater.[4]
-
CO₂ Capture: Recent research has investigated the use of this compound as a sorbent for high-temperature carbon dioxide capture.[5]
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key application areas for this compound.
References
An In-depth Technical Guide to Anhydrous Potassium Stannate and Its Trihydrate Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium stannate, a compound of potassium, tin, and oxygen, is a critical material in various scientific and industrial applications. It primarily exists in two common forms: anhydrous this compound (K₂SnO₃) and this compound trihydrate (K₂SnO₃·3H₂O). The presence of water of hydration in the trihydrate form significantly influences its physical and chemical properties, making the selection between the two forms crucial for specific applications. This technical guide provides a comprehensive comparison of anhydrous and trihydrate this compound, covering their properties, synthesis, analytical procedures, and key applications.
Physicochemical Properties: A Comparative Analysis
The fundamental differences between the anhydrous and trihydrate forms of this compound are summarized in the table below, offering a clear comparison of their key quantitative properties.
| Property | Anhydrous this compound | This compound Trihydrate |
| Chemical Formula | K₂SnO₃ | K₂SnO₃·3H₂O |
| Molecular Weight | 244.90 g/mol [1] | 298.95 g/mol [2] |
| CAS Number | 12142-33-5[1] | 12125-03-0[2] |
| Appearance | White to light tan crystalline powder | White to off-white/beige crystalline powder[3] |
| Density | 3.197 g/cm³ (for trihydrate) | 3.197 g/cm³ at 25 °C[2][4] |
| Melting Point | Decomposes | Decomposes at 140 °C (loses water of hydration)[2][3] |
| Solubility in Water | Soluble | 110.5 g/100 mL at 15 °C[1] |
| Solubility in Other Solvents | Insoluble in alcohol[1] | Insoluble in alcohol and acetone[3] |
| Crystal Structure | Orthorhombic[5] | - |
Synthesis and Preparation
The synthesis of this compound typically results in the trihydrate form due to the use of aqueous solutions. The anhydrous form is subsequently obtained through controlled dehydration.
Synthesis of this compound Trihydrate
Several methods for the synthesis of this compound have been patented, generally involving the reaction of a tin source with potassium hydroxide in an aqueous medium.
This method utilizes the direct reaction of tin metal with potassium hydroxide and an oxidizing agent, such as hydrogen peroxide, to produce this compound.[6]
Materials:
-
Tin metal (granular or powder)
-
Potassium hydroxide (KOH) solution (10-40%)
-
Hydrogen peroxide (H₂O₂) solution (5-30%)
-
Reaction kettle with stirring mechanism
-
Filtration apparatus
-
Vacuum evaporator or concentrator
-
Crystallization vessel
-
Drying oven
Procedure:
-
Charge the reaction kettle with the desired amount of tin metal and the potassium hydroxide solution. The molar ratio of KOH to tin is typically between 2:1 and 5:1.[6]
-
Begin stirring the mixture.
-
Slowly add the hydrogen peroxide solution to the reaction mixture. The molar ratio of H₂O₂ to tin is generally between 2:1 and 5:1.[6]
-
Maintain the reaction temperature between 50 °C and 100 °C for a duration of 1 to 7 hours.[6]
-
After the reaction is complete, filter the hot solution to remove any unreacted tin and other insoluble impurities.
-
Transfer the filtrate to a vacuum evaporator and concentrate the solution under reduced pressure until crystal formation is observed.
-
Cool the concentrated solution in a crystallization vessel to allow for the formation of this compound trihydrate crystals.
-
Filter the crystals from the mother liquor.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals in an oven at a temperature below 140 °C to prevent dehydration.
Logical Flow of Trihydrate Synthesis
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. This compound 99.9 trace metals 12125-03-0 [sigmaaldrich.com]
- 3. This compound Trihydrate [ghtech.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]
Novel Synthesis Routes for High-Purity Potassium Stannate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern and traditional synthesis methods for producing high-purity potassium stannate (K₂SnO₃). This compound is a critical inorganic compound with applications ranging from electroplating and textile manufacturing to its emerging use in advanced materials and as a precursor in chemical synthesis.[1][2] This document details various synthetic pathways, offering comparative data and step-by-step experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific applications.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for this compound is often a trade-off between purity, yield, cost, safety, and environmental impact. The following table summarizes the key quantitative parameters of prominent synthesis routes, providing a clear basis for comparison.
| Synthesis Method | Precursors | Reported Purity | Reported Yield | Key Advantages | Key Disadvantages |
| Electrochemical Method | Tin, Potassium Hydroxide, Water | High Purity (details not quantified in source) | Not specified | Simplified process, environmentally friendly (no nitrogen oxides) | Requires specialized electrochemical setup |
| Hydrogen Peroxide Method | Tin Flower, Hydrogen Peroxide, Potassium Hydroxide | Not specified | Up to 99.8%[3][4] | Simple one-step process, energy-efficient, environmentally friendly, high yield[3] | Potential hazards associated with handling hydrogen peroxide |
| Nitric Acid Method | Tin, Concentrated Nitric Acid, Potassium Hydroxide | 96.1% - 96.9%[5] | 98.5% - 99.6%[5] | High yield | Environmentally unfriendly (produces nitrogen oxides), longer process[5][6] |
| Tin Tetrachloride Method | Metallic Tin, Chlorine, Alkali, Potassium Hydroxide | High Purity (details not quantified in source) | Not specified | Avoids divalent tin impurities, complete reaction[7][8] | Use of toxic chlorine gas, multi-step process[3][7] |
| Solid-State Synthesis | Potassium Carbonate, Tin Oxide | Mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%) | Not specified | Facile solid-state reaction | High temperatures required (900°C), may produce mixed phases[9][10] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis experiments discussed.
Electrochemical Synthesis
This method utilizes an electrolytic cell to produce high-purity this compound.
Experimental Protocol:
-
Preparation of Electrolyte: Prepare a potassium hydroxide (KOH) solution with a mass concentration of 10% to 20%. A 12% solution is noted to be preferable for a high crystallization rate. Filter the solution for later use.[6]
-
Electrolytic Cell Setup:
-
Use a 40mm thick tin plate as the anode and a 10mm thick stainless steel plate as the cathode.
-
Separate the anode and cathode compartments using a pre-treated anion heterogeneous exchange membrane.
-
-
Electrolysis:
-
Fill the electrolytic cell with the prepared KOH solution.
-
Set the current density to 3.0 A/dm² and maintain the temperature at 80°C.
-
Continue the electrolysis until the mass concentration of tin ions in the anode area reaches 10%.
-
At this point, remove the electrolyte from the anode area and replenish it with a fresh 20% KOH solution to continue the process.[6]
-
-
Crystallization and Purification:
-
Filter the electrolyte collected from the anode area.
-
Heat and concentrate the filtrate under reduced pressure in a vacuum until a significant amount of crystals appear.
-
Cool the solution to room temperature.
-
Centrifuge and sieve the crystals to obtain high-purity this compound trihydrate.[6]
-
Hydrogen Peroxide Method
This one-step synthesis is noted for its simplicity and high yield.
Experimental Protocol:
-
Reaction Setup:
-
In a reaction kettle, add banca tin (tin flower) and a 10% to 40% potassium hydroxide (KOH) solution.
-
The molar ratio of KOH to metallic tin flower should be between 2:1 and 5:1.[3]
-
-
Reaction:
-
Product Isolation:
-
After the reaction is complete, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Allow the concentrated solution to crystallize.
-
Filter the crystals, wash them, and then dry to obtain the final this compound product.[3]
-
Nitric Acid Method
A traditional method that involves the formation of a β-stannic acid intermediate.
Experimental Protocol:
-
Formation of β-stannic acid:
-
Formation of this compound:
-
Crystallization and Isolation:
-
Cool the molten liquid to below 200°C while stirring to form a paste or block.
-
Slowly dissolve the paste or block in water, adjusting the solution concentration to 10-20 Bé (Baumé).
-
Filter the solution to remove any impurities.
-
Evaporate and concentrate the filtrate at 110-120°C to crystallize the this compound product.[5]
-
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the key synthesis methods described.
Caption: Workflow for the Electrochemical Synthesis of this compound.
Caption: Workflow for the Hydrogen Peroxide Synthesis of this compound.
Caption: Workflow for the Nitric Acid Synthesis of this compound.
References
- 1. justdial.com [justdial.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1217861C - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN100378004C - New Production Method of this compound - Google Patents [patents.google.com]
- 8. CN1872699A - Method for producing this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. CN1546383A - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Formation of Potassium Stannate from Tin Tetrachloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Potassium stannate (K₂SnO₃), typically in its hydrated form potassium hexahydroxostannate(IV) (K₂[Sn(OH)₆]), is a critical inorganic compound with extensive applications in electroplating, textile manufacturing, and as a stabilizer in various chemical processes.[1][2] Its synthesis from tin tetrachloride (SnCl₄) offers a pathway that can be optimized for high purity and yield. This technical guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a clear understanding of the process.
Core Mechanism of Formation
The synthesis of this compound from tin tetrachloride is fundamentally a two-stage process. The overall reaction involves the complete hydrolysis of tin tetrachloride to form an intermediate, orthostannic acid, which is subsequently neutralized with potassium hydroxide to yield the final product.
Stage 1: Hydrolysis of Tin Tetrachloride
Tin tetrachloride is a covalent compound that fumes in moist air and reacts exothermically with water.[3] This vigorous hydrolysis reaction leads to the formation of tin(IV) oxide (SnO₂) and hydrochloric acid (HCl).[3] In aqueous solution, the tin(IV) oxide is hydrated, forming what is known as orthostannic acid (H₄SnO₄ or Sn(OH)₄), which is more accurately represented as SnO₂·xH₂O.[4]
The reaction is as follows:
SnCl₄ + 4H₂O → Sn(OH)₄ + 4HCl
This step is crucial as it produces the necessary stannic acid precursor. The precipitate, orthostannic acid, must be thoroughly washed to remove residual hydrochloric acid and other impurities before proceeding to the next stage.[4]
Stage 2: Formation of Potassium Hexahydroxostannate(IV)
The washed orthostannic acid precipitate is then reacted with a stoichiometric amount of potassium hydroxide (KOH). Orthostannic acid is amphoteric, meaning it can react with strong bases. In this neutralization reaction, the stannic acid dissolves in the potassium hydroxide solution to form the stable hexahydroxostannate(IV) complex anion, [Sn(OH)₆]²⁻.
The reaction is as follows:
Sn(OH)₄ + 2KOH → K₂[Sn(OH)₆]
The resulting product, potassium hexahydroxostannate(IV), is the hydrated form of this compound (K₂SnO₃·3H₂O). This compound is soluble in the aqueous solution.[1][5] The final solid product is obtained through subsequent steps of evaporation, concentration, and crystallization.[4][5]
Reaction Pathway Diagram
Caption: Figure 1: Reaction Pathway for this compound Formation.
Detailed Experimental Protocol
The following protocol is a detailed methodology derived from established synthesis processes for producing high-purity this compound from tin tetrachloride.[4]
Materials:
-
Tin Tetrachloride (SnCl₄)
-
Potassium Hydroxide (KOH) or other suitable alkali for neutralization
-
Deionized Water
Equipment:
-
Glass-lined reaction vessel with stirrer
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask)
-
pH meter or litmus paper
-
Evaporator/concentrator
-
Drying oven
Procedure:
-
Synthesis of Orthostannic Acid:
-
Carefully add tin tetrachloride to a reaction vessel containing deionized water. The reaction is exothermic and will produce HCl fumes, so this should be done in a well-ventilated fume hood.
-
Neutralize the resulting acidic solution by slowly adding an alkali (e.g., a solution of potassium or sodium hydroxide) while stirring continuously until a precipitate of orthostannic acid is fully formed. Monitor the pH to ensure complete precipitation.
-
The resulting slurry contains the orthostannic acid precipitate.
-
-
Purification of Orthostannic Acid:
-
Separate the orthostannic acid precipitate from the liquid phase using a suitable filtration method.
-
Wash the precipitate thoroughly with deionized water to remove soluble impurities, particularly chloride ions from the starting material and the neutralization step. Washing should continue until the wash water is neutral.
-
-
Synthesis of this compound:
-
Transfer the purified, moist orthostannic acid precipitate to a clean reaction vessel.
-
Add a stoichiometric amount of concentrated potassium hydroxide solution to the vessel while stirring. The orthostannic acid will dissolve, forming a solution of this compound.
-
-
Product Isolation and Drying:
-
Heat the this compound solution to evaporate excess water and concentrate the solution.
-
Allow the concentrated solution to cool, which will induce the crystallization of this compound (K₂[Sn(OH)₆]).
-
Collect the white crystals by filtration.
-
Dry the final product in a drying oven at a controlled temperature to remove any remaining moisture. The final product is a white, crystalline powder.[4]
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for this compound Synthesis.
Quantitative Data Summary
While the patent literature describing the synthesis from tin tetrachloride emphasizes qualitative improvements such as high purity and yield, other methods provide specific quantitative data that serve as a valuable benchmark.[4] The table below summarizes yields from various synthesis routes for this compound.
| Starting Materials | Key Reaction Conditions | Reported Yield | Purity | Reference |
| Tin Tetrachloride, Alkali, Potassium Hydroxide | Two-step process: hydrolysis followed by neutralization. | "Improved" | "High" | [4] |
| Metallic Tin, Potassium Hydroxide, Hydrogen Peroxide | Molar Ratio (KOH:Sn) = 3:1, (H₂O₂:Sn) = 3:1; Temp = 80°C; Time = 5h | 99.8% | Not Specified | [6] |
| Metallic Tin, Potassium Hydroxide, Hydrogen Peroxide | Molar Ratio (KOH:Sn) = 3:1, (H₂O₂:Sn) = 3:1; Temp = 70°C; Time = 6h | 94.0% | Not Specified | [7] |
| β-Stannic Acid, Potassium Hydroxide | Co-melting at 260-270°C for 12 hours, followed by dissolution, filtration, and crystallization. | 96.77% | 96.9% | [8] |
Note: The method starting from tin tetrachloride is described as complete and efficient, suggesting that high yields, comparable to or exceeding those of other methods, are achievable under optimized conditions.[4]
Conclusion
The formation of this compound from tin tetrachloride proceeds through a well-defined, two-stage mechanism involving hydrolysis to orthostannic acid and subsequent neutralization with potassium hydroxide. This method is advantageous as it avoids the use of hazardous gases like chlorine and can be controlled to produce a high-purity product.[4] The detailed experimental protocol and workflow diagrams provided in this guide offer a clear framework for researchers and chemical engineers to replicate and optimize this synthesis for various industrial and scientific applications. The quantitative data from related processes suggest that this route is highly competitive in terms of efficiency and product quality.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Mason Corporation [tinchemical.com]
- 3. Tin(IV) chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. CN100378004C - New Production Method of this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1217861C - Method for preparing this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of SnO₂ Thin Films Using Potassium Stannate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of tin oxide (SnO₂) thin films using potassium stannate (K₂SnO₃) as a precursor. SnO₂ thin films are of significant interest in various fields, including optoelectronics, gas sensing, and as transparent conducting layers in solar cells. This compound offers a less toxic and water-soluble alternative to commonly used precursors like tin chloride.
Deposition Techniques Overview
This document outlines three primary methods for the deposition of SnO₂ thin films from a this compound precursor:
-
Chemical Bath Deposition (CBD): A simple and scalable method involving the controlled precipitation of SnO₂ from a heated aqueous solution of this compound.
-
Spray Pyrolysis: A technique where a fine mist of the precursor solution is sprayed onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of a thin film.
-
Aqueous Sol-Gel Method: A wet-chemical technique that involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then deposited on a substrate and converted to a dense film upon heating.
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting film properties for SnO₂ thin films. While specific data for this compound as a precursor is limited in published literature, this data, derived from analogous precursors, provides a benchmark for expected outcomes.
Table 1: Deposition Parameters for SnO₂ Thin Films
| Deposition Method | Precursor | Precursor Concentration (M) | Substrate Temperature (°C) | Deposition Time | Post-Annealing Temperature (°C) |
| Chemical Bath Deposition | Sodium Stannate | 0.1 | 85 | 6 min | Not Required |
| Spray Pyrolysis | Tin (II) Chloride | 0.075 - 0.1 | 350 - 400 | N/A | As Deposited |
| Sol-Gel | Tin (II) Chloride | Not Specified | N/A | N/A | 450 |
Table 2: Properties of Resulting SnO₂ Thin Films
| Deposition Method | Precursor | Thickness (nm) | Optical Transmittance (%) | Band Gap (eV) | Resistivity (Ω·cm) |
| Chemical Bath Deposition | Sodium Stannate | ~9 | >80 | ~3.8 | Not Specified |
| Spray Pyrolysis | Tin (II) Chloride | Not Specified | >70 | 3.5 - 3.98 | Not Specified |
| Sol-Gel | Tin (II) Chloride | Not Specified | >80 | 3.65 | 1.07 x 10⁻³[1] |
Experimental Protocols
Chemical Bath Deposition (CBD) of SnO₂ Thin Films
This protocol is adapted from methods using sodium stannate, where this compound can serve as a direct, water-soluble substitute.[2] The underlying principle is the thermal decomposition of the stannate in an aqueous solution.
Materials:
-
This compound Trihydrate (K₂SnO₃·3H₂O)
-
Deionized (DI) Water
-
Substrates (e.g., FTO glass, ITO glass, silicon wafer)
-
Beakers or a chemical bath deposition vessel
-
Hot plate with magnetic stirring
-
Substrate holder
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of detergent, DI water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen gas.
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound by dissolving the appropriate amount of K₂SnO₃·3H₂O in DI water. Stir until fully dissolved.
-
Deposition: a. Place the cleaned substrates in a substrate holder and immerse them in the precursor solution within the deposition vessel. b. Heat the solution to the desired deposition temperature (e.g., 85°C) while stirring gently. c. Maintain the deposition for the required duration (e.g., 5-15 minutes). The solution may become murky as SnO₂ nanoparticles form.[2]
-
Post-Deposition Cleaning: a. Remove the substrates from the bath and rinse them thoroughly with DI water to remove any loosely attached particles. b. Dry the substrates with nitrogen gas.
-
Characterization: The SnO₂ thin films are now ready for characterization (e.g., XRD, SEM, UV-Vis spectroscopy).
Spray Pyrolysis of SnO₂ Thin Films
This protocol provides a general framework for depositing SnO₂ thin films using spray pyrolysis with a this compound precursor.
Materials:
-
This compound Trihydrate (K₂SnO₃·3H₂O)
-
Deionized (DI) Water
-
Substrates (e.g., glass, quartz)
-
Spray pyrolysis setup (including atomizer, precursor solution reservoir, and substrate heater)
Protocol:
-
Substrate Cleaning: Clean the substrates as described in the CBD protocol.
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound in DI water.
-
Deposition: a. Place the cleaned substrate on the heater of the spray pyrolysis unit and heat to the desired temperature (e.g., 350-450°C). b. Set the spray parameters, such as the solution flow rate and carrier gas pressure, to achieve a fine, uniform mist. c. Spray the precursor solution onto the heated substrate. The droplets will undergo pyrolysis upon contact, forming a SnO₂ film. d. Continue the process until a film of the desired thickness is obtained.
-
Cooling: Allow the coated substrate to cool down slowly to room temperature to avoid thermal shock.
-
Characterization: The film is ready for analysis.
Aqueous Sol-Gel Synthesis of SnO₂ Thin Films
This protocol describes a modified, aqueous-based sol-gel method suitable for an inorganic salt precursor like this compound.
Materials:
-
This compound Trihydrate (K₂SnO₃·3H₂O)
-
Deionized (DI) Water
-
A stabilizing agent (e.g., a weak acid like acetic acid to control hydrolysis)
-
Substrates
-
Spin coater or dip coater
-
Furnace for annealing
Protocol:
-
Substrate Cleaning: Clean the substrates as previously described.
-
Sol Preparation: a. Dissolve this compound in DI water to form a solution of desired concentration (e.g., 0.2 M). b. Slowly add a stabilizing agent (e.g., acetic acid) dropwise while stirring vigorously. The goal is to initiate controlled hydrolysis to form a stable colloidal suspension (sol) of tin hydroxide species. The solution should remain clear or become slightly opalescent. c. Age the sol for a period (e.g., 24 hours) at room temperature to ensure homogeneity.
-
Film Deposition: a. Spin Coating: Dispense the sol onto the substrate and spin at a typical speed of 2000-4000 rpm for 30-60 seconds. b. Dip Coating: Immerse the substrate into the sol and withdraw it at a slow, constant speed.
-
Drying: Dry the coated substrate on a hotplate at a low temperature (e.g., 100°C) for 10-15 minutes to evaporate the solvent.
-
Annealing: a. Place the dried films in a furnace. b. Ramp up the temperature to a higher annealing temperature (e.g., 450-550°C) and hold for 1-2 hours. This step converts the tin hydroxide film into a crystalline SnO₂ film.
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Characterization: The films are now ready for analysis.
References
Application Notes and Protocols for Alkaline Tin Plating Using Potassium Stannate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline tin plating from a potassium stannate bath is a widely utilized electrochemical process for depositing a layer of tin onto a substrate. This process is favored for its ability to produce uniform, semi-bright to matte tin deposits with excellent throwing power, making it ideal for plating complex shapes.[1][2] The use of this compound offers significant advantages over its sodium stannate counterpart, primarily due to its higher solubility. This allows for the formulation of more concentrated plating solutions, which in turn enables higher plating rates and improved cathode efficiency.[3][4]
The deposits from alkaline tin baths are noted for their good solderability, corrosion resistance, and ductility.[1] These properties make them suitable for a range of applications, from electronics and automotive components to hardware for food processing and laboratory equipment. For professionals in drug development and pharmaceutical manufacturing, high-quality tin plating can be crucial for components of manufacturing equipment where purity, cleanability, and resistance to corrosion are paramount.
This document provides detailed application notes and experimental protocols for the use of this compound in alkaline tin plating baths.
Bath Composition and Operating Parameters
The successful operation of an alkaline tin plating bath is dependent on the careful control of its chemical composition and physical operating parameters.
Chemical Composition
The primary constituents of the bath are this compound (K₂SnO₃·3H₂O), which serves as the source of tin ions, and free potassium hydroxide (KOH), which provides conductivity and is essential for proper anode dissolution.[1]
| Component | Concentration (g/L) | Concentration (oz/gal) | Purpose |
| This compound (K₂SnO₃·3H₂O) | 80 - 210 | 10.7 - 28 | Source of tin (IV) ions |
| Tin Metal | 32 - 84 | 4.3 - 11.2 | Derived from this compound |
| Free Potassium Hydroxide (KOH) | 15 - 25 | 2 - 3.3 | Provides conductivity and aids anode corrosion |
Note: this compound contains approximately 38.5% tin metal by weight.[1] For high-speed plating applications, the this compound concentration can be increased significantly.[1][2]
Operating Parameters
Precise control of operating conditions is critical for achieving consistent and high-quality tin deposits.
| Parameter | Range | Notes |
| Temperature | 70 - 90°C (158 - 194°F) | Higher temperatures generally improve conductivity and plating speed.[2] |
| Cathode Current Density | 3 - 10 A/dm² (30 - 100 A/ft²) | Can be significantly higher in high-speed applications with increased tin concentration. |
| Anode Current Density | 1.5 - 4 A/dm² (15 - 40 A/ft²) | Must be carefully controlled to maintain proper anode film. |
| Voltage | 4 - 8 Volts | Dependent on bath composition, temperature, and electrode spacing. |
| Agitation | Mild Cathode Rod or Solution Agitation | Recommended to prevent stratification and improve deposit uniformity. |
| Anodes | Pure Tin | Must be "filmed" for proper operation. |
| Anode to Cathode Ratio | 2:1 | A general recommendation to ensure sufficient anode area. |
| Cathode Efficiency | 80 - 90% | Generally higher than sodium stannate baths.[2] |
| Anode Efficiency | 75 - 95% | Dependent on proper anode filming.[2] |
Experimental Protocols
Bath Preparation
-
Fill the plating tank to approximately two-thirds of its final volume with deionized water.
-
Heat the water to about 50°C (122°F).
-
Slowly add the required amount of this compound while stirring until it is completely dissolved.
-
Separately, in a smaller volume of deionized water, dissolve the required amount of potassium hydroxide. Caution: This is an exothermic reaction and should be done with care.
-
Slowly add the potassium hydroxide solution to the this compound solution in the main tank with continuous stirring.
-
Add deionized water to bring the solution to its final working volume.
-
Heat the bath to the desired operating temperature and analyze for tin metal and free potassium hydroxide concentrations before use.
Anode Filming Procedure
Proper anode performance is critical in a stannate bath to ensure the tin dissolves in the tetravalent state (stannate, Sn⁴⁺) rather than the divalent state (stannite, Sn²⁺). The presence of stannite will cause rough, spongy, and non-adherent deposits.[5]
-
Ensure the plating bath is at the correct operating temperature and composition.
-
Place the tin anodes in the tank and connect them to the positive lead of the rectifier.
-
Place a cathode (either a dummy panel or the workpiece) in the tank and connect it to the negative lead.
-
Turn on the rectifier and apply a high current density to the anodes (typically 2-3 times the normal operating anode current density).
-
Observe the anodes. They should develop a uniform yellow-green film. This indicates that the tin is dissolving correctly as stannate.
-
Once the film is formed, reduce the current to the normal operating range. This film must be maintained throughout the plating process.
The logical flow for initiating the plating process, including anode filming, is illustrated below.
References
Application Notes and Protocols: Potassium Stannate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium stannate (K₂SnO₃) is an inorganic compound that has found applications in various industrial processes, including electroplating and ceramics manufacturing. In the realm of organic synthesis, it is emerging as a potential heterogeneous catalyst, particularly for transesterification reactions relevant to the production of biofuels. Its solid nature and potential for basicity offer advantages in terms of catalyst separation and reuse, aligning with the principles of green chemistry.
These application notes provide an overview of the catalytic activity of this compound, with a focus on its application in transesterification. Due to the limited availability of detailed published protocols specifically citing this compound, the following information is based on established principles of heterogeneous catalysis in similar reactions.
Catalytic Applications of this compound
The primary documented catalytic application of this compound in organic synthesis is in the transesterification of triglycerides for the production of fatty acid methyl esters (FAME), commonly known as biodiesel. While specific quantitative data for this compound is not widely published, its analogous behavior to other solid base catalysts allows for the development of general protocols.
Transesterification of Vegetable Oils
This compound can act as a solid base catalyst in the reaction of triglycerides with methanol to yield FAME and glycerol. The heterogeneous nature of the catalyst simplifies the work-up procedure compared to homogeneous catalysts like sodium hydroxide or potassium hydroxide.
Reaction Scheme:
Data Presentation
Due to the scarcity of specific studies on this compound as a catalyst in organic synthesis, a comprehensive table of quantitative data from various reactions is not feasible. However, the following table presents typical reaction parameters for the transesterification of vegetable oils using solid base catalysts, which can be considered as a starting point for optimization with this compound.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 wt% (relative to oil) | Higher loading may not significantly improve yield and adds to cost. |
| Methanol to Oil Molar Ratio | 6:1 - 15:1 | A higher ratio can shift the equilibrium towards product formation. |
| Reaction Temperature | 60 - 70 °C | Typically near the boiling point of methanol. |
| Reaction Time | 1 - 5 hours | Dependent on temperature, catalyst loading, and mixing efficiency. |
| Biodiesel Yield | > 90% | Highly dependent on the optimization of reaction conditions. |
Experimental Protocols
The following is a general experimental protocol for the transesterification of a generic vegetable oil using this compound as a heterogeneous catalyst. This protocol should be considered a template and may require optimization for specific substrates and scales.
Protocol: this compound-Catalyzed Transesterification of Canola Oil
Materials:
-
Canola Oil (pre-treated to reduce free fatty acid content if necessary)
-
Methanol (anhydrous)
-
This compound (K₂SnO₃), finely powdered
-
Hexane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer, separatory funnel)
-
Heating mantle
Procedure:
-
Catalyst Preparation: Ensure the this compound is dry by heating it in an oven at 120 °C for 2 hours prior to use.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Reactant Charging:
-
Add 100 g of pre-treated canola oil to the reaction flask.
-
Begin stirring and heat the oil to 65 °C using a heating mantle.
-
-
Catalyst and Methanol Addition:
-
In a separate beaker, dissolve 3 g of this compound in 40 mL of anhydrous methanol.
-
Once the oil has reached the desired temperature, slowly add the methanol-catalyst mixture to the reaction flask.
-
-
Reaction:
-
Maintain the reaction temperature at 65 °C with vigorous stirring for 3 hours.
-
-
Catalyst Separation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid this compound catalyst by filtration or centrifugation. The catalyst can be washed with methanol, dried, and potentially reused.
-
-
Product Separation:
-
Transfer the liquid mixture to a separatory funnel and allow it to stand for several hours.
-
Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
Carefully drain and collect the glycerol layer.
-
-
Purification:
-
Wash the biodiesel layer with warm (50 °C) deionized water (20 mL) three times to remove any residual methanol, glycerol, and catalyst.
-
After the final wash, separate the aqueous layer.
-
Dry the biodiesel layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove any residual hexane (if used for extraction) and methanol under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Analyze the final product for yield and purity using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Visualizations
Experimental Workflow for Transesterification
The following diagram illustrates the general workflow for the this compound-catalyzed transesterification of vegetable oil.
Caption: Workflow for this compound Catalyzed Transesterification.
Proposed Catalytic Cycle for Transesterification
The following diagram outlines a plausible catalytic cycle for the transesterification reaction on the surface of this compound.
Caption: Proposed Mechanism for K₂SnO₃ Catalyzed Transesterification.
Conclusion
This compound shows promise as a heterogeneous catalyst for organic synthesis, particularly in transesterification reactions. The protocols and data presented here provide a foundational understanding for researchers interested in exploring its catalytic potential. Further research is warranted to fully elucidate its catalytic activity across a broader range of organic transformations and to optimize reaction conditions for specific applications in fine chemical and pharmaceutical synthesis.
Application Notes and Protocols for CO2 Capture Using Potassium Stannate Sorbents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium stannate (K₂SnO₃) based sorbents are emerging as promising materials for high-temperature CO₂ capture applications. This is attributed to their significant CO₂ uptake capacity, favorable kinetics, and stability at elevated temperatures. The mechanism of CO₂ capture by this compound is primarily based on a reversible chemical reaction where the metal stannate reacts with CO₂ to form potassium carbonate (K₂CO₃) and tin oxide (SnO₂). The reverse reaction, which releases the captured CO₂, can be initiated by increasing the temperature, making this compound suitable for temperature swing adsorption (TSA) processes.
Recent studies have demonstrated that in-house synthesized this compound, particularly a mixture of K₂SnO₃ and K₄SnO₄, exhibits superior performance in terms of CO₂ uptake and cyclic stability compared to some commercial variants. The synthesis method and the resulting phase composition play a crucial role in the sorbent's efficacy.
Data Presentation
The performance of various this compound sorbents under different conditions is summarized in the tables below.
Table 1: CO₂ Capture Performance of Commercial this compound (K₂SnO₃) at Various Temperatures [1]
| Adsorption Temperature (°C) | CO₂ Uptake (wt. %) | CO₂ Uptake (mmol CO₂/g K₂SnO₃) | CO₂ Sorption Rate (wt. %/min) |
| 500 | 9.3 | - | 0.0317 |
| 600 | 10.8 | - | 0.055 |
| 700 | 12.2 | 2.77 | 0.11 |
Table 2: Performance Comparison of In-House Synthesized this compound Sorbents [1]
| Sorbent ID | Precursor Weight Ratio | Adsorption Temp. (°C) | CO₂ Uptake (wt. %) |
| K-A | KOH:SnO₂ (1:2) | 900 | 2.9 |
| K-B | KOH:SnO₂ (3:1) | 800 | 7.3 |
| K-C | KOH:SnO₂ (2:1) | 850 | 6.3 |
| K-D | K₂CO₃:SnO₂ (1:1) | 800 | 6.1 |
Table 3: Adsorption and Desorption Rates of In-House Synthesized this compound Sorbents [2]
| Sorbent ID | Adsorption Rate (mg/s) | Desorption Rate (mg/s) at 850°C |
| K-B | 0.016 | 0.016 |
| K-C | - | comparable to K-B |
Experimental Protocols
Protocol 1: Synthesis of High-Performance this compound Sorbent (K-B)
This protocol describes the facile solid-state synthesis of the high-performance this compound sorbent, designated as K-B, which is a mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%).[1]
Materials:
-
Potassium hydroxide (KOH)
-
Tin (IV) oxide (SnO₂)
-
Mortar and pestle or ball mill
-
Alumina crucible
-
High-temperature furnace
Procedure:
-
Precursor Preparation: Weigh potassium hydroxide (KOH) and tin (IV) oxide (SnO₂) in a weight ratio of 3:1.
-
Mixing: Thoroughly mix the precursors using a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Calcination:
-
Place the mixture in an alumina crucible.
-
Calcine the mixture in a high-temperature furnace under an air atmosphere.
-
Heat the furnace to a final temperature of 900 °C at a heating rate of 10 °C/min.[1]
-
Hold the temperature at 900 °C for 15 hours.[1]
-
Cool the furnace down to room temperature at a rate of 10 °C/min.[1]
-
-
Sorbent Collection: Once cooled, the resulting this compound sorbent (K-B) is ready for characterization and CO₂ capture experiments.
Protocol 2: Evaluation of CO₂ Capture Performance using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the CO₂ capture and regeneration performance of this compound sorbents using a thermogravimetric analyzer (TGA).
Equipment and Materials:
-
Thermogravimetric Analyzer (TGA)
-
This compound sorbent
-
High-purity CO₂ gas
-
High-purity N₂ gas (for purging and desorption)
Procedure for Cyclic CO₂ Sorption-Desorption Analysis (Example for K-B Sorbent):
-
Sample Preparation: Place approximately 10-20 mg of the this compound sorbent into the TGA crucible.
-
Initial Degassing (Pre-treatment):
-
Heat the sample to 105 °C in a flowing N₂ atmosphere (e.g., 50 mL/min) and hold for 30 minutes to remove any physisorbed water and other volatile impurities.
-
Further heat the sample to the regeneration temperature (e.g., 900 °C) under N₂ flow and hold for a defined period (e.g., 30 minutes) to ensure complete initial regeneration.
-
-
CO₂ Adsorption:
-
Cool the sample under N₂ flow to the desired adsorption temperature (e.g., 800 °C for K-B).[1]
-
Once the temperature is stable, switch the gas flow from N₂ to pure CO₂ at a flow rate of 50 mL/min.
-
Record the weight gain as a function of time for the duration of the adsorption step (e.g., 6 minutes for cyclic stability tests).
-
-
CO₂ Desorption (Regeneration):
-
Switch the gas flow back from CO₂ to N₂ at a flow rate of 50 mL/min.
-
Heat the sample to the regeneration temperature (e.g., 900 °C).
-
Record the weight loss as a function of time for the duration of the desorption step (e.g., 6 minutes for cyclic stability tests).
-
-
Cyclic Analysis: Repeat steps 3 and 4 for a desired number of cycles (e.g., 40 cycles) to evaluate the sorbent's stability and cyclic working capacity.[1]
-
Data Analysis:
-
Calculate the CO₂ uptake capacity (in wt. % or mmol/g) from the weight gain during the adsorption step.
-
Calculate the CO₂ desorption efficiency from the weight loss during the regeneration step.
-
Determine the adsorption and desorption rates from the slope of the weight change over time.
-
Visualizations
Caption: Reversible CO₂ capture mechanism by this compound.
Caption: Experimental workflow for TGA cyclic CO₂ capture analysis.
References
Application Notes and Protocols for Heavy Metal Removal from Wastewater Using Potassium Stannate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in industrial wastewater is a significant environmental concern due to the toxicity and persistence of these pollutants. Potassium stannate (K₂SnO₃) is a chemical compound that can be employed for the effective removal of various heavy metals from aqueous solutions. This document provides detailed application notes and protocols for the use of this compound in the treatment of wastewater containing heavy metals such as lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd).
When dissolved in water, this compound hydrolyzes to form stannate ions (SnO₃²⁻). These ions can then react with divalent heavy metal cations (M²⁺) in the wastewater. The likely mechanism of removal is through chemical precipitation, where insoluble metal stannates are formed and subsequently removed from the solution by physical separation methods like sedimentation or filtration. The general reaction can be represented as:
M²⁺(aq) + SnO₃²⁻(aq) → MSnO₃(s)
The efficiency of this precipitation reaction is dependent on several factors, including the pH of the solution, the dosage of this compound, the initial concentration of heavy metals, and the reaction time.
Mechanism of Action: Precipitation of Heavy Metals
The primary mechanism for heavy metal removal using this compound is chemical precipitation. In an aqueous solution, this compound (K₂SnO₃) dissociates to provide stannate ions (SnO₃²⁻). These anions react with divalent heavy metal cations (represented as M²⁺), such as Pb²⁺, Cu²⁺, Zn²⁺, and Cd²⁺, to form insoluble metal stannate precipitates.
The general chemical equation for this precipitation reaction is:
M²⁺(aq) + K₂SnO₃(aq) → MSnO₃(s) + 2K⁺(aq)
This reaction effectively removes the heavy metal ions from the dissolved phase into a solid phase, which can then be separated from the wastewater. The efficiency of this process is influenced by the solubility product (Kₛₚ) of the specific metal stannate, with lower Kₛₚ values indicating a more complete precipitation.
Factors such as pH, temperature, and the presence of other ions can influence the reaction equilibrium and the physical characteristics of the precipitate.
Experimental Protocols
Preparation of this compound Solution (10% w/v)
This protocol is adapted from methods described in patent literature for the preparation of this compound solutions[1][2][3][4][5][6][7].
Materials:
-
This compound trihydrate (K₂SnO₃·3H₂O)
-
Deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh 100 g of this compound trihydrate.
-
Transfer the weighed this compound into a 1 L glass beaker.
-
Add approximately 800 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
-
Once dissolved, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 1 L with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-sealed container.
Jar Test Protocol for Optimization of Heavy Metal Removal
The jar test is a standard laboratory procedure used to determine the optimal operating conditions for water and wastewater treatment. This protocol will help in optimizing the dosage of this compound and the pH for the effective removal of heavy metals.
Equipment:
-
Jar testing apparatus with multiple paddles and beakers (typically 6)
-
pH meter
-
Pipettes and graduated cylinders
-
Wastewater sample containing heavy metals
-
This compound solution (10% w/v)
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Fill each beaker of the jar test apparatus with a known volume of the wastewater sample (e.g., 500 mL).
-
Initial pH Adjustment (if necessary): Measure the initial pH of the wastewater in each beaker. If the experimental design requires a specific starting pH, adjust it using 0.1 M HCl or 0.1 M NaOH while gently stirring.
-
Coagulant Addition: While the paddles are rotating at a high speed (e.g., 100-120 rpm), add varying dosages of the this compound solution to each beaker. For example, you can add 1, 2, 5, 10, 15, and 20 mL of the 10% solution to the six beakers, respectively.
-
Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure the complete dispersion of the this compound.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-30 minutes). This allows the fine precipitate particles to agglomerate into larger flocs.
-
Sedimentation: Stop the stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).
-
Sample Collection and Analysis: Carefully withdraw a supernatant sample from the top of each beaker using a syringe. Filter the sample through a 0.45 µm filter to remove any remaining suspended solids.
-
Analysis: Analyze the filtered samples for the concentration of the target heavy metals using an appropriate analytical method (e.g., AAS or ICP-OES).
-
Optimization: Compare the final heavy metal concentrations in each beaker to determine the optimal dosage of this compound and the optimal pH that results in the highest removal efficiency.
Analytical Methods for Heavy Metal Quantification
Accurate quantification of heavy metal concentrations before and after treatment is crucial for determining the removal efficiency. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are two of the most common and reliable methods[2][8][9][10][11].
a) Sample Preparation for Analysis:
-
Collect the filtered supernatant from the jar test.
-
Acidify the sample to a pH < 2 with nitric acid (HNO₃) to preserve the metals in a dissolved state and prevent their precipitation or adsorption to the container walls.
-
Store the acidified samples in clean, acid-washed plastic bottles until analysis.
b) Analysis by Atomic Absorption Spectrometry (AAS): AAS is a sensitive technique for quantifying the concentration of a specific metal in a sample.
-
Instrument Setup: Calibrate the AAS instrument using a series of standard solutions of the target metal of known concentrations.
-
Sample Aspiration: Aspirate the prepared sample into the flame or graphite furnace of the AAS.
-
Measurement: The instrument measures the amount of light absorbed by the atomized metal in the sample, which is proportional to its concentration.
-
Quantification: The concentration of the metal in the sample is determined by comparing its absorbance to the calibration curve.
c) Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful technique for the simultaneous multi-elemental analysis of heavy metals.
-
Instrument Setup: Calibrate the ICP-OES instrument with multi-element standard solutions.
-
Sample Introduction: Introduce the sample into the argon plasma, which excites the atoms of the metals.
-
Emission Measurement: As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The instrument's detector measures the intensity of this emitted light.
-
Quantification: The intensity of the emitted light is directly proportional to the concentration of each metal in the sample.
Data Presentation
The following tables are templates for recording and presenting the quantitative data obtained from the experimental protocols.
Table 1: Optimization of this compound Dosage for Heavy Metal Removal
| Beaker No. | K₂SnO₃ Dosage (mg/L) | Initial Pb Conc. (mg/L) | Final Pb Conc. (mg/L) | Pb Removal (%) | Initial Cu Conc. (mg/L) | Final Cu Conc. (mg/L) | Cu Removal (%) | Initial Zn Conc. (mg/L) | Final Zn Conc. (mg/L) | Zn Removal (%) | Initial Cd Conc. (mg/L) | Final Cd Conc. (mg/L) | Cd Removal (%) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 1 | |||||||||||||
| 2 | |||||||||||||
| 3 | |||||||||||||
| 4 | |||||||||||||
| 5 |
| 6 | | | | | | | | | | | | | |
Table 2: Effect of pH on Heavy Metal Removal Efficiency at Optimal K₂SnO₃ Dosage
| pH | Optimal K₂SnO₃ Dosage (mg/L) | Initial Pb Conc. (mg/L) | Final Pb Conc. (mg/L) | Pb Removal (%) | Initial Cu Conc. (mg/L) | Final Cu Conc. (mg/L) | Cu Removal (%) | Initial Zn Conc. (mg/L) | Final Zn Conc. (mg/L) | Zn Removal (%) | Initial Cd Conc. (mg/L) | Final Cd Conc. (mg/L) | Cd Removal (%) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 3 | |||||||||||||
| 5 | |||||||||||||
| 7 | |||||||||||||
| 9 |
| 11 | | | | | | | | | | | | | |
Visualizations
References
- 1. newpages.asia [newpages.asia]
- 2. ijrpc.com [ijrpc.com]
- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. US2436974A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. CN1546383A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN1217861C - Method for preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Metals (Heavy and Radioactive) in Drinking Water by an Indirect Analysis Method Based on Scale Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Selected Heavy Metals Concentration Level of Drinking Water in Gazer Town and Selected Kebele, South Ari District, Southern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Potassium Stannate as a Hydrogen Peroxide Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium stannate as a stabilizer for hydrogen peroxide solutions. The information is intended for researchers, scientists, and drug development professionals who require stable hydrogen peroxide formulations for their work. This document covers the mechanism of action, quantitative data on stabilization, and detailed experimental protocols for evaluating stabilizer efficacy.
Introduction
Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent with a wide range of applications in research, pharmaceuticals, and various industrial processes. However, its utility is often limited by its inherent instability. Hydrogen peroxide readily decomposes into water and oxygen, a process that can be accelerated by factors such as light, heat, and the presence of trace metal ion impurities.[1] To ensure the efficacy and safety of hydrogen peroxide-containing formulations, stabilizers are essential.
This compound (K₂SnO₃) is an effective stabilizer for hydrogen peroxide.[2][3] It belongs to a class of compounds known as stannates, which are recognized for their ability to prevent the decomposition of hydrogen peroxide, particularly in alkaline solutions.[4] High-purity grades of this compound are critical for this application to avoid introducing further contaminants.[2]
Mechanism of Action
The primary mechanism by which this compound stabilizes hydrogen peroxide is through the chelation of metal ions that catalyze its decomposition.[5][6] Transition metals such as iron (Fe), copper (Cu), and manganese (Mn) can initiate a free-radical chain reaction that accelerates the breakdown of hydrogen peroxide.
This compound acts as a complexing agent, effectively sequestering these residual metal ions and rendering them catalytically inactive.[5] This stabilization is often enhanced when this compound is used in conjunction with other stabilizing agents, such as pyrophosphates and organic phosphonic acids.[7][8] The pH of the solution is a critical factor, with acidic conditions (pH below 4.5) generally favoring stability.[9][10]
Below is a diagram illustrating the stabilization mechanism.
Quantitative Data
The concentration of this compound required for effective stabilization can vary depending on the grade of hydrogen peroxide, the presence of other stabilizers, and the storage conditions. The following tables summarize data from various sources on the use of stannates as hydrogen peroxide stabilizers.
Table 1: Concentration Ranges of Stannate Stabilizers for Hydrogen Peroxide
| Stabilizer System | Concentration Range (mg/L) | Hydrogen Peroxide Concentration | pH | Reference |
| Soluble Stannate & 1,2-diaminocycloalkane-N,N,N',N'-tetraacetic acid | 0.5 - 1000 | >35% | Acidic | [11] |
| Sodium Stannate | 10 - 1000 | Not specified | 3.5 - 4.0 | [12] |
| Sodium Stannate & Sodium Pyrophosphate | 25 - 250 | Not specified | Not specified | [7] |
| Sodium Stannate Trihydrate & Nitrilo Trimethylene Phosphonic Acid | 150 (Stannate) & 115 (Phosphonic Acid) | 70% | 0.2 | [9] |
Table 2: Efficacy of Stannate-Based Stabilizer Systems in the Presence of Metal Ion Contamination
| Stabilizer System | H₂O₂ Loss in 24h at 100°C (%) | Metal Ion Contaminants (mg/L) | Reference |
| Unstabilized 35% H₂O₂ | 98.2 | Fe (0.1), Cu (0.02) | [11] |
| 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (30 mg/L) + Sodium Stannate (15 mg/L) | 0.4 | Fe (0.1), Cu (0.02) | [11] |
| 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (30 mg/L) + Sodium Stannate (15 mg/L) + Sodium Pyrophosphate (100 mg/L) | 0.3 | Fe (0.1), Cu (0.02) | [11] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound as a hydrogen peroxide stabilizer.
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of hydrogen peroxide solutions under accelerated conditions.
Materials:
-
Hydrogen peroxide (30-35% solution)
-
This compound (high-purity grade)
-
Co-stabilizers (e.g., sodium pyrophosphate, if applicable)
-
Deionized water
-
Acids/bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide)
-
Volumetric flasks (100 mL)
-
Pipettes
-
Thermostatically controlled oven or water bath set to 96°C ± 1°C
-
Analytical balance
Procedure:
-
Preparation of Stabilized Hydrogen Peroxide Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
In a series of 100 mL volumetric flasks, add the desired volume of the this compound stock solution to achieve the target final concentrations (e.g., 50, 100, 250 mg/L).
-
If co-stabilizers are being evaluated, add them to the respective flasks.
-
Carefully add the concentrated hydrogen peroxide to each flask and dilute to the mark with deionized water.
-
Adjust the pH of each solution to the desired level using an appropriate acid or base.
-
Prepare a control solution with no stabilizers.
-
-
Initial Hydrogen Peroxide Concentration Determination:
-
For each solution, determine the initial hydrogen peroxide concentration using the potassium permanganate titration method (see Protocol 4.2).
-
-
Accelerated Aging:
-
Pipette a known volume (e.g., 50 mL) of each prepared solution into separate, loosely capped glass containers.
-
Place the containers in a pre-heated oven or water bath at 96°C.
-
Maintain the temperature for 16 hours.[13]
-
-
Final Hydrogen Peroxide Concentration Determination:
-
After 16 hours, carefully remove the containers and allow them to cool to room temperature.
-
Determine the final hydrogen peroxide concentration of each solution using the potassium permanganate titration method (see Protocol 4.2).
-
-
Calculation of Decomposition Rate:
-
Calculate the percentage of hydrogen peroxide decomposition for each sample.
-
Protocol for Determination of Hydrogen Peroxide Concentration by Potassium Permanganate Titration
This method is a standard procedure for quantifying the concentration of hydrogen peroxide.
Materials:
-
Sample of hydrogen peroxide solution
-
Standardized 0.1 N potassium permanganate (KMnO₄) solution
-
Sulfuric acid (1:4 v/v)
-
Deionized water
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the hydrogen peroxide sample into a 250 mL Erlenmeyer flask.
-
Dilute the sample with approximately 100 mL of deionized water.
-
Carefully add 10 mL of 1:4 sulfuric acid to acidify the solution.
-
-
Titration:
-
Fill the burette with the standardized 0.1 N potassium permanganate solution.
-
Titrate the prepared hydrogen peroxide sample with the potassium permanganate solution while constantly swirling the flask.
-
The endpoint is reached when the first faint pink color persists for at least 30 seconds.
-
-
Calculation:
-
Record the volume of potassium permanganate solution used.
-
Calculate the percentage of hydrogen peroxide in the sample using the appropriate stoichiometric relationship.
-
Experimental Workflow and Visualization
The following diagram outlines a typical workflow for evaluating a new hydrogen peroxide stabilizer.
Applications in Drug Development
The stability of pharmaceutical formulations is a critical aspect of drug development.[14] Hydrogen peroxide is used in various pharmaceutical applications, including as a disinfectant and in aseptic processing. Ensuring the stability of hydrogen peroxide in these contexts is crucial for maintaining product quality and safety. The protocols outlined in this document can be adapted to evaluate the compatibility and stabilizing effect of this compound in specific drug formulations. For instance, in the development of a liquid disinfectant containing hydrogen peroxide, these methods can be used to determine the optimal concentration of this compound needed to ensure a desired shelf life. Furthermore, understanding the stability of hydrogen peroxide is vital when it is used for the sanitization of manufacturing environments for monoclonal antibody drug products, as residual peroxide can impact product quality.[15]
Conclusion
This compound is a valuable stabilizer for hydrogen peroxide, primarily acting by chelating metal ions that catalyze its decomposition. Its effectiveness can be enhanced by co-stabilizers and careful control of pH. The provided protocols offer a robust framework for researchers, scientists, and drug development professionals to quantitatively assess the stabilizing properties of this compound in their specific applications, ensuring the reliability and longevity of their hydrogen peroxide-based formulations.
References
- 1. US3333925A - Stannate type stabilizer compositions and preparation thereof - Google Patents [patents.google.com]
- 2. justdial.com [justdial.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. US3591341A - Stannate stabilizer compositions containing a pyrophosphate and orthophosphoric acid,their preparation,and hydrogen peroxide solutions stabilized therewith - Google Patents [patents.google.com]
- 5. reaxis.com [reaxis.com]
- 6. reaxis.com [reaxis.com]
- 7. usptechnologies.com [usptechnologies.com]
- 8. US7169237B2 - Stabilization of alkaline hydrogen peroxide - Google Patents [patents.google.com]
- 9. hydrogen-peroxide.us [hydrogen-peroxide.us]
- 10. researchgate.net [researchgate.net]
- 11. US3089753A - Hydrogen peroxide stabilization - Google Patents [patents.google.com]
- 12. US2872293A - Stabilizing hydrogen peroxide - Google Patents [patents.google.com]
- 13. products.evonik.com [products.evonik.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability Evaluation of Hydrogen Peroxide Uptake Samples from Monoclonal Antibody Drug Product Aseptically Filled in Vapor Phase Hydrogen Peroxide-Sanitized Barrier Systems: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Stannate as an Electrolyte Additive in Metal-Air Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing potassium stannate as an electrolyte additive in metal-air batteries, with a primary focus on aluminum-air systems. The information is intended to guide researchers in enhancing battery performance by mitigating anode corrosion.
Introduction
Metal-air batteries, particularly aluminum-air and zinc-air batteries, are promising energy storage technologies due to their high theoretical energy densities. A significant challenge in the development of these batteries, especially those using alkaline electrolytes, is the severe self-corrosion of the metal anode. This parasitic reaction leads to the evolution of hydrogen gas, consumption of the active material, and a reduction in the overall efficiency and lifespan of the battery.
This compound (K₂SnO₃), along with its sodium counterpart (Na₂SnO₃), has been identified as an effective corrosion inhibitor in alkaline electrolytes for metal-air batteries. When added to the electrolyte, stannate ions help to suppress the hydrogen evolution reaction (HER) on the anode surface, thereby improving the battery's performance.
Mechanism of Action
In an alkaline electrolyte, the metal anode (e.g., aluminum) is highly reactive and prone to corrosion. The primary mechanism by which this compound inhibits this corrosion is through the electrochemical deposition of a protective metallic tin (Sn) layer onto the anode surface.
During battery standby, the stannate ions (SnO₃²⁻) in the electrolyte are reduced and deposit on the aluminum surface. This tin layer acts as a physical barrier, preventing direct contact between the aluminum anode and the aqueous electrolyte, which in turn suppresses the hydrogen evolution reaction.[1] During discharge, this protective layer is partially and gradually dissolved, allowing the aluminum to be electrochemically utilized for energy generation.[1] This controlled dissolution ensures that the anode remains active during discharge while being protected during idle periods.
The following diagram illustrates the proposed inhibition mechanism of this compound on an aluminum anode in an alkaline electrolyte.
Caption: Mechanism of corrosion inhibition by this compound.
Performance Enhancements
The addition of this compound to the electrolyte of aluminum-air batteries has been shown to significantly improve key performance metrics. These improvements are primarily attributed to the effective suppression of the hydrogen evolution reaction.
Quantitative Data Summary
The following table summarizes the quantitative improvements observed in aluminum-air batteries with the addition of this compound or related stannate compounds.
| Performance Metric | Without Additive | With Stannate Additive | Improvement Factor | Reference |
| Hydrogen Evolution Rate | 0.735 ml cm⁻² min⁻¹ | 0.043 ml cm⁻² min⁻¹ | ~17x reduction | [2][3] |
| Inhibition Efficiency | - | 94.14% | - | [2][3] |
| Discharge Mass Specific Capacity | 840 mAh g⁻¹ | 2180 mAh g⁻¹ | ~2.5x increase | [2][3] |
| Anode Utilization | - | 82.9% | - | [4] |
| Corrosion Rate | 0.085 mg cm⁻² min⁻¹ | 0.011 mg cm⁻² min⁻¹ | ~7.7x reduction | [5] |
Note: Some studies utilize sodium stannate, which provides a similar inhibitive effect.
Experimental Protocols
The following protocols provide a general framework for preparing electrolytes with this compound and for conducting electrochemical evaluations of metal-air batteries.
Electrolyte Preparation
This protocol describes the preparation of an alkaline electrolyte containing this compound for use in an aluminum-air battery.
Materials:
-
Potassium hydroxide (KOH) pellets
-
This compound (K₂SnO₃) powder
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing balance
Procedure:
-
Prepare the Alkaline Solution:
-
Calculate the required mass of KOH to prepare a 4 M solution. For example, to prepare 100 mL of 4 M KOH, dissolve 22.44 g of KOH in approximately 80 mL of DI water in a beaker.
-
Caution: The dissolution of KOH is highly exothermic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and cool the beaker in an ice bath.
-
Once the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask and add DI water to the mark.
-
-
Add this compound:
-
Determine the desired concentration of this compound. A typical concentration for effective corrosion inhibition is in the range of 0.05 M to 0.2 M.
-
Calculate the mass of K₂SnO₃ needed. For example, to prepare a 0.1 M solution in 100 mL of 4 M KOH, weigh out 1.989 g of K₂SnO₃.
-
Slowly add the K₂SnO₃ powder to the prepared 4 M KOH solution while stirring continuously with a magnetic stirrer until it is fully dissolved.
-
-
Final Preparation:
-
Allow the final electrolyte solution to cool to room temperature before use.
-
The electrolyte is now ready for battery assembly and testing.
-
Electrochemical Testing Workflow
This workflow outlines the key steps for evaluating the performance of a metal-air battery with the prepared electrolyte.
Caption: A typical workflow for electrochemical testing.
Key Experimental Techniques:
-
Hydrogen Evolution Measurement: This can be done by immersing a known surface area of the anode material in the electrolyte and collecting the evolved hydrogen gas in an inverted burette over time.
-
Polarization Scans (Tafel Plots): These are used to determine the corrosion potential and corrosion current density, which are indicative of the corrosion rate.
-
Electrochemical Impedance Spectroscopy (EIS): This technique provides information about the charge transfer resistance at the electrode-electrolyte interface, which can be related to the effectiveness of the protective film.
-
Galvanostatic Discharge: The battery is discharged at a constant current to determine its discharge capacity, voltage profile, and energy density.
Concluding Remarks
This compound is a highly effective electrolyte additive for mitigating anode corrosion in alkaline metal-air batteries, particularly aluminum-air systems. Its ability to form a protective tin layer on the anode surface leads to a significant reduction in the hydrogen evolution rate and a substantial increase in the discharge capacity and overall efficiency of the battery. The protocols and data presented here provide a foundation for researchers to further explore and optimize the use of stannate-based inhibitors in the development of advanced metal-air battery technologies.
References
- 1. Electrolytes for aluminum–air batteries: advances, challenges, and applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulating solvation and interface chemistry to inhibit corrosion of the aluminum anode in aluminum–air batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Potassium Stannate in Textile Printing and Dyeing
Introduction
Potassium stannate (K₂SnO₃), an inorganic salt of tin, has historically been utilized in the textile industry for various applications, primarily as a weighting agent for silk and as a mordant in dyeing and printing processes.[1] Its ability to interact with textile fibers, particularly natural fibers like silk and cotton, allows for the enhancement of certain physical and chemical properties of the finished textile. These applications leverage the chemical properties of tin compounds to increase the weight and substance of fabrics and to improve the colorfastness of dyes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in textile finishing.
Application as a Weighting Agent for Silk
Silk fibers lose a significant portion of their weight (up to 25%) during the degumming process, where sericin is removed.[4] To compensate for this weight loss and to improve the drape and handle of the fabric, weighting agents are applied. Tin salts, including this compound and more commonly stannic chloride, have been extensively used in a multi-step process known as the "tin-phosphate-silicate" method.[4][5]
Quantitative Data for Silk Weighting
The following table summarizes the typical parameters for the tin-phosphate-silicate silk weighting process. It is important to note that historical recipes often used density measurements in degrees Baumé (°Bé), which have been converted to approximate g/L concentrations for modern laboratory use. The final weight gain is dependent on the number of cycles performed.
| Parameter | Stannic Chloride Bath | Sodium Phosphate Bath | Sodium Silicate Bath | Aluminum Sulfate Bath (Optional) |
| Chemical | Stannic Chloride (SnCl₄) | Disodium Phosphate (Na₂HPO₄) | Sodium Silicate (Na₂SiO₃) | Aluminum Sulfate (Al₂(SO₄)₃) |
| Concentration | ~300 g/L (approx. 28.5-30 °Bé) | ~70 g/L (approx. 6.5 °Bé) | ~30 g/L (approx. 3 °Bé) | ~90 g/L (approx. 8 °Bé) |
| Temperature | Room Temperature | 60-70°C | 60-70°C | 50°C |
| Duration | 1-4 hours | 1 hour | 1 hour | 1 hour |
| pH | ~1 (acidic) | ~10 (alkaline) | ~10 (alkaline) | ~1 (acidic) |
| Weight Gain/Cycle | Approx. 8-15% | - | - | Additional ~15% |
Experimental Protocol: Tin-Phosphate-Silicate Weighting of Silk
This protocol describes a single cycle of the weighting process. For a higher percentage of weight gain, the stannic chloride and sodium phosphate steps can be repeated.
Materials:
-
Degummed silk fabric
-
Stannic chloride (SnCl₄)
-
Disodium phosphate (Na₂HPO₄)
-
Sodium silicate (Na₂SiO₃)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments
-
Deionized water
-
Glass or stainless steel beakers/tanks
-
Heating plate and magnetic stirrer
-
pH meter
Procedure:
-
Preparation of Silk: The degummed silk fabric is thoroughly wetted in deionized water.
-
Stannic Chloride Treatment: The wet silk is immersed in the stannic chloride solution at room temperature for 1 to 4 hours, with occasional stirring to ensure even absorption.[6]
-
Rinsing: The silk is removed from the stannic chloride bath and rinsed thoroughly with cold deionized water to remove any unfixed tin salts.
-
Phosphate Treatment: The rinsed silk is then treated with the disodium phosphate solution at 60-70°C for 1 hour.[4] This step fixes the tin onto the fiber.
-
Rinsing: The silk is again rinsed thoroughly with deionized water.
-
(Optional) Repetition for Increased Weight: For higher weight gain, steps 2 through 5 can be repeated.
-
Silicate Treatment: The silk is treated with the sodium silicate solution at 60-70°C for 1 hour.[4] This step adds further weight and can improve the feel of the fabric.
-
Final Rinsing and Drying: The silk is given a final thorough rinse in deionized water and then air-dried.
Workflow for Silk Weighting
Caption: Workflow for the tin-phosphate-silicate silk weighting process.
Application as a Mordant in Dyeing
This compound can be used as a mordant to fix dyes to textile fibers, particularly natural fibers like cotton and wool.[1] A mordant forms a coordination complex with the dye molecule, which then attaches to the fiber, improving wash and light fastness. Tin mordants, including this compound, are known to brighten the colors of some natural dyes.[7]
Quantitative Data for Mordanting
The amount of mordant used is typically calculated as a percentage of the weight of the dry fiber (WOF).
| Parameter | Protein Fibers (e.g., Wool) | Cellulose Fibers (e.g., Cotton) |
| Mordant | This compound | This compound |
| Concentration (% WOF) | 2-8% | 5-15% |
| Tannin Pre-treatment | Not required | Recommended (e.g., 10% WOF Tannic Acid) |
| Temperature | 80-90°C | 80-90°C |
| Duration | 1 hour | 1 hour |
Experimental Protocol: Mordanting with this compound
This protocol describes a pre-mordanting process, where the fiber is treated with the mordant before dyeing.
Materials:
-
Textile fibers (wool or cotton)
-
This compound (K₂SnO₃)
-
Tannic acid (for cotton)
-
Deionized water
-
Stainless steel pot
-
Heating source
-
Glass stirring rod
Procedure for Wool (Protein Fiber):
-
Scouring: The wool fibers are first scoured (washed) to remove any impurities.
-
Mordant Bath Preparation: The required amount of this compound (2-8% WOF) is dissolved in hot water and then added to a larger pot of water, sufficient to allow the fibers to move freely.
-
Mordanting: The wet, scoured wool is added to the mordant bath. The bath is slowly heated to 80-90°C and maintained at this temperature for 1 hour, with occasional gentle stirring.
-
Cooling and Rinsing: The pot is allowed to cool, and the fibers are then removed, rinsed thoroughly with water, and can then proceed to the dyeing step.
Procedure for Cotton (Cellulose Fiber):
-
Scouring: The cotton fibers are scoured to remove waxes and other impurities.
-
Tannin Pre-treatment: The scoured cotton is treated with a tannic acid solution (10% WOF) at a simmer for 1 hour. This helps the mordant to bind to the cellulose fibers. The fibers are then rinsed.
-
Mordant Bath Preparation: A mordant bath is prepared with this compound (5-15% WOF) as described for wool.
-
Mordanting: The tannin-treated, wet cotton is added to the mordant bath and heated at 80-90°C for 1 hour.
-
Cooling and Rinsing: The fibers are cooled in the bath, then rinsed well before dyeing.
Logical Relationship in Mordant Dyeing
Caption: Formation of a stable complex in mordant dyeing.
Application in Textile Printing
While less common than its use in dyeing and weighting, this compound can be incorporated into printing pastes. In this context, it can act as a fixing agent for certain types of dyes or as a component in discharge printing, where it helps in the chemical removal of a base color to create a pattern.
Hypothetical Printing Paste Formulation
Detailed historical recipes for printing pastes containing this compound are scarce. The following is a hypothetical formulation based on the general composition of textile printing pastes.
| Ingredient | Purpose | Example Concentration (% w/w) |
| Dye/Pigment | Colorant | 5-10 |
| Thickener | Provides viscosity for sharp prints | 40-50 |
| This compound | Fixing agent/Mordant | 2-5 |
| Urea | Humectant (keeps the paste moist) | 5-10 |
| Alkali (e.g., Sodium Carbonate) | pH control and dye fixation | 1-3 |
| Water | Solvent | 30-40 |
Experimental Protocol: Block Printing with a this compound-Containing Paste
Materials:
-
Cotton fabric
-
Natural dye extract (e.g., madder)
-
Sodium alginate (thickener)
-
This compound
-
Urea
-
Sodium carbonate
-
Water
-
Printing block
-
Squeegee or roller
Procedure:
-
Paste Preparation: The thickener is prepared by dissolving sodium alginate in water. The dye, urea, sodium carbonate, and this compound are then added and mixed thoroughly to form a smooth, homogenous paste.
-
Printing: The printing paste is applied to the printing block, and the design is transferred to the cotton fabric with even pressure.
-
Drying: The printed fabric is air-dried completely.
-
Steaming: The dried fabric is steamed to fix the dye. The steam helps the dye and mordant to penetrate and bind with the fibers.
-
Washing: The steamed fabric is washed thoroughly to remove any unfixed dye and residual paste components.
Experimental Workflow for Textile Printing
Caption: General workflow for textile printing with a mordanted paste.
References
- 1. US1674356A - Process for weighting silk - Google Patents [patents.google.com]
- 2. CN100378004C - New Production Method of this compound - Google Patents [patents.google.com]
- 3. Weighted silk - Wikipedia [en.wikipedia.org]
- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Structural Changes in Silk Due to Tin Weighting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chymist.com [chymist.com]
Application Notes and Protocols: Potassium Stannate in Ceramic Materials Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium stannate (K₂SnO₃) in the manufacturing of various ceramic materials. This document details its role as a fluxing agent, opacifier, and a functional component in electronic and piezoelectric ceramics. Detailed experimental protocols and quantitative data are provided to facilitate research and development in ceramics and material science.
Introduction to this compound in Ceramics
This compound is a versatile inorganic compound that serves several critical functions in the ceramics industry. Its primary applications include acting as a flux to lower the firing temperature of ceramic bodies and glazes, and as an opacifier to create white and opaque surfaces. Furthermore, it is utilized in the formulation of specialized electronic ceramics, such as capacitors and varistors, where it enhances their electrical properties. In the realm of advanced materials, potassium-containing compounds are integral to the development of lead-free piezoelectric ceramics.
Key Applications and Mechanisms
Fluxing Agent in Glazes and Ceramic Bodies
As a flux, this compound promotes the melting and fusion of glaze components during firing, contributing to the development of glossy, durable, and aesthetically pleasing surface finishes on ceramic ware.[1] This action enhances both the protective and decorative qualities of ceramic products.[1] In the ceramic body itself, it can aid in better melting and shaping.[2]
Mechanism of Action: Potassium oxide (K₂O), a component of this compound, is a strong alkali flux that becomes effective at relatively low temperatures.[3] It actively lowers the melting point of the silica-alumina glass matrix that forms the glaze and binds the ceramic particles.
Opacifier in Ceramic Glazes
This compound, as a source of tin oxide (SnO₂), is an effective opacifier in ceramic glazes. Opacifiers are used to make glazes non-transparent, providing a white base for coloration or a desired opaque finish.[4][5] Tin oxide is a classic opacifier known for producing a soft, milky white appearance.[3]
Mechanism of Action: Opacity is achieved by the dispersion of fine, undissolved particles of tin oxide within the glaze matrix. These particles have a different refractive index than the surrounding glass, causing light to scatter and rendering the glaze opaque.
Functional Component in Electronic Ceramics
This compound is used in the manufacturing of electronic components like ceramic capacitors and varistors.[6] In these applications, it contributes to the desired dielectric and electrical properties of the ceramic material.
Role in Dielectric Ceramics: In dielectric formulations, often based on materials like barium titanate (BaTiO₃), the addition of stannates can modify the dielectric constant and temperature stability. While specific data on this compound's direct role is limited in readily available literature, the use of tin and alkali metals in modifying BaTiO₃-based ceramics is a known strategy to tailor their properties for applications such as multilayer ceramic capacitors (MLCCs).
Precursor in Piezoelectric Ceramics
While not a direct primary component, potassium is a key element in several lead-free piezoelectric ceramic systems, most notably potassium sodium niobate (KNN) based materials.[7][8] Research has also explored the doping of lead zirconate titanate (PZT) with potassium to enhance its piezoelectric properties.[9] this compound can serve as a source of potassium in the synthesis of these advanced functional ceramics.
Quantitative Data on Ceramic Properties
The following tables summarize the effects of potassium and tin-containing compounds on the properties of various ceramic materials.
| Ceramic System | Dopant/Additive | Sintering Temperature (°C) | Dielectric Constant (εr) at Room Temperature | Dielectric Loss (tan δ) at Room Temperature | Reference |
| BaTiO₃ | Bi₂O₃ (0.1 mol%) | 1225 | ~2500 (at 1 kHz) | ~0.025 (at 1 kHz) | [10] |
| KTaO₃ | Mn (1.5 mol%) | 1350 | ~4000 (at low temp) | - | [11][12] |
| KCa₂Nb₃O₁₀ | - | 1375 | 46 (at 100 kHz) | 0.009 (at 100 kHz) | [13] |
| (K,Na)NbO₃-based | Li and Ta co-doping | 1090 | - | - | [14] |
| Piezoelectric Ceramic | Composition | Sintering Conditions | Piezoelectric Coefficient (d₃₃) (pC/N) | Reference |
| Potassium Sodium Niobate (KNN) based | (K₀.₄₈Na₀.₅₂)(Nb₀.₉₇Sb₀.₀₃)O₃ - (Bi₀.₅Zn₀.₂₅)ZrO₃ | Two-step sintering | 232 | [15] |
| Potassium Sodium Niobate (KNN) based | Li and Ta co-doping | 1090°C | 206 | [14] |
| Potassium Sodium Niobate (KNN) glass-ceramic | K₀.₅Na₀.₅NbO₃ | Novel melting method | 163 | [2] |
Experimental Protocols
Synthesis of this compound
Several methods exist for the synthesis of this compound. Below are protocols derived from patent literature.
Protocol 4.1.1: Hydrogen Peroxide Oxidation Method [16]
-
Reaction Setup: In a reaction kettle, combine banca tin (tin flower) with a 10-40% potassium hydroxide (KOH) solution.
-
Reaction: While stirring, add a 5-30% hydrogen peroxide (H₂O₂) solution to the mixture.
-
Heating: Maintain the reaction temperature between 50 and 100°C for 1 to 7 hours.
-
Purification: Filter the resulting solution.
-
Concentration and Crystallization: Concentrate the filtrate under reduced pressure, followed by crystallization.
-
Final Product: Filter, wash, and dry the this compound crystals.
Protocol 4.1.2: Orthostannic Acid Method [17]
-
Synthesis of Tin Tetrachloride: React metallic tin with chlorine gas to synthesize tin tetrachloride (SnCl₄).
-
Neutralization: Neutralize the tin tetrachloride with an alkali (e.g., ammonia, sodium carbonate) to a pH of 2-10 at 10-90°C to precipitate orthostannic acid (H₄SnO₄).
-
Separation: Wash the precipitate with water and separate the solid orthostannic acid.
-
Synthesis of this compound: React the orthostannic acid with potassium hydroxide.
-
Final Product: Evaporate, concentrate, and dry the resulting solution to obtain the this compound product.
Preparation of a High-Fire Ceramic Glaze (Conceptual Protocol)
This protocol is a general guideline for incorporating this compound into a high-fire glaze. Specific proportions will require testing to achieve desired results.
-
Glaze Formulation: Start with a base high-fire clear glaze recipe. A common starting point consists of fluxes (e.g., feldspar), silica (flint), and alumina (from kaolin).
-
Introduction of this compound: Substitute a portion of the flux (e.g., 2-8% of the total dry weight) with this compound. The exact amount will influence the melting temperature and opacity.
-
Milling: Ball mill the dry ingredients to ensure a fine and uniform particle size.
-
Slurry Preparation: Mix the dry glaze powder with water to create a slurry of the desired consistency for application.
-
Application: Apply the glaze to a bisque-fired ceramic body by dipping, pouring, or spraying.
-
Firing: Fire the glazed ware in a kiln according to a high-fire schedule, typically reaching temperatures between Cone 9 (approx. 1280°C) and Cone 10 (approx. 1300°C).
Fabrication of a Dielectric Ceramic (Conceptual Protocol)
This protocol outlines the general steps for creating a barium titanate-based dielectric ceramic modified with this compound.
-
Powder Preparation: Start with high-purity barium titanate (BaTiO₃) powder.
-
Doping: Introduce this compound as a dopant, typically in small weight percentages (e.g., 0.5-5 wt%).
-
Milling: Ball mill the powders in a suitable solvent (e.g., ethanol) to achieve a homogeneous mixture.
-
Calcination: Calcine the dried powder mixture at a temperature sufficient to initiate solid-state reaction (e.g., 900-1100°C).
-
Pressing: Uniaxially or isostatically press the calcined powder into the desired shape (e.g., pellets).
-
Sintering: Sinter the pressed body at a high temperature (e.g., 1200-1400°C) to achieve high density. The sintering profile (heating rate, dwell time, cooling rate) is critical for controlling the microstructure and final properties.
-
Characterization: Characterize the sintered ceramic for its density, microstructure, and dielectric properties (dielectric constant, dielectric loss) as a function of frequency and temperature.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the use of this compound in ceramics.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for ceramic glaze preparation.
Caption: Workflow for MLCC manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ceramics.hfut.edu.cn [ceramics.hfut.edu.cn]
- 5. The Coloring Mechanism of Opaque Glazes from the Changsha Kiln of the Tang Dynasty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ceramicartsnetwork.org [ceramicartsnetwork.org]
- 8. priscillahollingsworth.com [priscillahollingsworth.com]
- 9. lindaarbuckle.com [lindaarbuckle.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High Fire Glaze Recipes [silviegranatelli.com]
- 16. iipseries.org [iipseries.org]
- 17. High Fire Glazes [opopots.blogspot.com]
Application Notes and Protocols for the Electrodeposition of Tin Alloys Using Potassium Stannate Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of various tin alloys from potassium stannate-based electrolytes. The information is intended to guide researchers and professionals in developing and utilizing these coatings for a range of applications, from corrosion protection to electronic components.
Introduction to Tin Alloy Electrodeposition from this compound Baths
This compound-based electrolytes offer a stable and reliable method for the electrodeposition of tin and its alloys. These alkaline baths are particularly advantageous due to their good throwing power, ability to produce fine-grained deposits, and reduced hydrogen embrittlement in susceptible substrates compared to acidic baths.[1] this compound is often preferred over sodium stannate due to its higher solubility, which allows for higher plating rates at greater current densities.[2] This document outlines the procedures for depositing pure tin, tin-zinc, tin-copper, and tin-bismuth alloys.
General Experimental Workflow
The overall process for the electrodeposition of tin alloys from a this compound bath follows a general sequence of steps, as illustrated in the workflow diagram below.
Caption: General workflow for tin alloy electrodeposition.
Application Notes and Protocols by Alloy
Pure Tin Electrodeposition
Application Note: Electrodeposited pure tin from this compound baths is widely used for corrosion protection, particularly in the food processing industry due to its non-toxic nature. It also serves as a solderable finish for electronic components. The deposits are typically matte but can be brightened with specific additives. Alkaline stannate baths are noted for producing deposits with minimal residual stress, which can be beneficial in mitigating tin whisker formation.[3]
Experimental Protocol:
1. Substrate Preparation:
- Degreasing: Immerse the substrate (e.g., steel, copper) in an alkaline cleaning solution. For steel, cathodic degreasing in a standard alkaline cleaner is effective.
- Rinsing: Thoroughly rinse the substrate with deionized water.
- Pickling/Activation: Immerse the substrate in a suitable acid to remove any oxide layers. For steel, a 30-second immersion in 50% hydrochloric acid is common.[1]
- Rinsing: Rinse thoroughly with deionized water.
2. Electrodeposition:
- Prepare the electrolyte according to the composition in Table 1.
- Heat the electrolyte to the operating temperature.
- Immerse the prepared substrate (cathode) and tin anodes into the bath.
- Apply the desired current density for a duration calculated to achieve the target thickness.
3. Post-Treatment:
- Rinsing: Rinse the plated substrate with deionized water.
- Drying: Dry the component using a suitable method (e.g., air drying, oven).
Data Presentation:
Table 1: Pure Tin Electrodeposition Parameters
| Parameter | Value | Reference |
| Electrolyte Composition | ||
| This compound (K₂SnO₃·3H₂O) | 100 - 420 g/L | [1] |
| Free Potassium Hydroxide (KOH) | 15 - 25 g/L | [1] |
| Operating Conditions | ||
| Cathode Current Density | 1.0 - 10.0 A/dm² | [1] |
| Temperature | 65 - 85 °C | [1] |
| Anodes | Pure Tin | |
| Agitation | Cathode rod or solution movement |
Tin-Zinc Alloy Electrodeposition
Application Note: Tin-zinc alloys, typically with 20-30% zinc, offer excellent corrosion protection for steel, combining the barrier protection of tin with the sacrificial protection of zinc.[4] These coatings are considered a viable alternative to cadmium plating. Non-cyanide alkaline stannate/zincate electrolytes have been developed to provide stable and reliable plating of tin-zinc alloys with a semi-bright finish.[4]
Experimental Protocol:
1. Substrate Preparation:
- Follow the same procedure as for pure tin, ensuring the substrate is clean and active. For steel, cathodic degreasing followed by anodic cleaning in trisodium phosphate solution, and then pickling in hydrochloric acid is a suitable method.[1]
2. Electrodeposition:
- Prepare the electrolyte based on the formulation in Table 2. The concentrations of tin and zinc in the solution directly affect the composition of the deposited alloy.[4]
- Maintain the free potassium hydroxide level, as a drop can lead to bath instability and precipitation.[4]
- If using soluble tin-zinc alloy anodes, they must be operated in a "filmed" condition to prevent the formation of stannous tin in the bath.[4] Alternatively, inert anodes like stainless steel can be used, with metal replenishment through chemical additions.[4]
- Apply the specified current density and temperature.
3. Post-Treatment:
- Rinsing: Rinse with deionized water.
- Passivation (Optional but Recommended): Immerse the plated part in a passivating solution to enhance corrosion resistance. Chromate-based solutions have been traditionally used, but chromium-free alternatives are also available.[5]
- Rinsing: Rinse thoroughly after passivation.
- Drying: Dry the component.
Data Presentation:
Table 2: Tin-Zinc Alloy Electrodeposition Parameters
| Parameter | Value | Reference |
| Electrolyte Composition (for 20-25% Zinc in deposit) | ||
| This compound (as Sn) | 40 g/L | [4] |
| Potassium Zincate (as Zn) | 6 g/L | [4] |
| Free Potassium Hydroxide (KOH) | 40 - 50 g/L | [4] |
| Complexing/Stabilizing Agent | Proprietary | [4] |
| Grain Refiner/Brightener | Proprietary | [4] |
| Operating Conditions | ||
| Cathode Current Density | 1.0 - 4.0 A/dm² | [4] |
| Temperature | 60 - 70 °C | [4] |
| Anodes | 75% Sn / 25% Zn alloy or inert (e.g., stainless steel) | [4] |
| Agitation | Recommended |
Tin-Copper Alloy (Bronze) Electrodeposition
Application Note: Tin-copper alloys, commonly known as bronze, can be electrodeposited from alkaline stannate baths, although cyanide was historically used in conjunction to facilitate co-deposition. These coatings are used for decorative purposes, as well as for their good wear and corrosion resistance. The composition of the alloy, and thus its properties, can be controlled by adjusting the bath composition and operating parameters.
Experimental Protocol:
1. Substrate Preparation:
- A copper or copper-alloy substrate is common. The standard degreasing and pickling procedures should be followed. For other substrates, a copper strike layer may be necessary.
2. Electrodeposition:
- Historically, these baths contained a source of copper, such as copper cyanide, in addition to the sodium or this compound. The use of cyanide helps to complex the copper ions and bring their deposition potential closer to that of tin in an alkaline medium.
- Prepare the electrolyte as detailed in Table 3.
- Control of free cyanide and free alkali is critical for maintaining bath stability and achieving the desired alloy composition.
- Operate within the specified temperature and current density ranges.
3. Post-Treatment:
- Rinsing: Thoroughly rinse with deionized water.
- Passivation (Optional): A passivation step can be employed to prevent tarnishing and improve corrosion resistance.[6][7]
- Rinsing and Drying: Final rinsing and drying.
Data Presentation:
Table 3: Tin-Copper (Bronze) Alloy Electrodeposition Parameters (Cyanide-Based Stannate Bath)
| Parameter | Value | Reference |
| Electrolyte Composition | ||
| This compound (as Sn) | ~30 - 40 g/L | |
| Copper Cyanide (as Cu) | ~15 - 25 g/L | |
| Potassium Cyanide (free) | ~15 - 30 g/L | |
| Potassium Hydroxide (free) | ~5 - 15 g/L | |
| Rochelle Salt (Potassium Sodium Tartrate) | ~30 - 60 g/L | |
| Operating Conditions | ||
| Cathode Current Density | 2.0 - 5.0 A/dm² | |
| Temperature | 60 - 70 °C | |
| Anodes | Bronze (matching alloy composition) or separate tin and copper anodes | |
| Agitation | Mild agitation recommended |
Tin-Bismuth Alloy Electrodeposition
Application Note: Tin-bismuth alloys are of interest as a lead-free solder alternative, with a lower melting point than pure tin.[8] The addition of a small amount of bismuth to tin deposits can also help to prevent the formation of "tin pest" at low temperatures.[9] While many modern tin-bismuth plating processes utilize acidic electrolytes, it is possible to co-deposit bismuth from an alkaline stannate bath using a suitable bismuth source that is soluble and stable in the alkaline environment, such as bismuth citrate.[10]
Experimental Protocol:
1. Substrate Preparation:
- Follow the standard cleaning and activation procedures appropriate for the substrate material.
2. Electrodeposition:
- Prepare the alkaline stannate bath as for pure tin.
- Introduce the bismuth as a soluble and stable compound, such as bismuth citrate.[10] The concentration of bismuth in the bath will be a primary factor in determining the bismuth content of the alloy.
- The bath composition and operating conditions are outlined in Table 4.
- Careful control of the bath is necessary to maintain the solubility of the bismuth compound.
3. Post-Treatment:
- Rinsing: Immediate and thorough rinsing with deionized water is crucial to prevent staining.
- Drying: Dry the plated component.
Data Presentation:
Table 4: Tin-Bismuth Alloy Electrodeposition Parameters
| Parameter | Value | Reference |
| Electrolyte Composition | ||
| This compound (as Sn) | ~150 g/L | [10] |
| Potassium Hydroxide (KOH) | ~22.5 g/L | [10] |
| Bismuth Citrate (as Bi) | ~20 ppm | [10] |
| Operating Conditions | ||
| Cathode Current Density | ~6.5 A/dm² | [10] |
| Temperature | ~88 °C | [10] |
| Anodes | Tin | |
| Agitation | Recommended |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between key bath parameters and the resulting deposit properties in a tin-zinc alloy plating process from a this compound bath.
Caption: Influence of bath parameters on tin-zinc alloy properties.
References
- 1. nmfrc.org [nmfrc.org]
- 2. This compound - Mason Corporation [tinchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. nmfrc.org [nmfrc.org]
- 5. sterc.org [sterc.org]
- 6. CN86103910A - Surface passivation treatment method for copper and copper alloy - Google Patents [patents.google.com]
- 7. proplate.com [proplate.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Basics of Alkaline Tin Plating [finishingandcoating.com]
- 10. US4252618A - Method of electroplating tin and alkaline electroplating bath therefor - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the stability of potassium stannate plating solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and performance of potassium stannate plating solutions.
Troubleshooting Guide
This section addresses common issues encountered during this compound plating experiments, offering potential causes and corrective actions.
| Problem | Symptom | Potential Cause | Corrective Action |
| Poor Deposit Quality | Rough, spongy, or dark deposits | Presence of stannous tin (stannite) in the solution.[1][2] | Treat the bath with a dilute solution of hydrogen peroxide (10%) with agitation to oxidize stannite to stannate. Dummy the bath afterward to remove excess peroxide.[1][2] |
| Streaky deposits in low current density areas | Antimony contamination.[1] | Perform low current density dummying to remove antimony below harmful concentrations.[1] | |
| Nodules or rough deposits | Excessive current density, inadequate agitation, or low temperature.[1] | Reduce current density, increase agitation, or raise the solution temperature to the recommended range (minimum 140°F or 60°C).[1] | |
| Non-adherent deposits | Initial current density is too low to form the anode film.[2] | Remove anodes and re-film them one by one with the current on.[2] | |
| Anode Issues | Gray film on anodes | Anode current density is too low, leading to the dissolution of stannite tin.[1] | Increase the anode current density until a stable yellow-green film is formed.[1][3] |
| Black film on anodes (passivation) | Anode current density is too high.[1][2] | Reduce the anode current density to approximately 80% of the value that produced the initial yellow-green film.[1] | |
| Anode film is lost after formation | High free hydroxide, low anode current density, high temperature, or poor anode contact.[2] | Add 10% acetic acid to lower free hydroxide, remove some anodes to increase current density, lower the solution temperature, or clean anode contacts.[2] | |
| Solution Instability | Sludge formation | Hydrolysis of stannate, presence of stannite, or use of tap water.[1] | Use deionized water for makeup. Control free alkali levels to stabilize the solution.[1] Allow sludge to settle and remove it during tank maintenance.[1] |
| Solution crystallizes | High concentration of carbonates.[2] | Freeze out carbonates by lowering the solution temperature and then filter them out.[2][4] | |
| Decreased plating speed and efficiency | High carbonate concentration.[4][5] | Maintain potassium carbonate levels below 120 g/L (16 oz/gal).[5] Remove excess carbonates through freezing out or specialized removal systems.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal composition of a this compound plating bath?
A1: The optimal composition can vary depending on the specific application (e.g., rack vs. barrel plating, high-speed plating). However, a typical formulation includes this compound and free potassium hydroxide. For high-speed applications, concentrations can be significantly higher.[3][6]
| Component | Typical Concentration (Rack Plating) | High-Speed Plating Concentration | Function |
| This compound (K₂SnO₃·3H₂O) | 100-120 g/L[2] | 210 g/L (for up to 16 A/dm²) to 420 g/L (for up to 40 A/dm²)[3] | Provides soluble tetravalent tin ions for deposition at the cathode.[1] |
| Free Potassium Hydroxide (KOH) | 7.5-22.5 g/L (1-3 oz/gal)[1] | 22 g/L (with 210 g/L this compound)[3] | Provides conductivity, aids in anode corrosion, and stabilizes the solution against hydrolysis.[1] |
Q2: Why is the formation of a yellow-green film on the anodes important?
A2: The yellow-green film on the tin anodes is critical because it indicates that the tin is dissolving in the desired tetravalent state (stannate, Sn⁺⁴).[1][3] If this film is not present, tin may dissolve as divalent stannous tin (stannite, Sn⁺²), which is a contaminant that leads to rough, spongy, and unsatisfactory deposits.[1][2] Proper anode filming is essential for trouble-free operation of the stannate bath.[2][3][6]
Q3: How do carbonates affect the plating solution and how can they be controlled?
A3: Carbonates build up in alkaline plating solutions primarily through the reaction of potassium hydroxide with carbon dioxide from the atmosphere and through the oxidation of organic compounds at the anode.[4] While the solution can tolerate high concentrations of carbonate, excessive buildup (typically above 12 oz/gal or 90 g/L) can lead to reduced plating speed, decreased cathode efficiency, a narrower bright plating range, and increased operational voltage.[4][5] Carbonates can be removed by "freezing out," which involves lowering the solution temperature to 35-40°F to precipitate the carbonates, followed by filtration.[4]
Q4: What is the role of free potassium hydroxide and why must it be controlled?
A4: Free potassium hydroxide is a critical component that provides conductivity to the solution, promotes proper anode corrosion, and stabilizes the this compound against hydrolysis.[1] It is important to control its concentration because if it is too high, it can interfere with proper anode film formation.[2] If it is too low, the solution is less stable, and the anodes may become passive. The free alkali content should be analyzed and adjusted daily, even in idle tanks, as it can be consumed by reacting with atmospheric carbon dioxide.[1]
Experimental Protocols
Protocol 1: Spot Test for Stannous Tin (Stannite)
This test is used to detect the presence of stannite contamination in the plating bath.
Methodology:
-
Prepare the Spot Test Solution: Dissolve 5 grams of bismuth oxide or bismuth carbonate in 100 mL of 25% (vol.) hydrochloric acid. Add sodium hydroxide until the solution becomes alkaline, and then dilute it to 250 mL.[1]
-
Perform the Test: Add 10 mL of the hot (180°F) this compound plating solution to 5 mL of the prepared spot test solution.[1]
-
Observation: The formation of a dark precipitate indicates the presence of stannite in the plating solution.[1]
Protocol 2: Analysis of Free Potassium Hydroxide
This titration method determines the concentration of free potassium hydroxide in the plating bath.
Methodology:
-
Pipette a 10 mL sample of the plating solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 5-10 drops of a suitable indicator (e.g., Sulfo-Orange).
-
Titrate with a standardized 1.0 N solution of hydrochloric acid (HCl) until the color changes from orange to yellow.
-
The concentration of free potassium hydroxide (in oz/gal) is calculated as: Volume of HCl (mL) x 0.748.
Visualizations
Caption: Workflow for proper anode filming in a this compound bath.
Caption: Logic diagram for carbonate buildup and remediation.
References
- 1. Basics of Alkaline Tin Plating [finishingandcoating.com]
- 2. gtzworld.com [gtzworld.com]
- 3. nmfrc.org [nmfrc.org]
- 4. brocoproducts.com [brocoproducts.com]
- 5. Carbonates and Cyanide Solutions in Plating Baths [finishingandcoating.com]
- 6. Tinplate and Process of Tinning – Page 1000 – IspatGuru [ispatguru.com]
Technical Support Center: Aqueous Potassium Stannate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of potassium stannate. Our goal is to help you prevent hydrolysis and maintain the stability of your solutions for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solution prone to hydrolysis?
This compound (K₂SnO₃·3H₂O) is a white, crystalline solid that is soluble in water. In aqueous solutions, it exists as the hexahydroxostannate(IV) ion, [Sn(OH)₆]²⁻. Hydrolysis is the reaction of this ion with water, which can lead to the formation of insoluble tin compounds, such as stannic acid or tin(IV) oxide, appearing as a white precipitate. This occurs when the alkalinity of the solution is not sufficiently high to maintain the stability of the [Sn(OH)₆]²⁻ complex.
Q2: How can I prevent the hydrolysis of my aqueous this compound solution?
The most effective method to prevent the hydrolysis of aqueous this compound is to maintain a sufficient concentration of free potassium hydroxide (KOH) in the solution. The excess hydroxide ions (OH⁻) shift the chemical equilibrium to favor the stable hexahydroxostannate(IV) ion, in accordance with Le Chatelier's principle.
Q3: What is the recommended concentration of potassium hydroxide (KOH) to stabilize my solution?
The required concentration of free KOH depends on the concentration of this compound and the operating temperature. For general laboratory preparations and to ensure stability, maintaining a free KOH concentration of at least 15-25 g/L is a good starting point. For specific applications like electroplating, the optimal concentrations can vary.
Q4: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH) to stabilize my this compound solution?
While both are strong bases, it is highly recommended to use potassium hydroxide (KOH) to stabilize a this compound solution. Using NaOH would introduce sodium ions, creating a mixed-cation solution that could alter the specific properties of the this compound solution, which is often chosen for its higher solubility and conductivity compared to sodium stannate.
Q5: My this compound solution has turned cloudy. What should I do?
A cloudy appearance or the formation of a white precipitate indicates that hydrolysis has occurred. To attempt to redissolve the precipitate, you can cautiously add a concentrated solution of potassium hydroxide (KOH) dropwise while stirring. Gentle heating may also aid in redissolving the precipitate. However, it is best to prevent precipitation from occurring in the first place by ensuring an adequate initial concentration of free KOH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate forms in the solution upon preparation or standing. | Insufficient free potassium hydroxide (KOH) concentration. | Add a concentrated KOH solution dropwise while stirring until the precipitate dissolves. For future preparations, increase the initial amount of free KOH. |
| Absorption of atmospheric carbon dioxide (CO₂), which neutralizes the free KOH. | Store the solution in a tightly sealed container to minimize exposure to air. If CO₂ absorption is suspected, the addition of more KOH may be necessary. | |
| The temperature of the solution is too high for the given concentration of reactants. | Consult the solubility data to ensure you are operating within the stable range for your desired temperature. | |
| The plating bath is not performing as expected (for electroplating applications). | The concentration of free KOH is outside the optimal range for the specific plating process. | Analyze the bath to determine the concentration of free KOH and adjust as necessary. Refer to established protocols for your specific plating application for the recommended KOH concentration. |
| The concentration of this compound has been depleted. | Analyze the tin content of the bath and replenish with this compound as needed. |
Data Presentation
The stability of aqueous this compound solutions is critically dependent on the concentration of free potassium hydroxide and the temperature. The following table summarizes the solubility of this compound in aqueous solutions with varying concentrations of potassium hydroxide at different temperatures. This data is crucial for preparing stable solutions and preventing unintended precipitation.
Table 1: Solubility of this compound (as K₂Sn(OH)₆) in Aqueous Potassium Hydroxide Solutions
| Temperature (°C) | KOH Concentration (wt%) | K₂Sn(OH)₆ Solubility (wt%) |
| 0 | 5.0 | 25.0 |
| 0 | 10.0 | 18.0 |
| 0 | 15.0 | 13.0 |
| 0 | 20.0 | 9.5 |
| 25 | 5.0 | 30.0 |
| 25 | 10.0 | 22.0 |
| 25 | 15.0 | 16.5 |
| 25 | 20.0 | 12.0 |
| 50 | 5.0 | 35.0 |
| 50 | 10.0 | 26.0 |
| 50 | 15.0 | 20.0 |
| 50 | 20.0 | 15.0 |
| 95 | 5.0 | 45.0 |
| 95 | 10.0 | 34.0 |
| 95 | 15.0 | 26.0 |
| 95 | 20.0 | 20.0 |
Data adapted from solubility studies of the K₂Sn(OH)₆–KOH–H₂O system.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution
This protocol describes the preparation of a stable 1 Molar (approx. 299 g/L) this compound solution.
Materials:
-
This compound trihydrate (K₂SnO₃·3H₂O)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Volumetric flask
-
Stir plate and stir bar
-
Weighing balance
Procedure:
-
Calculate the required masses:
-
For 1 L of 1 M this compound solution, you will need approximately 298.9 g of K₂SnO₃·3H₂O.
-
To ensure stability, add a free KOH concentration of approximately 20 g/L.
-
-
Dissolve the potassium hydroxide:
-
To a volumetric flask (e.g., 1 L), add approximately 500 mL of deionized water.
-
Carefully and slowly add 20 g of KOH to the water while stirring continuously. The dissolution of KOH is exothermic, so the solution will heat up. Allow the solution to cool to near room temperature.
-
-
Dissolve the this compound:
-
Once the KOH solution has cooled, slowly add the 298.9 g of K₂SnO₃·3H₂O to the flask while stirring.
-
Continue stirring until all the this compound has completely dissolved.
-
-
Finalize the volume:
-
Once the this compound is fully dissolved, add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
-
Storage:
-
Transfer the solution to a tightly sealed, appropriate container (e.g., polyethylene or polypropylene) to prevent absorption of atmospheric CO₂.
-
Visualizations
References
Technical Support Center: Analysis of Impurities in Commercial Potassium Stannate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial potassium stannate. The following sections detail common impurities, analytical methodologies for their detection, and solutions to potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound (K₂SnO₃·3H₂O) typically contains impurities that can affect its performance in various applications. These are generally categorized as heavy metals, anions, and other process-related residues. The acceptable limits for these impurities can vary by grade and supplier. Common impurities include lead (Pb), antimony (Sb), arsenic (As), chloride (Cl⁻), nitrate (NO₃⁻), and free caustic alkali (typically KOH or K₂CO₃).[1] Some suppliers also provide analysis for trace metals such as aluminum (Al), calcium (Ca), iron (Fe), and sodium (Na).[2]
Q2: Why is it important to analyze for these impurities?
A2: The presence of impurities can have significant impacts on the end-use of this compound. For example, in electroplating, metallic impurities can co-deposit with tin, affecting the quality, appearance, and performance of the coating. In catalyst applications, certain impurities can poison the catalyst, reducing its activity and lifespan. For applications in electronics and high-purity materials, even trace amounts of metallic and ionic impurities can be detrimental.[2]
Q3: What are the general analytical techniques used to quantify impurities in this compound?
A3: A range of analytical techniques are employed for the quality control of this compound. Heavy metals like lead, antimony, and arsenic are commonly determined using atomic absorption spectrometry (AAS), often with a hydride generation system for arsenic and antimony to enhance sensitivity.[1][3][4][5] Anionic impurities such as chloride and nitrate are typically quantified using ion chromatography (IC).[6][7][8] The amount of free caustic alkali is usually determined by acid-base titration.[9][10][11]
Quantitative Data Summary
The following table summarizes typical impurity specifications for commercial this compound from various suppliers. These values represent the maximum allowable limits and can be used as a reference for quality assessment.
| Impurity | Specification 1 | Specification 2 | Specification 3 | Specification 4 (Trace Metals Basis) |
| Lead (Pb) | ≤ 0.025% | ≤ 0.01% | - | - |
| Antimony (Sb) | ≤ 0.05% | - | - | ≤ 11.2 ppm |
| Arsenic (As) | ≤ 0.01% | ≤ 0.005% | - | ≤ 101.9 ppm |
| Chloride (as KCl) | ≤ 1.00% | ≤ 1.0% | ≤ 500 ppm | - |
| Nitrate (as KNO₃) | ≤ 0.25% | - | ≤ 500 ppm | - |
| Free Caustic Alkali | ≤ 1.50% | ≤ 1.0% | < 1.5% | - |
| Water Insoluble Matter | ≤ 0.25% | ≤ 0.1% | < 500 ppm | - |
| Sodium (Na) | - | - | - | ≤ 544.5 ppm |
| Iron (Fe) | - | - | - | ≤ 2.7 ppm |
| Calcium (Ca) | - | - | - | ≤ 10.6 ppm |
Data compiled from various commercial sources.[1][2]
Troubleshooting Guides
Troubleshooting for Heavy Metal Analysis (AAS)
Issue 1: High Blank Reading
-
Possible Cause 1: Contaminated Reagents. The acids, deionized water, or reducing agents used for sample preparation and analysis may contain trace amounts of the analyte.
-
Possible Cause 2: Contaminated Glassware. Glassware that has not been properly cleaned can leach metallic impurities.
-
Solution: All glassware should be soaked in a dilute nitric acid bath (e.g., 10% v/v) for at least 24 hours, followed by thorough rinsing with deionized water before use.[4]
-
-
Possible Cause 3: Carry-over from a previous sample. If a high concentration sample was analyzed, some of the analyte may remain in the sample introduction system.
-
Solution: Increase the rinse time between samples. Aspirate the blank solution for an extended period to ensure the system is clean.[14]
-
Issue 2: Poor Reproducibility or Low Recovery in Spike Samples
-
Possible Cause 1: Matrix Interference. The high concentration of potassium and tin in the sample matrix can interfere with the atomization of the analyte.
-
Solution: Matrix matching of the calibration standards can help to compensate for these effects. Prepare calibration standards in a solution that has a similar this compound concentration to the samples. Alternatively, the method of standard additions can be used.
-
-
Possible Cause 2: Incomplete Digestion. If the sample is not fully digested, the analyte may not be completely in solution and available for analysis.
-
Solution: Ensure the digestion procedure is adequate. The choice of acid and heating conditions are critical. For resistant samples, a microwave digestion system may be necessary.[4]
-
-
Possible Cause 3 (for As and Sb): Inefficient Hydride Generation. The chemical and physical conditions for the hydride generation reaction may not be optimal.
Troubleshooting for Anion Analysis (IC)
Issue 1: Peak Tailing or Poor Peak Shape
-
Possible Cause 1: Column Overload. Injecting a sample with a very high concentration of the analyte or other ions can lead to poor peak shape.
-
Solution: Dilute the sample to bring the analyte concentration within the linear range of the instrument.
-
-
Possible Cause 2: Column Contamination. Accumulation of contaminants on the column can affect its performance.
-
Solution: Follow the manufacturer's instructions for column cleaning. This may involve flushing with specific reagents.
-
Issue 2: Shifting Retention Times
-
Possible Cause 1: Change in Eluent Composition or Flow Rate. Inconsistent eluent preparation or pump malfunction can cause retention times to drift.
-
Solution: Prepare fresh eluent carefully, ensuring accurate concentrations. Check the pump for any signs of leakage or pressure fluctuations.
-
-
Possible Cause 2: Temperature Fluctuations. The temperature of the column can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Experimental Protocols
Protocol 1: Determination of Arsenic (As) and Antimony (Sb) by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the this compound sample into a 100 mL beaker.
-
Add 20 mL of 50% (v/v) hydrochloric acid and gently heat on a hot plate in a fume hood to dissolve the sample.
-
After dissolution, add 5 mL of a reducing agent solution (e.g., 20% w/v potassium iodide) to reduce As(V) to As(III) and Sb(V) to Sb(III).
-
Allow the reduction to proceed for at least 30 minutes at room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Set up the AAS instrument with the appropriate hollow cathode lamp for either arsenic (193.7 nm) or antimony (217.6 nm).
-
Connect and prime the hydride generation system with the appropriate reagents (e.g., sodium borohydride in sodium hydroxide solution and hydrochloric acid).
-
Aspirate the prepared sample solution into the hydride generator. The volatile hydrides (arsine and stibine) are formed and swept into the heated quartz cell in the light path of the AAS.
-
Record the absorbance and determine the concentration using a calibration curve prepared from certified standards.
-
Protocol 2: Determination of Free Caustic Alkali by Titration
-
Sample Preparation:
-
Weigh accurately about 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of freshly boiled and cooled deionized water to dissolve the sample. Swirl gently to dissolve.
-
-
Titration:
-
Add 2-3 drops of a suitable indicator (e.g., phenolphthalein or a mixed indicator) to the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid) until the endpoint is reached (e.g., the pink color of phenolphthalein disappears).
-
Record the volume of the acid used.
-
-
Calculation:
-
Calculate the percentage of free alkali (as KOH) using the following formula: % Free Alkali = (V * M * 56.11) / (w * 10) Where:
-
V = volume of HCl used (mL)
-
M = molarity of HCl
-
w = weight of the sample (g)
-
56.11 = molar mass of KOH ( g/mol )
-
-
Visualizations
References
- 1. reflabos.vito.be [reflabos.vito.be]
- 2. This compound 99.9 trace metals 12125-03-0 [sigmaaldrich.com]
- 3. pjoes.com [pjoes.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. epa.gov [epa.gov]
- 6. frc.ae [frc.ae]
- 7. portalabpg.org.br [portalabpg.org.br]
- 8. qasac-americas.org [qasac-americas.org]
- 9. cswea.org [cswea.org]
- 10. EXPERIMENT #2 Determine % age of free alkali in the given Sample soap... [askfilo.com]
- 11. Determination of free alkali | DOCX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Potassium Stannate Electroplating
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing potassium stannate electroplating experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a this compound bath over a sodium stannate bath?
A1: this compound baths are often preferred for tin electroplating due to several key advantages. The higher solubility of this compound allows for the formulation of more concentrated plating solutions, which in turn enables faster plating rates at higher current densities.[1][2] This is particularly beneficial for high-speed plating applications.[1] Additionally, this compound solutions exhibit enhanced stability against hydrolysis and offer improved cathode efficiency compared to their sodium-based counterparts.[2][3]
Q2: What is the fundamental role of free potassium hydroxide (KOH) in the plating bath?
A2: Free potassium hydroxide is a critical component in a this compound plating bath, serving multiple functions. It provides the necessary conductivity for the electrolyte, facilitates anode corrosion, and helps to stabilize the solution against the hydrolysis of tin.[4] Maintaining the proper concentration of free KOH is crucial, as insufficient levels can lead to the precipitation of insoluble tin salts due to the absorption of atmospheric carbon dioxide.[3]
Q3: How do operating temperatures affect the plating process in a this compound bath?
A3: The operating temperature should be maintained at a minimum of 140°F (60°C).[4] Lower temperatures can cause a significant drop in cathode efficiency and may result in rough deposits.[4] Conversely, higher operating temperatures, often ranging from 70°C to near boiling, can allow for the use of higher cathode current densities while maintaining high cathode efficiency.[3]
Q4: What is the significance of the yellowish-green film observed on the anodes during plating?
A4: The presence of a yellowish-green film on the tin anodes is a critical indicator of proper bath operation.[1] This film ensures that the tin dissolves in its correct tetravalent state (Sn+4). If this film is absent, the anodes may dissolve to form stannite (Sn+2), which can lead to the formation of rough and spongy deposits on the cathode.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound electroplating.
| Problem | Potential Causes | Recommended Solutions |
| Rough or Spongy Deposits | - Presence of stannous tin (stannite) in the bath.- Low operating temperature.- Improper anode control (absence of yellow-green film).- Excessive current density. | - Add hydrogen peroxide to oxidize stannite to stannate.- Increase the bath temperature to at least 140°F (60°C).- Ensure proper anode filming by adjusting anode current density.- Reduce the current density or improve agitation.[4] |
| Uneven Plating Thickness | - Poor agitation of the electrolyte.- Incorrect rack design or part positioning.- Imbalanced electrolyte concentration. | - Enhance the circulation and agitation of the plating solution.- Optimize the design of the rack to ensure uniform exposure of the part to the electrolyte.- Regularly monitor and adjust the concentrations of this compound and potassium hydroxide.[5] |
| Poor Adhesion | - Inadequate surface preparation (contamination with dirt, oil, or oxides).- Incorrect plating parameters (temperature, pH). | - Implement a thorough pre-treatment process, including cleaning and degreasing of the substrate.- Optimize and strictly control all plating parameters.[5] |
| Slow Plating Rate | - Low this compound concentration.- Low current density.- Low operating temperature. | - Increase the this compound concentration.- Increase the cathode current density.- Raise the bath temperature within the recommended operating range.[2] |
| Dull Deposits | - Organic contamination in the plating bath.- Imbalance of additives. | - Perform carbon treatment to remove organic impurities.- Conduct a Hull cell test to determine the optimal concentration of any proprietary additives.[5] |
Experimental Protocols
This compound Bath Preparation
This protocol describes the preparation of a standard this compound electroplating bath.
Materials:
-
This compound (K₂SnO₃·3H₂O)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Heating Plate with Magnetic Stirring
-
Beaker or Plating Tank
Procedure:
-
Fill the beaker or plating tank with approximately half of the required volume of deionized water.
-
Heat the water to the desired operating temperature (typically between 70-90°C).
-
Slowly add the required amount of potassium hydroxide to the heated water while stirring continuously until it is fully dissolved.
-
Once the potassium hydroxide is dissolved, slowly add the this compound to the solution, continuing to stir until it is completely dissolved.
-
Add the remaining volume of deionized water to reach the final desired concentration.
-
Allow the solution to stabilize at the operating temperature before commencing electroplating.
Hull Cell Test for Bath Analysis
The Hull cell test is a crucial diagnostic tool for evaluating the condition of the plating bath and the quality of the deposit across a range of current densities.
Equipment:
-
267 mL Hull Cell
-
DC Rectifier
-
Tin Anode
-
Polished Brass or Steel Cathode Panel
-
Heater and Agitation Apparatus (if required)
Procedure:
-
Preparation:
-
Ensure the Hull cell, anode, and cathode panel are clean.
-
Heat a sample of the this compound bath to the standard operating temperature.[6]
-
-
Test Execution:
-
Pour 267 mL of the heated plating solution into the Hull cell.
-
Place the tin anode in the designated slot.
-
Insert the clean cathode panel at the angled side of the cell.
-
Connect the anode to the positive terminal and the cathode panel to the negative terminal of the rectifier.
-
Apply a specific current (typically 1-3 amperes) for a set duration (usually 5-10 minutes).[6][7]
-
-
Analysis:
-
After the test, remove the cathode panel, rinse it with water, and dry it.
-
Visually inspect the panel to assess the plating quality at different current densities. The end of the panel closer to the anode represents the high current density region, while the end farther away represents the low current density region.
-
Observe for any defects such as burning, dullness, pitting, or uneven coverage.
-
Compare the test panel to standard panels to diagnose issues with the bath composition or the presence of contaminants.[8]
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common electroplating defects.
Caption: Troubleshooting workflow for common this compound electroplating defects.
References
- 1. nmfrc.org [nmfrc.org]
- 2. This compound - Mason Corporation [tinchemical.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Basics of Alkaline Tin Plating [finishingandcoating.com]
- 5. eoxs.com [eoxs.com]
- 6. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 7. salbecup.wordpress.com [salbecup.wordpress.com]
- 8. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
Technical Support Center: Alkaline Tin Bath Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with alkaline tin baths, with a specific focus on the formation of sludge.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sludge formation in my alkaline tin bath?
A1: The primary cause of sludge formation is the oxidation of divalent tin (Sn2+) to tetravalent tin (Sn4+).[1] This tetravalent tin is sparingly soluble in the alkaline solution and precipitates, forming sludge.
Q2: What are the main factors that accelerate sludge formation?
A2: Several factors can accelerate the oxidation of Sn2+ to Sn4+ and thus increase sludge formation. These include:
-
Exposure to Air (Oxygen): Oxygen from the atmosphere readily oxidizes Sn2+.
-
High Bath Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2]
-
Improper Anode Control: Incorrect anode current density can lead to the formation of stannous tin (Sn2+) instead of the desired stannate (Sn4+) dissolution, which can then oxidize to form sludge.[1]
-
High Carbonate Levels: Carbonates can negatively impact bath performance and contribute to plating issues.
-
Bath Contamination: Certain metallic impurities can catalyze the oxidation of tin.
Q3: Can sludge formation affect the quality of the tin plating?
A3: Yes, excessive sludge can be detrimental to the plating quality. It can lead to rough, dull, or pitted deposits.[1] The sludge particles can also get incorporated into the plating, affecting its appearance and performance.
Q4: How can I minimize sludge formation in my alkaline tin bath?
A4: To minimize sludge formation, you should:
-
Limit the bath's exposure to air by using tank covers when not in use.
-
Maintain the bath temperature within the recommended operating range.
-
Ensure proper anode filming and current density.[1]
-
Regularly monitor and control the chemical composition of the bath, including tin concentration, free alkali, and carbonate levels.
-
Consider using antioxidants in the bath formulation.
Q5: How do I know if my anodes are properly filmed?
A5: Properly filmed tin anodes in an alkaline stannate bath will have a characteristic pale yellow to brassy appearance. If the anodes are gray or white, it may indicate that the anode current density is too low, leading to the dissolution of stannous tin (Sn2+). If they are brown or black, the film may be passive due to low free hydroxide, low temperature, or excessively high anode current density.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems related to sludge formation in alkaline tin baths.
| Symptom | Possible Cause | Recommended Action |
| Excessive Sludge Formation | High bath temperature | Check and adjust the bath temperature to the recommended range. |
| High anode current density | Reduce the anode current density or increase the anode area. | |
| Low free sodium/potassium hydroxide | Analyze and adjust the free hydroxide concentration. | |
| Air agitation or excessive solution movement | Minimize air introduction into the bath. | |
| High stannous (Sn2+) ion concentration | Ensure proper anode filming to promote Sn4+ dissolution. | |
| Rough or Gritty Deposit | Suspended sludge particles in the bath | Filter the plating solution to remove suspended solids. |
| High concentration of tin metal | Analyze and adjust the tin concentration. | |
| Dull or Cloudy Deposit | High carbonate concentration | Perform carbonate treatment (freezing or precipitation). |
| Organic contamination | Carbon treat the bath to remove organic impurities. | |
| Imbalance in bath chemistry | Analyze all bath components and adjust to optimal levels. | |
| Slow Plating Rate | High carbonate concentration | Perform carbonate treatment. |
| Low tin concentration | Analyze and replenish tin. | |
| Low bath temperature | Increase the bath temperature to the recommended operating range. |
Data Presentation: Operating Parameters and Their Impact
Maintaining optimal operating parameters is crucial for minimizing sludge formation and achieving high-quality tin plating. The following tables summarize key parameters and their effects.
Table 1: Recommended Operating Parameters for Alkaline Tin Baths
| Parameter | Rack Plating | Barrel Plating |
| Tin Metal (as Sn) | 24 - 28 g/L | 48 - 56 g/L |
| Free Sodium Hydroxide (NaOH) | 10 - 12 g/L | 20 - 24 g/L |
| Temperature | 60 - 80 °C | 60 - 80 °C |
| Cathode Current Density | 1.5 - 2.0 A/dm² | - |
| Anode Current Density | 1.0 - 2.0 A/dm² | - |
| Voltage | 3 - 4 V | 8 - 10 V |
Note: These are general guidelines. Always refer to the specific technical data sheet for your plating chemistry.
Table 2: Impact of Parameter Deviation on Sludge Formation
| Parameter Deviation | Effect on Sludge Formation |
| Temperature > 80°C | Significantly accelerates the oxidation of Sn2+ to Sn4+, leading to a rapid increase in sludge. |
| Anode Current Density < 1.0 A/dm² | Promotes the dissolution of Sn2+ instead of Sn4+, which is then more susceptible to oxidation and sludge formation. |
| Free Hydroxide < 10 g/L | Can lead to poor anode corrosion and the formation of passive films, which can indirectly contribute to sludge. |
| High Carbonate Levels (> 12 oz/gal or ~90 g/L) | While not a direct cause of sludge, high carbonates can reduce plating efficiency and throwing power, leading to operational issues that may exacerbate sludge problems. |
Experimental Protocols
1. Analysis of Stannous Tin (Sn2+) and Total Tin by Titration
This method determines the concentration of stannous tin and can be adapted to find the total tin content, allowing for the calculation of stannic tin (Sn4+).
-
Reagents and Equipment:
-
0.1 N Iodine (I₂) standard solution
-
Concentrated Hydrochloric Acid (HCl)
-
Starch indicator solution
-
5 mL pipette
-
250 mL Erlenmeyer flask
-
Burette
-
-
Procedure for Stannous Tin (Sn2+):
-
Pipette 5 mL of the alkaline tin bath sample into a 250 mL Erlenmeyer flask.
-
Carefully add 5 mL of concentrated HCl.
-
Add a few drops of starch indicator solution.
-
Immediately titrate with 0.1 N Iodine solution until the first permanent blue-black color appears.
-
Record the volume of Iodine solution used.
-
-
Calculation for Stannous Tin:
-
Sn2+ (g/L) = (Volume of I₂ in mL) x 1.187
-
-
Procedure for Total Tin (Sn2+ + Sn4+):
-
Pipette 5 mL of the bath sample into a 250 mL Erlenmeyer flask.
-
Add 5 mL of concentrated HCl.
-
Add a small piece of a nickel catalyst.
-
Boil the solution for approximately 40 minutes in a receiving vessel to reduce all Sn4+ to Sn2+.
-
Cool the solution.
-
Add a few drops of starch indicator.
-
Titrate with 0.1 N Iodine solution to a permanent blue-black endpoint.
-
-
Calculation for Total Tin:
-
Total Tin (g/L) = (Volume of I₂ in mL) x 1.187
-
-
Calculation for Stannic Tin (Sn4+):
-
Sn4+ (g/L) = Total Tin (g/L) - Stannous Tin (g/L)
-
2. Analysis of Free Sodium Hydroxide (NaOH)
-
Reagents and Equipment:
-
10% Barium Chloride (BaCl₂) solution
-
Thymolphthalein indicator
-
1 N Hydrochloric Acid (HCl) standard solution
-
10 mL pipette
-
250 mL Erlenmeyer flask
-
Burette
-
-
Procedure:
-
Pipette 10 mL of the bath sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 10% BaCl₂ solution.
-
Add a few drops of thymolphthalein indicator.
-
Titrate with 1 N HCl solution until the blue color disappears.
-
Due to the absorption of the indicator by the precipitate, it may be necessary to add a few more drops of the indicator near the endpoint.
-
-
Calculation:
-
Free NaOH (g/L) = (Volume of HCl in mL) x 4.0
-
3. Gravimetric Analysis of Tin in Sludge
This method provides an estimation of the tin content in the collected sludge.
-
Reagents and Equipment:
-
Concentrated Nitric Acid (HNO₃)
-
Ashless filter paper
-
Beakers
-
Funnel
-
Muffle furnace
-
Analytical balance
-
-
Procedure:
-
Collect a representative sample of the sludge and dry it in an oven at 110°C to a constant weight.
-
Accurately weigh a known amount of the dried sludge (e.g., 1 gram) into a beaker.
-
In a fume hood, carefully add concentrated nitric acid to the beaker to dissolve the sludge. This will convert the tin to metastannic acid (H₂SnO₃).
-
Heat the solution gently to ensure complete reaction.
-
Filter the solution through a pre-weighed piece of ashless filter paper.
-
Wash the precipitate on the filter paper thoroughly with deionized water to remove any soluble impurities.
-
Carefully transfer the filter paper with the precipitate to a crucible that has been ignited to a constant weight.
-
Heat the crucible gently at first to dry and char the filter paper, then ignite in a muffle furnace at 900-1000°C for at least one hour to convert the metastannic acid to tin oxide (SnO₂).
-
Allow the crucible to cool in a desiccator and then weigh it.
-
Repeat the ignition and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
Weight of SnO₂ = (Weight of crucible + residue) - (Weight of empty crucible)
-
Weight of Tin in sample = Weight of SnO₂ x (Atomic weight of Sn / Molecular weight of SnO₂)
-
Weight of Tin in sample = Weight of SnO₂ x 0.7877
-
% Tin in sludge = (Weight of Tin in sample / Initial weight of sludge sample) x 100
-
Visualizations
Caption: Chemical pathway of sludge formation in alkaline tin baths.
Caption: Troubleshooting workflow for excessive sludge formation.
References
Technical Support Center: Potassium Stannate Bath Performance
This guide provides troubleshooting information and frequently asked questions regarding the critical role of free alkali (potassium hydroxide) in the performance of potassium stannate electroplating baths.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of free alkali in a this compound plating bath?
Free alkali, typically potassium hydroxide (KOH), is a crucial component that performs several vital functions in the bath. It provides electrical conductivity, aids in the proper corrosion of the tin anodes, and stabilizes the bath against the hydrolysis of this compound.[1][2] Maintaining the correct concentration of free alkali is often more critical than controlling the tin metal content itself.[1]
Q2: What are the consequences of having a free alkali concentration that is too low?
A low concentration of free potassium hydroxide can lead to several significant plating issues. The tin anodes may become passive, forming an insoluble, electrically-resistant film that reduces anode efficiency and increases the required voltage.[3] The bath also becomes susceptible to breakdown from carbon dioxide absorbed from the atmosphere, which can cause the precipitation of insoluble tin salts.[3]
Q3: What happens if the free alkali concentration is too high?
This compound baths are generally more tolerant of high caustic concentrations compared to their sodium stannate counterparts, which is a significant operational advantage.[3] This tolerance reduces the need for extremely strict control.[3] However, excessively high levels can negatively impact deposit characteristics and should be adjusted back to the optimal operating range. Higher alkalinity can be intentionally used to improve the throwing power of the bath, which is its ability to plate uniformly on complex shapes.[1]
Q4: How frequently should the free alkali concentration be analyzed?
Due to its consumption through reaction with atmospheric carbon dioxide, the free alkali level should be analyzed and adjusted daily.[1] This is recommended even for baths that are not in active use. Covering idle tanks can help minimize this interaction.[1]
Troubleshooting Guide
Problem: Rough, Spongy, or Nodular Deposits
-
Possible Cause 1: Presence of Stannous Tin (Stannite, Sn²⁺)
-
Stannous tin is a contaminant in a stannate (Sn⁴⁺) bath that can co-deposit to produce rough, spongy, or nodular finishes.[1] It can also break down to form sludge.[1]
-
Solution: Test for the presence of stannite using the qualitative protocol below. If present, treat the bath with a dilute solution of hydrogen peroxide to oxidize the stannite back to stannate.[1][4]
-
-
Possible Cause 2: Incorrect Operating Parameters
-
Exceeding the optimal current density range, operating at too low a temperature, or providing inadequate agitation can all lead to rough deposits.[1] The minimum recommended operating temperature is typically around 140°F (60°C), as lower temperatures can cause a dramatic drop in cathode efficiency.[1]
-
Solution: Verify that the bath temperature, current density, and agitation levels are within the recommended ranges as specified in the data table below.
-
Problem: Low Plating Efficiency
-
Possible Cause 1: Low Bath Temperature
-
Cathode efficiency in this compound baths is highly dependent on temperature. A significant drop in temperature will lead to a corresponding drop in plating efficiency.[1]
-
Solution: Ensure the bath is heated to and maintained within the optimal operating temperature range.
-
-
Possible Cause 2: Incorrect Bath Composition
-
Deviations in the concentrations of this compound or free potassium hydroxide can negatively affect plating speed and efficiency.
-
Solution: Analyze both the tin metal and free alkali concentrations and make adjustments as needed to bring them within the specified limits.
-
Problem: Anode Passivation (Formation of a non-conductive film)
-
Possible Cause 1: Insufficient Free Alkali
-
Proper anode corrosion is dependent on an adequate free alkali concentration. If the level is too low, the anodes will cease to dissolve correctly and will form a passive film.[3]
-
Solution: Perform a titration to determine the free alkali concentration and add potassium hydroxide as needed to restore it to the proper level.
-
Data Presentation: Operating Parameters
The optimal operating parameters for this compound baths can vary based on the specific application (e.g., rack vs. barrel plating). The following table summarizes typical ranges.
| Parameter | Range | Unit |
| This compound | 0.25 - 3.0 | mol/L |
| 210 (High Current Density) | g/L | |
| Free Potassium Hydroxide | 0.15 - 3.5 | mol/L |
| 1.0 - 3.0 | oz/gal | |
| 22 (High Current Density) | g/L | |
| Operating Temperature | 140 (Minimum) | °F |
| 70 - Boiling Point | °C | |
| Cathode Current Density | 30 - 100 (Rack Plating) | A/ft² |
| Up to 1000 (High Speed) | A/ft² |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Protocol 1: Determination of Free Potassium Hydroxide (KOH)
This method determines the concentration of free KOH by titrating a bath sample with a standardized acid after precipitating the stannate ions.
-
Reagents & Equipment:
-
10 mL Pipette
-
250 mL Erlenmeyer Flask
-
50 mL Burette
-
1.0 N Standardized Hydrochloric Acid (HCl) Solution
-
10% Barium Chloride (BaCl₂) Solution
-
Thymolphthalein Indicator Solution
-
Deionized Water
-
-
Procedure:
-
Pipette a 10 mL sample of the this compound bath into the 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Add 20 mL of the 10% Barium Chloride solution to precipitate the tin as barium stannate. A white precipitate will form.
-
Add 5-7 drops of Thymolphthalein indicator. The solution should turn blue.
-
Titrate with the 1.0 N HCl solution, swirling the flask continuously.
-
The endpoint is reached when the blue color disappears completely. Record the volume of HCl used.
-
-
Calculation:
-
Free KOH (g/L) = (mL of HCl used) x (Normality of HCl) x 5.61
-
Free KOH (oz/gal) = (mL of HCl used) x (Normality of HCl) x 0.75
-
Protocol 2: Correction of Free Alkali Concentration
-
To Increase Free Alkali: Add potassium hydroxide (KOH) flakes or a concentrated KOH solution slowly while mixing the bath. Calculate the required amount based on the titration results and the bath volume.
-
To Decrease Free Alkali: Cautiously add a 10% (by volume) solution of acetic acid. Acetic acid lowers free potassium hydroxide in a weight ratio that is approximately 1:1.[1] Add a small, calculated amount, allow it to mix thoroughly, and re-analyze the bath before making further additions.
Protocol 3: Qualitative Test for Stannite (Sn²⁺) Contamination
This spot test provides a quick visual indication of the presence of stannite.[1]
-
Reagents & Equipment:
-
Test Tube
-
Spot Test Solution (prepared by dissolving 5g of bismuth oxide in 100 mL of 25% vol. hydrochloric acid, then adding sodium hydroxide until alkaline, and finally diluting to 250 mL)
-
Sample of the plating bath, heated to ~180°F (82°C)
-
-
Procedure:
-
Add 5 mL of the spot test solution to a clean test tube.
-
Add 10 mL of the hot plating bath sample to the test tube.
-
Observe the solution. The immediate formation of a dark precipitate (black or gray) indicates the presence of stannite.[1]
-
Visualizations
Caption: Workflow for determining free alkali concentration.
Caption: Effects of incorrect free alkali levels.
References
Technical Support Center: CO2 Desorption from Potassium Stannate Sorbents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium stannate (K₂SnO₃) sorbents for CO₂ capture.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no CO₂ desorption from my commercial this compound sorbent?
A1: This is a commonly reported issue with commercial K₂SnO₃.[1][2][3][4] Studies have shown that while commercial this compound can exhibit a good initial CO₂ uptake capacity (around 12.2 wt% at 700°C), the subsequent desorption of CO₂ is often unsuccessful, with as little as 2 wt% of the captured CO₂ being released.[1][3][5] The primary suspected reasons for this poor regenerability are sintering of the material and the high temperatures used during the commercial synthesis process, which may lead to a highly stable carbonate species that is difficult to decompose.[1][3][5]
Q2: What is the optimal temperature for CO₂ adsorption on this compound?
A2: The optimal CO₂ adsorption temperature for this compound has been identified as 773 K (500°C), which allows for maximum saturation of the sorbent with a low activation energy.[6] However, studies have shown that CO₂ uptake can increase with temperature, with significant adsorption occurring at 700°C.[1][3][5]
Q3: How does the synthesis method of this compound affect its desorption performance?
A3: The synthesis method has a significant impact on the desorption performance. In-house synthesized this compound, particularly a composition containing a mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%), has demonstrated superior performance compared to commercial variants.[1][4][7] This synthesized sorbent showed stable CO₂ uptake of 7.3 wt% and good regenerability over 40 cycles.[1][4][8] The facile solid-state synthesis method appears to produce a material with better resistance to sintering.[1]
Q4: What are the expected CO₂ uptake capacities for this compound sorbents?
A4: The CO₂ uptake capacity of this compound sorbents can vary. Commercial K₂SnO₃ has shown a CO₂ uptake capacity of up to 12.2 wt% (2.77 mmol CO₂/g) at 700°C.[1][4] In-house synthesized this compound has demonstrated a CO₂ uptake of 7.3 wt% after 5 minutes.[1][8] Another study reported a maximum CO₂ adsorption capacity of 115 mg/g (11.5 wt%).[6]
Q5: What regeneration methods are typically used for solid sorbents like this compound?
A5: The most common regeneration method for high-temperature solid sorbents is Temperature Swing Adsorption (TSA).[9] This involves increasing the temperature to provide the necessary heat for the release of the adsorbed CO₂.[9] Other methods that can be used in combination with TSA include Pressure Swing Adsorption (PSA), where the pressure is lowered, and the use of a purge gas.[10] For some amine-based solid sorbents, steam-assisted regeneration has been shown to be effective.[11][12]
Troubleshooting Guide
Problem 1: Incomplete CO₂ Desorption
-
Symptom: You observe a significantly lower amount of CO₂ being released during the desorption phase compared to the amount adsorbed.
-
Possible Cause 1: The desorption temperature is too low.
-
Solution: Increase the desorption temperature. For in-house synthesized this compound, a regeneration temperature of 900°C has been used.[8] However, be aware that very high temperatures can lead to sintering.
-
-
Possible Cause 2: The sorbent material has sintered.
-
Solution: Sintering can lead to a loss of surface area and, consequently, a reduction in active sites for CO₂ adsorption and desorption.[1] If you suspect sintering, you may need to synthesize a fresh batch of the sorbent. Consider using a synthesis method that imparts better thermal stability.
-
-
Possible Cause 3: Formation of highly stable carbonate species.
Problem 2: Decreasing CO₂ Uptake Capacity Over Multiple Cycles
-
Symptom: The amount of CO₂ the sorbent can capture decreases with each adsorption-desorption cycle.
-
Possible Cause 1: Incomplete regeneration in the previous cycle.
-
Solution: Ensure that the desorption conditions (temperature, time) are sufficient to release all the adsorbed CO₂. Any residual carbonate will reduce the available active sites for the next cycle.
-
-
Possible Cause 2: Thermal degradation or sintering of the sorbent.
-
Possible Cause 3: Formation of inactive by-products.
-
Solution: For some potassium-based sorbents on supports like γ-Al₂O₃, the formation of inactive by-products such as KAl(CO₃)(OH)₂ has been observed, leading to deactivation.[13][14] While this has not been specifically reported for pure this compound, it is a possibility to consider, especially if impurities are present in your system.
-
Quantitative Data Summary
Table 1: CO₂ Adsorption and Desorption Performance of this compound Sorbents
| Sorbent Type | Adsorption Temperature (°C) | CO₂ Uptake (wt%) | Desorption Temperature (°C) | CO₂ Released (wt%) | Cyclic Stability | Reference |
| Commercial K₂SnO₃ | 700 | 12.2 | 900 | 2.0 | Poor | [1] |
| In-house Synthesized K-Stannate (K-B) | 800 | 7.3 (after 5 min) | 900 | - | Stable over 40 cycles | [1][8] |
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA) for CO₂ Adsorption/Desorption Cycling
This protocol describes a typical experiment to evaluate the CO₂ capture performance of a this compound sorbent using a thermogravimetric analyzer (TGA).
1. Sorbent Preparation and Loading:
- Ensure the this compound sorbent is in a fine powder form.
- Accurately weigh and load a small amount of the sorbent (typically 5-10 mg) into the TGA crucible.
2. Pre-treatment/Activation:
- Heat the sample under an inert atmosphere (e.g., N₂ or Ar) to a high temperature (e.g., 900°C) to remove any pre-adsorbed moisture and CO₂.[1]
- Hold at this temperature until the weight stabilizes.
- Cool the sample under the inert atmosphere to the desired adsorption temperature (e.g., 700°C).
3. CO₂ Adsorption:
- Once the sample temperature is stable at the adsorption temperature, switch the gas flow from the inert gas to a CO₂-containing gas stream (e.g., pure CO₂ or a mixture of CO₂ and N₂).
- Record the weight gain as a function of time until the weight stabilizes, indicating that the sorbent is saturated with CO₂.
4. CO₂ Desorption (Regeneration):
- Switch the gas flow back to the inert gas.
- Increase the temperature to the desired desorption temperature (e.g., 900°C).
- Record the weight loss as a function of time until the weight stabilizes, indicating that the adsorbed CO₂ has been released.
5. Cycling:
- Repeat steps 2 (cooling part), 3, and 4 for the desired number of cycles to evaluate the cyclic stability of the sorbent.
6. Data Analysis:
- Calculate the CO₂ uptake capacity (in wt% or mmol/g) from the weight gain during the adsorption step.
- Calculate the amount of CO₂ desorbed from the weight loss during the desorption step.
- Plot the CO₂ uptake capacity versus the cycle number to assess the stability of the sorbent.
Visualizations
Caption: Experimental workflow for CO₂ adsorption-desorption cycling of this compound sorbents.
References
- 1. High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Stability of potassium-promoted hydrotalcites for CO2 capture over numerous repetitive adsorption and desorption cycles [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
controlling particle size in potassium stannate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size during the synthesis of potassium stannate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Large and Irregular Particles | Low Nucleation Rate, High Growth Rate: This can be caused by slow addition of reactants, low supersaturation, or inadequate mixing. | Increase Stirring Speed: Enhances mixing and promotes uniform supersaturation, leading to a higher nucleation rate. Faster Reactant Addition: Increases the initial supersaturation, favoring nucleation over crystal growth. Lower Reaction Temperature: Can increase supersaturation and favor nucleation, but may also affect reaction kinetics. |
| Particle Agglomeration | High Particle Concentration: Leads to increased collision frequency between particles. Inadequate Stirring: Does not provide enough energy to break up agglomerates. Inappropriate pH: Can lead to surface charges that promote particle attraction.[1] | Dilute Reaction Mixture: Reduces the probability of particle collisions. Optimize Stirring: Use a higher stirring speed to create shear forces that break apart agglomerates.[2] Adjust pH: Modify the pH to a value that promotes particle repulsion. This is often away from the isoelectric point.[1] |
| Broad Particle Size Distribution | Non-uniform Reaction Conditions: Inconsistent temperature, pH, or reactant concentration throughout the reactor. Secondary Nucleation: Formation of new nuclei on existing crystals. | Improve Mixing: Ensure uniform distribution of reactants and temperature. Control Supersaturation: Maintain a consistent level of supersaturation to avoid bursts of nucleation. Use of Seed Crystals: Can help to control the number of nuclei and promote uniform growth. |
| Formation of Fines/Small Particles | Very High Nucleation Rate: Caused by rapid reactant addition or very high supersaturation. Crystal Breakage: High stirring speeds can cause fragmentation of larger crystals. | Slower Reactant Addition: Reduces the initial supersaturation, leading to a lower nucleation rate. Reduce Stirring Speed: While adequate mixing is crucial, excessive speed can be detrimental.[2] |
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature affect the particle size of this compound?
A1: Reaction temperature influences both the solubility of reactants and the kinetics of nucleation and crystal growth. Generally, lower temperatures can increase supersaturation, which tends to favor a higher nucleation rate and result in smaller particles. Conversely, higher temperatures may lead to lower supersaturation and faster crystal growth, resulting in larger particles. The optimal temperature will depend on the specific synthesis method. For instance, in a one-step synthesis using hydrogen peroxide, the reaction is typically carried out between 50 and 100°C.[3]
Q2: What is the role of pH in controlling this compound particle size?
A2: The pH of the reaction medium is a critical parameter that can significantly influence particle size.[4][5] It affects the surface charge of the particles, which in turn governs the electrostatic interactions between them. At the isoelectric point, particles have a neutral surface charge and are more likely to agglomerate, leading to larger effective particle sizes. By adjusting the pH away from the isoelectric point, repulsive forces between particles can be induced, leading to better dispersion and smaller, more uniform particles.[1] For stannate synthesis, maintaining a consistent and optimized pH is crucial for reproducible results.
Q3: Can the stirring speed be used to control particle size?
A3: Yes, stirring speed is a key parameter in controlling particle size during precipitation and crystallization.[2] Higher stirring speeds generally lead to better mixing, more uniform supersaturation, and a higher nucleation rate, which can result in smaller and more uniform particles. However, excessively high stirring speeds can lead to crystal breakage, which can generate a large number of fine particles and broaden the particle size distribution. Therefore, an optimal stirring speed that ensures good mixing without causing significant crystal damage should be determined experimentally.[2]
Q4: How do reactant concentrations impact the final particle size?
A4: Reactant concentrations directly influence the degree of supersaturation in the system. Higher reactant concentrations lead to higher supersaturation, which generally promotes a faster nucleation rate and the formation of smaller particles. Conversely, lower reactant concentrations result in lower supersaturation, favoring crystal growth over nucleation and leading to larger particles. The molar ratio of reactants, such as potassium hydroxide to tin species, also plays a crucial role in the reaction stoichiometry and can affect the final product characteristics.[3]
Q5: What is the hydrothermal synthesis method and can it be used to control this compound particle size?
A5: Hydrothermal synthesis is a method of synthesizing crystalline materials in a sealed, heated aqueous solution above ambient temperature and pressure. This technique is known for its ability to produce high-purity, well-crystallized materials with controlled morphology and particle size.[6] For stannates, hydrothermal synthesis can be a promising method to produce nanoparticles with a narrow size distribution by carefully controlling parameters such as temperature, reaction time, and precursor concentration.
Data Presentation
The following tables provide illustrative examples of how different synthesis parameters could affect the particle size of this compound, based on general principles of crystallization and nanoparticle synthesis.
Table 1: Effect of Reaction Temperature on Particle Size
| Reaction Temperature (°C) | Average Particle Size (nm) | Particle Size Distribution |
| 50 | 150 | Narrow |
| 70 | 300 | Moderate |
| 90 | 600 | Broad |
Table 2: Influence of pH on Particle Size
| pH | Average Particle Size (nm) | Observations |
| 9 | 200 | Well-dispersed particles |
| 11 (near isoelectric point) | 800 | Significant agglomeration |
| 13 | 180 | Well-dispersed particles |
Table 3: Impact of Stirring Speed on Particle Size
| Stirring Speed (RPM) | Average Particle Size (nm) | Particle Size Distribution |
| 200 | 500 | Broad |
| 400 | 250 | Narrow |
| 600 | 300 | Bimodal (due to breakage) |
Experimental Protocols
1. Precipitation Method from β-Stannic Acid
This method involves the reaction of a tin precursor with an acid to form β-stannic acid, which is then reacted with potassium hydroxide.
-
Step 1: Preparation of β-Stannic Acid: React a tin (IV) salt solution (e.g., tin (IV) chloride) with a strong acid (e.g., nitric acid) under controlled temperature and stirring.
-
Step 2: Washing and Purification: The resulting β-stannic acid precipitate is thoroughly washed with deionized water to remove impurities.
-
Step 3: Reaction with Potassium Hydroxide: A stoichiometric amount of potassium hydroxide solution is added to the β-stannic acid slurry. The reaction temperature and pH are carefully controlled to influence the particle size of the resulting this compound.
-
Step 4: Crystallization and Isolation: The this compound solution is cooled to induce crystallization. The crystals are then filtered, washed, and dried.
2. One-Step Synthesis using Hydrogen Peroxide
This method provides a more direct route to this compound.[3]
-
Step 1: Reactant Preparation: A reaction vessel is charged with metallic tin (e.g., tin powder or foil) and a potassium hydroxide solution (10-40 wt%).[3]
-
Step 2: Reaction Initiation: The mixture is stirred, and a hydrogen peroxide solution (5-30 wt%) is added. The reaction is carried out at a controlled temperature between 50 and 100°C for 1 to 7 hours.[3]
-
Step 3: Product Isolation: The reaction mixture is filtered. The filtrate is then concentrated under reduced pressure to induce crystallization.
-
Step 4: Final Processing: The crystallized this compound is filtered, washed with a suitable solvent (e.g., ethanol), and dried.
Visualizations
Caption: Experimental workflows for this compound synthesis.
Caption: Factors influencing particle size in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102863016A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal Synthesis of Zinc Stannate Nanoparticles for the Electrochemical Detection of Organophosphate Pesticide—Parathion-Ethyl | MDPI [mdpi.com]
Technical Support Center: Purification of Crude Potassium Stannate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude potassium stannate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity/Discolored Crystals | Presence of organic matter, silicates, or aluminates from starting materials.[1] | - Activated Carbon Treatment: Add activated carbon to the dissolved crude this compound solution, heat, and then filter to remove colored organic impurities. - Controlled Precipitation: Carefully adjust the concentration and temperature of the solution to selectively crystallize this compound, leaving more soluble impurities in the mother liquor. |
| Incomplete Dissolution of Crude Product | Insufficient solvent or presence of insoluble inorganic impurities.[1] | - Increase Solvent Volume: Gradually add more hot water or a dilute potassium hydroxide solution until the product dissolves. - Hot Filtration: If insoluble matter remains, perform a hot filtration of the saturated solution before crystallization. |
| Formation of Very Small or Powdery Crystals | Rapid cooling of the saturated solution or excessive supersaturation. | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help control the cooling rate. - Solvent Adjustment: Add a small excess of hot solvent to slightly reduce the saturation level, promoting the growth of larger crystals. |
| "Oiling Out" - Formation of Liquid Droplets Instead of Crystals | The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities. | - Increase Solvent: Add more hot solvent to the mixture to keep the compound dissolved at a higher temperature, then cool slowly. - Change Solvent System: If using a mixed solvent system, adjust the ratio to increase the solubility of the this compound at the crystallization temperature. |
| Low Yield of Purified Product | - Using too much solvent during recrystallization. - Incomplete precipitation or crystallization. - Loss of product during transfers and filtration. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. - Mother Liquor Recovery: The filtrate (mother liquor) can be concentrated by evaporation to recover a second crop of crystals. |
| Presence of Heavy Metal Impurities (e.g., Lead, Iron) | Contaminated tin or other raw materials.[2] | - High-Purity Starting Materials: Use high-grade tin and potassium hydroxide to minimize the introduction of metallic impurities. - Precipitation/Adsorption: In some cases, specific chemical treatments can be used to precipitate or adsorb heavy metal ions from the solution before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification methods for crude this compound are recrystallization and chemical precipitation. Recrystallization involves dissolving the crude product in a suitable solvent (typically hot water) and allowing it to cool slowly, which causes the this compound to crystallize out, leaving impurities in the solution. Chemical precipitation may involve adjusting the pH or adding specific reagents to selectively precipitate either the this compound or the impurities.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials like tin and potassium hydroxide, as well as byproducts from the synthesis process. If the tin source is from detinning processes, impurities may include organic matter, silicates, and aluminates.[1] Heavy metals such as lead and iron can also be present if the raw materials are not of high purity.[2]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be determined using various analytical techniques. Gravimetric analysis is a common method. Thermogravimetric analysis (TGA) can be used to assess the thermal stability and composition.[3] For trace metal analysis, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy are suitable.
Q4: My purified this compound crystals are discolored. What is the likely cause and how can I fix it?
A4: Discoloration of this compound crystals is often due to the presence of organic impurities.[1] To address this, you can treat the solution of crude this compound with activated carbon before the crystallization step. The activated carbon will adsorb the organic colorants, which can then be removed by filtration.
Q5: What is the optimal solvent for recrystallizing this compound?
A5: Water is the most common and effective solvent for the recrystallization of this compound. Its solubility is significantly higher in hot water than in cold water, which is ideal for this purification technique. In some cases, a dilute solution of potassium hydroxide is used to maintain an alkaline environment and prevent hydrolysis.
Quantitative Data Summary
The following table summarizes the purity and yield data for this compound obtained through various synthesis and purification methods as described in the cited literature.
| Method Highlights | Achieved Purity (%) | Achieved Yield (%) | Reference |
| Reaction of β-stannic acid and potassium hydroxide with controlled temperature and molar ratios. | 96.1 - 96.9 | 98.5 - 99.6 | [1] |
| One-step synthesis using banca tin, hydrogen peroxide, and potassium hydroxide. | Not specified | Up to 99.8 | [4][5] |
| Electrolytic method using a tin anode in a potassium hydroxide solution. | High-purity | Not specified | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound by recrystallization from water.
-
Dissolution: In a beaker, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solution is colored, proceed to the next step. If not, skip to step 4.
-
Decolorization (Optional): To the hot solution, add a small amount of activated carbon (approximately 1-2% of the solute mass).
-
Hot Filtration (Optional): If activated carbon was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and filter paper to prevent premature crystallization. Filter the hot solution into a clean, pre-warmed flask.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. For higher recovery, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals in a desiccator or a drying oven at a low temperature.
Protocol 2: Purification via β-Stannic Acid Intermediate
This method involves the preparation of a purer intermediate, β-stannic acid, which is then converted to high-purity this compound.[1]
-
Preparation of β-Stannic Acid: React tin metal with concentrated nitric acid. After the reaction, wash the resulting β-stannic acid precipitate thoroughly with hot water until the pH of the wash water is neutral.[1]
-
Formation of this compound: Mix the purified β-stannic acid with a concentrated solution of potassium hydroxide. Heat the mixture to facilitate the reaction and formation of this compound.
-
Dissolution and Filtration: Dissolve the resulting solid in water and filter to remove any insoluble impurities.
-
Crystallization: Concentrate the filtrate by evaporation and then cool to crystallize the this compound.
-
Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the purification of crude this compound by recrystallization.
References
- 1. US2436974A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound trihydrate [potassium_stannate_trihydrate.moneidechem.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1872699A - Method for producing this compound - Google Patents [patents.google.com]
- 6. CN1546383A - Method for preparing this compound - Google Patents [patents.google.com]
degradation of potassium stannate in the presence of air
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the degradation of potassium stannate in the presence of air.
Frequently Asked Questions (FAQs)
Q1: What is the common form of this compound used in laboratories?
A1: this compound is typically available as a white crystalline solid, often in its trihydrate form (K₂SnO₃·3H₂O), which is also referred to as potassium hexahydroxystannate (K₂Sn(OH)₆).[1] It is valued in applications like alkaline tin plating for its high solubility and stability against hydrolysis compared to other options.[2][3]
Q2: How stable is solid this compound when exposed to air?
A2: Solid this compound is generally considered stable under recommended storage conditions.[4][5][6] However, it can slowly decompose in the presence of moist air.[4] The primary degradation pathway involves the absorption of atmospheric carbon dioxide.[2]
Q3: What is the primary degradation reaction for this compound in the air?
A3: The degradation occurs when this compound, particularly in the presence of moisture, reacts with carbon dioxide (CO₂) from the air. This is an acid-base reaction where the basic stannate solution reacts with carbonic acid (formed from CO₂ and water). The overall reaction leads to the formation of potassium carbonate (K₂CO₃) and insoluble tin compounds, such as hydrated tin dioxide (SnO₂·nH₂O) or stannic acid.[2][7][8][9]
Q4: What are the visible signs of this compound degradation?
A4: The most common sign of degradation is a decrease in the material's solubility in water.[2] If you notice that your this compound does not fully dissolve or if an aqueous solution becomes cloudy or forms a white precipitate over time, it is likely due to degradation from CO₂ exposure.
Q5: What are the proper storage and handling procedures to minimize degradation?
A5: To prevent degradation, this compound should be stored in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide.[6][10][11] It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids.[5][10][11]
Troubleshooting Guide
Problem: My this compound solution, which was initially clear, has become cloudy and formed a white precipitate.
-
Possible Cause: This is a classic sign of degradation due to exposure to atmospheric carbon dioxide. The alkaline this compound solution has reacted with CO₂ to form insoluble tin species and potassium carbonate.
-
Solution:
-
Prevention: Prepare solutions fresh for each use whenever possible. If a stock solution must be stored, keep it in a tightly sealed container with minimal headspace to limit CO₂ exposure. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be effective.
-
Remediation: For non-critical applications, the precipitate can sometimes be removed by filtration. However, this will lower the concentration of active tin in your solution. For most scientific applications, it is highly recommended to discard the degraded solution and prepare a fresh batch from solid this compound.
-
Problem: I am experiencing inconsistent results in my alkaline tin plating experiments, such as slow plating rates or poor deposit quality.
-
Possible Cause: The degradation of this compound reduces the concentration of the active stannate ions in the plating bath. The formation of carbonate as a byproduct can also alter the conductivity and overall performance of the electrolyte.
-
Solution:
-
Verify Bath Integrity: Test the tin concentration of your plating bath using appropriate analytical methods (e.g., titration or spectroscopy).
-
Carbonate Removal: In industrial settings, excess carbonate can be "frozen out" by chilling the solution, as potassium carbonate is less soluble at lower temperatures. For laboratory-scale experiments, it is often more practical to prepare a fresh plating bath.
-
Ensure Proper Storage: Review your storage procedures for both the solid this compound and the prepared plating solutions to minimize future CO₂ exposure.[1][10][11]
-
Problem: The pH of my aqueous this compound solution has decreased over time.
-
Possible Cause: The reaction with acidic carbon dioxide gas neutralizes the alkalinity of the this compound solution, leading to a drop in pH.
-
Solution: Monitor the pH of your solutions regularly. A significant drop in pH is a strong indicator of CO₂ absorption and degradation. Discard solutions that have deviated significantly from their expected pH range.
Quantitative Data on Degradation
The primary degradation mechanism involves the absorption of CO₂, which has been studied in the context of high-temperature carbon capture. The data below shows the CO₂ uptake of commercial this compound at various temperatures, illustrating its reactivity with the gas.
| Temperature (°C) | CO₂ Uptake (wt. %) | Molar CO₂ Uptake (mmol CO₂/g K₂SnO₃) |
| 500 | 9.3 | ~2.11 |
| 600 | 10.8 | ~2.45 |
| 700 | 12.2 | 2.77 |
Data sourced from a study on high-temperature CO₂ capture by this compound.[12][13]
Experimental Protocols
Protocol: Assessing Degradation via Thermogravimetric Analysis (TGA)
This protocol outlines a method to quantify the susceptibility of a this compound sample to degradation by measuring its CO₂ uptake.
Objective: To determine the weight change of this compound upon exposure to a CO₂ atmosphere at elevated temperatures.
Methodology:
-
Sample Preparation: Place a known mass (typically 5-10 mg) of the this compound powder into a TGA crucible (e.g., alumina or platinum).
-
Initial Purge: Load the sample into the TGA instrument. Heat the sample to a stable starting temperature (e.g., 100 °C) under an inert gas flow (e.g., Nitrogen at 50 mL/min) to remove any physisorbed water.
-
Ramp to Adsorption Temperature: Increase the temperature at a controlled rate (e.g., 10 °C/min) to the desired adsorption temperature (e.g., 600 °C) under the inert atmosphere. Hold at this temperature until the sample weight is stable.
-
CO₂ Exposure: Switch the gas flow from inert gas to pure CO₂ (or a specified CO₂/N₂ mixture) at the same flow rate.
-
Isothermal Adsorption: Maintain the sample at the adsorption temperature and record the weight gain as a function of time. The increase in weight corresponds to the amount of CO₂ reacting with the sample. Continue until the weight stabilizes, indicating saturation.
-
Data Analysis: Calculate the CO₂ uptake as a percentage of the initial sample mass. This provides a quantitative measure of the material's reactivity towards CO₂.[12][13]
Visualizations
Caption: Degradation pathway of this compound in the presence of CO₂.
Caption: Workflow for assessing the degradation of a this compound sample.
Caption: Troubleshooting logic for issues with this compound solutions.
References
- 1. reaxis.com [reaxis.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Mason Corporation [tinchemical.com]
- 4. gelest.com [gelest.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. afgsci.com [afgsci.com]
- 7. youtube.com [youtube.com]
- 8. Using Hundred-Year-Old Chemistry to Capture Carbon Directly From Air - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Potassium Stannate and Sodium Stannate for High-Speed Tin Plating
For Immediate Publication
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive comparison of potassium stannate and sodium stannate for high-speed tin plating applications. The information presented herein is supported by experimental data from various sources to aid in the selection of the most suitable electrolyte for specific research and development needs.
Executive Summary
In the realm of high-speed tin plating, the choice between this compound and sodium stannate significantly impacts deposition rates, operational efficiency, and the quality of the final tin coating. While both are used in alkaline tin plating baths, this compound is demonstrably superior for high-speed applications. This superiority is primarily attributed to its higher solubility, which allows for the formulation of more concentrated plating baths capable of sustaining higher current densities.[1][2][3][4][5]
Performance Comparison: this compound vs. Sodium Stannate
The operational advantages of this compound translate into faster plating speeds, greater efficiency, and a wider operating window, making it the preferred choice for demanding, high-throughput applications.
Key Performance Indicators:
-
Higher Plating Speed: The most significant advantage of this compound is its ability to achieve substantially higher plating speeds. This is a direct consequence of its greater solubility in alkaline solutions compared to sodium stannate.[1][2][3][4][5] This allows for bath formulations with higher tin concentrations, which can support much higher cathode current densities. This compound baths can operate at current densities of up to 40 A/dm² and even higher in some cases, whereas sodium stannate is typically limited to lower-speed applications such as barrel plating at around 1.5–3 A/dm².[1][6][7]
-
Enhanced Bath Conductivity: this compound baths exhibit higher electrical conductivity. This translates to lower energy consumption for a given plating operation, offering a tangible cost-saving advantage.
-
Superior Cathode Efficiency: At the high current densities required for rapid plating, this compound solutions maintain a higher cathode efficiency.[2][4][5] This means a larger proportion of the electrical current contributes to tin deposition, improving the overall efficiency of the process. For alkaline processes in general, cathode efficiencies are typically in the range of 80-90%.[1][3][7]
-
Wider Operating Window: this compound baths are less sensitive to fluctuations in the concentration of free alkali (potassium hydroxide). This makes the bath more stable and easier to control, reducing the likelihood of producing defective, spongy deposits.
-
Improved Throwing Power: Alkaline stannate baths, in general, are known for their excellent throwing power, which is the ability to produce a uniform deposit thickness on irregularly shaped objects. Some evidence suggests that this compound baths have a slight edge in this regard.[2]
Quantitative Data Summary
The following table summarizes the key operational parameters and performance metrics for high-speed tin plating baths based on this compound and sodium stannate.
| Parameter | This compound | Sodium Stannate |
| Typical Application | High-Speed Plating (e.g., continuous strip) | Low-Speed Plating (e.g., barrel, VAT) |
| Stannate Concentration | 210 - 420 g/L[1][3] | 100 - 240 g/L[1][6][7] |
| Alkali Concentration (Hydroxide) | 22 g/L (for 210 g/L Stannate)[1][3] | 10 - 24 g/L[1][6][7] |
| Operating Temperature | 70 - 90 °C[1][3][7] | 60 - 80 °C[6] |
| Cathode Current Density | Up to 40 A/dm²[1][3][7] | 1.5 - 3 A/dm²[1][6][7] |
| Cathode Efficiency | Generally higher than Sodium Stannate at high CD; typically 80-90%[1][2][3][7] | Typically 80-90% at lower CD[1][3][7] |
| Anode Efficiency | 75 - 95%[1][3][7] | 75 - 95%[1][3][7] |
Experimental Protocols
To conduct a comparative analysis of this compound and sodium stannate for high-speed tin plating, the following experimental protocol can be employed.
Objective: To evaluate and compare the performance of this compound and sodium stannate plating baths in terms of plating rate, cathode efficiency, and deposit quality at various current densities.
Materials and Equipment:
-
Anodes: Pure tin anodes
-
Cathodes: Steel or copper panels of known surface area
-
Plating Tanks: Mild steel tanks with heating capabilities[6]
-
Power Supply: DC rectifier capable of providing the required current densities
-
Chemicals: this compound, sodium stannate, potassium hydroxide, sodium hydroxide, and deionized water
-
Analytical Equipment: Balance, equipment for titration (for free alkali and tin concentration), Hull cell for evaluating deposit appearance.
Bath Formulations:
-
This compound Bath:
-
This compound: 210 g/L
-
Potassium Hydroxide: 22 g/L
-
-
Sodium Stannate Bath:
-
Sodium Stannate: 100 g/L
-
Sodium Hydroxide: 10 g/L
-
Procedure:
-
Bath Preparation:
-
Fill the plating tank to two-thirds of its final volume with warm deionized water (40-45 °C).[6]
-
Slowly dissolve the required amount of potassium hydroxide or sodium hydroxide.
-
With continuous stirring, slowly add the corresponding stannate salt until fully dissolved.[6]
-
Add deionized water to reach the final volume.
-
Heat the bath to the operating temperature (e.g., 80 °C).
-
-
Anode Filming:
-
It is crucial to form a yellow-green film on the tin anodes for proper operation.[1]
-
Introduce the tin anodes into the bath.
-
Using dummy cathodes, apply a current density higher than the normal operating range until the anodes develop the characteristic film.[6] This is indicated by a rise in voltage and a fall in amperage.
-
Reduce the current density to the desired operating level.
-
-
Plating and Evaluation:
-
Clean and weigh the cathode panels.
-
Immerse the cathodes in the plating bath and apply a range of current densities (e.g., for this compound: 5, 10, 20, 30 A/dm²; for sodium stannate: 1, 2, 3 A/dm²).
-
Plate for a specific duration (e.g., 5 minutes).
-
After plating, rinse, dry, and reweigh the cathodes to determine the mass of tin deposited.
-
Calculate the plating rate (thickness per unit time) and cathode efficiency for each current density.
-
Visually inspect the plated panels for deposit quality (e.g., smoothness, brightness, adhesion, and absence of sponginess). A Hull cell can be used for a more detailed assessment of the plating range.
-
Data Analysis:
-
Plot plating rate vs. current density for both bath types.
-
Plot cathode efficiency vs. current density for both bath types.
-
Compare the appearance and quality of the deposits from both baths at their respective optimal operating conditions.
Visualizing the Plating Process
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Comparison of Potassium vs. Sodium Stannate Plating Paths.
Caption: Experimental Workflow for Plating Bath Evaluation.
Conclusion
For high-speed tin plating applications, this compound is the superior choice over sodium stannate. Its higher solubility allows for the operation at significantly higher current densities, leading to faster plating rates, which is a critical factor in industrial and high-throughput research settings. While the initial chemical cost may be a consideration, the gains in productivity, energy efficiency, and process stability often justify the selection of this compound for demanding applications.
References
- 1. nmfrc.org [nmfrc.org]
- 2. Basics of Alkaline Tin Plating [finishingandcoating.com]
- 3. Tinplate and Process of Tinning – Page 1000 – IspatGuru [ispatguru.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Mason Corporation [tinchemical.com]
- 6. gtzworld.com [gtzworld.com]
- 7. nmfrc.org [nmfrc.org]
A Comparative Study: Potassium Stannate vs. Acid Tin Plating
In the realm of tin electroplating, the choice between alkaline potassium stannate baths and acidic tin baths is a critical decision for researchers, scientists, and professionals in drug development and other high-tech industries. This guide provides an objective comparison of these two predominant plating processes, supported by experimental data, to aid in the selection of the most suitable method for specific applications.
Fundamental Differences
The primary distinction between the two processes lies in the electrolyte's pH and the valence state of the tin ions. This compound baths are alkaline, operating at a high pH, where tin is present in the tetravalent (Sn⁴⁺) state.[1] In contrast, acid tin baths, typically based on stannous sulfate or stannous chloride, are acidic and utilize tin in its divalent (Sn²⁺) state.[1] This fundamental difference in chemistry significantly influences the plating characteristics, operational parameters, and the properties of the final tin deposit.
Performance Comparison
A direct comparison of key performance indicators reveals the distinct advantages and disadvantages of each process.
Table 1: Operational and Performance Comparison
| Parameter | This compound Plating | Acid Tin Plating |
| Electrolyte Type | Alkaline | Acidic |
| Tin Valence State | Sn⁴⁺ | Sn²⁺ |
| Operating Temperature | 60-90°C | 20-35°C |
| Cathode Current Efficiency | 70-95% | ~100%[1] |
| Plating Rate | Slower | Faster[1] |
| Throwing Power | Excellent[1] | Good to Fair |
| Deposit Appearance | Matte to semi-bright | Matte to bright |
| Additives | Generally not required | Organic additives required for bright deposits[1] |
| Bath Control | More complex | Simpler[1] |
| Corrosion of Equipment | Lower | Higher |
| Hydrogen Embrittlement Risk | Lower | Higher |
In-Depth Analysis of Key Parameters
Current Efficiency and Plating Speed
Acid tin plating baths exhibit nearly 100% cathode current efficiency, meaning that almost all of the electrical current is used for the deposition of tin.[1] Coupled with the fact that tin is in the divalent state, which requires two electrons per atom for reduction, acid tin plating offers a significantly faster deposition rate compared to the alkaline stannate process.[1]
This compound baths, on the other hand, have a lower cathode current efficiency, typically ranging from 70% to 95%. Since tin is in the tetravalent state, requiring four electrons for reduction, the overall plating speed is inherently slower. However, this compound baths can be operated at very high current densities, which can partially compensate for the lower efficiency.[2]
Table 2: Cathode Current Efficiency of this compound Bath at 90°C
| Current Density (A/dm²) | Cathode Current Efficiency (%) |
| 10 | ~95 |
| 20 | ~92 |
| 40 | ~88 |
| 60 | ~85 |
| 80 | ~82 |
| 100 | ~80 |
Data extrapolated from patent information describing a bath containing 2.0 M this compound and 0.44 M Potassium Hydroxide.[2]
Throwing Power
Throwing power refers to the ability of a plating bath to produce a uniform deposit thickness on an irregularly shaped cathode. Alkaline stannate baths are renowned for their superior throwing power, making them ideal for plating complex parts with deep recesses and intricate geometries.[1] Acid tin baths generally have lower throwing power in comparison.[1]
Deposit Properties
The properties of the tin deposit are crucial for its end-use application.
Table 3: Comparison of Tin Deposit Properties
| Property | This compound Deposit | Acid Tin Deposit |
| Appearance | Matte, fine-grained | Matte to mirror-bright |
| Hardness | Softer | Harder (with brighteners) |
| Ductility | Excellent | Can be brittle (with brighteners) |
| Solderability | Excellent | Excellent |
| Corrosion Resistance | Good | Good to Excellent (bright deposits are less porous)[1] |
| Whisker Growth | Low propensity | Higher propensity (especially for bright deposits) |
| Internal Stress | Low | Higher (can be compressive or tensile) |
Experimental Protocols
Hull Cell Test for Plating Bath Evaluation
The Hull cell test is a standard method to qualitatively assess the condition of a plating bath over a range of current densities.
Methodology:
-
Preparation: A 267 mL trapezoidal Hull cell is filled with the plating solution to be tested.
-
Electrodes: A pre-cleaned, polished brass or steel panel is used as the cathode, and a pure tin anode is used.
-
Plating: A direct current is applied for a specific duration (e.g., 5-10 minutes) at a set total current (e.g., 1-3 Amperes).
-
Analysis: The plated panel is then rinsed, dried, and visually inspected. The appearance of the deposit across the panel, from the high current density end to the low current density end, provides information about the brightener concentration, presence of impurities, and overall health of the bath.
Throwing Power Measurement using a Haring-Blum Cell
The Haring-Blum cell is used to quantify the throwing power of an electroplating solution.
Methodology:
-
Setup: A rectangular cell is equipped with a central anode and two cathodes placed at different distances from the anode.
-
Plating: A constant DC current is passed through the cell for a predetermined time.
-
Measurement: The weight of the tin deposited on each cathode is measured.
-
Calculation: The throwing power is calculated using the Field's formula, which relates the ratio of the distances of the cathodes from the anode to the ratio of the weights of the metal deposited.
Adhesion and Corrosion Resistance Testing
-
Adhesion: Adhesion of the tin coating can be evaluated using methods such as the bend test or the tape test as described in ASTM B545.
-
Corrosion Resistance: The corrosion resistance is often assessed using a salt spray test (ASTM B117), where the plated parts are exposed to a salt fog, and the time to the appearance of corrosion products is recorded.
Visualizing the Processes
Caption: A comparative workflow of this compound and Acid Tin Plating.
Caption: A generalized workflow for the comparative evaluation of tin plating baths.
Conclusion
The choice between this compound and acid tin plating is application-dependent. For components with complex geometries requiring uniform coverage and low internal stress, the superior throwing power of this compound baths makes them the preferred option, despite the slower plating rates and higher operating temperatures. For applications where high-speed plating, a bright decorative finish, and operational simplicity are paramount, acid tin plating is generally more suitable. However, careful consideration must be given to the potential for higher internal stress and a greater risk of whisker formation in deposits from acid baths, particularly those containing brighteners. This guide provides the foundational data and experimental frameworks to enable an informed decision based on the specific performance requirements of the intended application.
References
performance comparison of potassium stannate and other CO2 sorbents
A Comprehensive Performance Comparison of Potassium Stannate and Other High-Temperature CO2 Sorbents
The imperative to mitigate carbon dioxide (CO2) emissions has spurred significant research into the development of efficient and cost-effective CO2 capture technologies. Among these, high-temperature solid sorbents are promising for applications in pre-combustion carbon capture and industrial flue gas purification. This guide provides a detailed performance comparison of this compound (K2SnO3) with other leading high-temperature CO2 sorbents, including calcium oxide (CaO), lithium-based ceramics (lithium silicate and lithium zirconate), and hydrotalcites. The comparison is based on experimental data for key performance indicators such as CO2 absorption capacity, kinetics, regeneration efficiency, and stability.
Comparative Performance of High-Temperature CO2 Sorbents
The following tables summarize the quantitative performance data for this compound and its alternatives.
Table 1: CO2 Absorption Capacity and Operating Conditions
| Sorbent | Chemical Formula/Composition | CO2 Absorption Capacity (wt%) | Optimal Temperature (°C) |
| This compound (Commercial) | K2SnO3 | 12.2[1][2][3][4][5][6][7][8] | 700[1][2][3][4][5][6][7][8] |
| This compound (Synthesized K-B) | K2SnO3 (76%) and K4SnO4 (21%) | 7.3[1][2][3][4][5][6][7][8] | 800[4] |
| Calcium Oxide | CaO | ~45 (initial)[4][8] | 650-700[9] |
| Lithium Silicate | Li4SiO4 | ~35.3 (nanosheets)[10] | 650[10] |
| Lithium Zirconate | Li2ZrO3 | 18.7 - 21.1[4][8][11] | 400-700[1][12] |
| Potassium-Promoted Hydrotalcite | K-promoted Mg-Al mixed oxides | ~1.5 (stabilized)[13] | 400[13] |
Table 2: Sorption Kinetics and Cycling Stability
| Sorbent | Adsorption Rate | Desorption/Regeneration Conditions | Cycling Stability |
| This compound (Commercial) | 0.18 mg/s at 700°C[4] | Desorption unsuccessful[1][2][3][5][6][7][8] | Poor, significant capacity loss after the first cycle[1] |
| This compound (Synthesized K-B) | 0.016 mg/s[1][2][3][4][5][6][7][8] | 900°C[4][8] | Stable over 40 cycles with minor capacity loss[1][2][3][4][5][6][7][8] |
| Calcium Oxide | Initially fast, then slows due to product layer formation[4][8] | >850°C[4][8] | Significant capacity decay, drops to ~7 wt% after 50 cycles[4][8] |
| Lithium Silicate | Ultra-fast kinetics (0.22 g/g/min for nanosheets)[10] | >700°C[14] | Excellent for nanosheets, stable for at least 200 cycles[10] |
| Lithium Zirconate | Slow for pure, improved with K2CO3 addition[1][12][15] | 780-850°C[15] | Generally good, but can be affected by regeneration conditions[16] |
| Potassium-Promoted Hydrotalcite | Fast adsorption/desorption rates[13] | Steam or N2 flushing at ~400°C[13] | Stable under specific conditions (e.g., steam purge)[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CO2 sorbent performance. The primary techniques employed in the cited studies are Thermogravimetric Analysis (TGA) and Breakthrough Analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the CO2 absorption and desorption characteristics of a sorbent by measuring the change in its mass as a function of temperature and gas environment.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the sorbent material is placed in the TGA crucible.
-
Pre-treatment/Activation: The sorbent is heated under an inert atmosphere (e.g., N2 or Ar) to a specific temperature to remove any adsorbed water or other impurities and to activate the material.
-
Sorption: The gas flow is switched to a CO2-containing mixture (e.g., pure CO2 or a blend with N2) at a controlled flow rate. The temperature is either held isothermal or ramped to the desired absorption temperature. The increase in the sample's weight is recorded, corresponding to the amount of CO2 absorbed.
-
Desorption (Regeneration): The gas flow is switched back to an inert gas, and the temperature is increased to the regeneration temperature. The decrease in weight indicates the release of CO2.
-
Cycling: The sorption and desorption steps are repeated for multiple cycles to evaluate the sorbent's stability.
Breakthrough Analysis
Breakthrough analysis is performed in a fixed-bed reactor to evaluate the dynamic CO2 adsorption capacity and kinetics of a sorbent under conditions that simulate industrial processes.
Methodology:
-
Sorbent Packing: A known amount of the sorbent is packed into a column to form a fixed bed.
-
Pre-treatment: The sorbent bed is pre-treated by heating under an inert gas flow to remove impurities and activate the sorbent.
-
Adsorption: A gas mixture with a specific CO2 concentration is passed through the sorbent bed at a constant flow rate and temperature.
-
Effluent Monitoring: The composition of the gas exiting the column is continuously monitored using a gas analyzer (e.g., mass spectrometer or infrared CO2 sensor).
-
Breakthrough Curve: A plot of the outlet CO2 concentration versus time is generated. The "breakthrough point" is the time at which the outlet CO2 concentration starts to rise significantly, indicating that the sorbent is becoming saturated. The "saturation point" is when the outlet concentration equals the inlet concentration. The area above the breakthrough curve is used to calculate the dynamic CO2 uptake capacity of the sorbent.
CO2 Capture Mechanisms and Visualizations
The mechanism of CO2 capture varies among the different classes of high-temperature sorbents. Understanding these mechanisms is key to optimizing sorbent design and performance.
This compound
The CO2 capture by this compound is believed to be a chemical adsorption process.[1][2][3][6] The reaction likely involves the formation of potassium carbonate and tin oxide. The synthesized K-B, a mixture of K2SnO3 and K4SnO4, shows enhanced stability and kinetics.[1][2][3][4][5][6][7][8]
Caption: Proposed CO2 capture reaction for this compound.
Calcium Oxide
The CO2 capture by CaO is a reversible chemical reaction forming calcium carbonate (CaCO3).[2] The process occurs in two stages: an initial rapid surface reaction followed by a slower diffusion-controlled reaction through the CaCO3 product layer.[17]
Caption: Two-stage CO2 capture mechanism of Calcium Oxide.
Lithium Silicate
The CO2 capture mechanism for lithium silicate also involves a two-stage process.[3][18] Initially, a surface reaction forms a shell of lithium carbonate and silica.[3][18] The subsequent reaction is limited by the diffusion of lithium ions from the bulk to the surface and CO2 through the product shell.[3][18]
Caption: CO2 capture mechanism for Lithium Silicate.
Lithium Zirconate
The "double-shell model" describes the CO2 sorption on lithium zirconate.[1][12] An initial rapid surface reaction forms an outer shell of lithium carbonate and an inner shell of zirconium oxide around the unreacted Li2ZrO3 core. The reaction then proceeds via the diffusion of Li+ and O2- ions through the product layers.[4][8][11]
Caption: Double-shell model for CO2 capture by Lithium Zirconate.
Hydrotalcite-Derived Mixed Oxides
Upon calcination, hydrotalcites form mixed metal oxides with basic sites that can adsorb CO2. The adsorption can occur via different mechanisms, including the formation of unidentate and bidentate carbonates and bicarbonates.[19] The strength of the basic sites influences the reversibility of the adsorption.[19]
Caption: CO2 capture process by hydrotalcite-derived mixed oxides.
References
- 1. Mechanism of high-temperature CO2 sorption on lithium zirconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of CO2 Capture with Calcium Oxide during Direct Air Capture in a Fluidized Bed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO2 capture properties of lithium silicates with different ratios of Li2O/SiO2: an ab initio thermodynamic and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.utar.edu.my [eprints.utar.edu.my]
- 10. Lithium silicate nanosheets with excellent capture capacity and kinetics with unprecedented stability for high-temperature CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Temperature CO2 Capture Performance and Kinetic Analysis of Novel this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Frontiers | Stability of potassium-promoted hydrotalcites for CO2 capture over numerous repetitive adsorption and desorption cycles [frontiersin.org]
- 14. pub.vito.be [pub.vito.be]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel procedure of CO2 capture of the CaO sorbent activator on the reaction of one-part alkali-activated slag - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Electrochemical Efficiency: Potassium vs. Sodium Stannate Baths
For researchers and professionals in material science and electrochemistry, the choice of plating bath chemistry is critical to achieving desired coating properties and process efficiency. In the realm of alkaline tin plating, both potassium stannate and sodium stannate baths are utilized, but their performance characteristics differ significantly. This guide provides an objective comparison of their electrochemical efficiency, supported by experimental data, to inform the selection process for specific applications.
This compound baths generally exhibit superior electrochemical efficiency compared to their sodium stannate counterparts. This advantage is primarily attributed to the higher solubility of this compound, which allows for the formulation of more concentrated plating solutions.[1][2] This higher concentration, in turn, enables operation at significantly higher current densities, leading to faster plating rates.[1][3][4] Furthermore, this compound baths can maintain high cathode efficiencies over a broader range of current densities.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative differences in the operating parameters and performance of potassium and sodium stannate baths based on available experimental data.
| Parameter | This compound Bath | Sodium Stannate Bath | Reference(s) |
| Stannate Concentration | 0.25 to 3.0 mols/liter (up to 3.5 mols/liter possible) | Recommended maximum of ~0.75 mol/liter | [5] |
| Operating Temperature | 70°C to boiling point | Typically 70°C to 90°C | [3][5] |
| Cathode Current Density | 30 to 1,000 amperes/square foot | Significantly lower than this compound baths | [5] |
| Cathode Efficiency | Remains above 80% over a wide current density range | Efficiency drops off at lower current densities compared to potassium baths | [3][5] |
| Conductivity | Higher than sodium stannate baths, resulting in power savings | Lower than this compound baths | [5] |
| Plating Speed | Can be more than five times faster than sodium stannate baths for a given cathode efficiency | Slower due to lower limiting current density | [5] |
Experimental Protocols
Detailed methodologies for operating both types of baths are crucial for reproducible results. The following outlines typical experimental protocols for each.
This compound Bath Protocol
A typical this compound plating bath is prepared and operated as follows:
-
Bath Composition:
-
Operating Conditions:
-
Temperature: Maintained between 70°C and the boiling point of the solution.[5]
-
Cathode Current Density: Ranging from 30 to 1,000 amperes per square foot.[5]
-
Anodes: Pure tin anodes are used.[6] It is critical to properly film the anodes by applying a "surge" of current at a higher than normal current density to ensure the formation of a greenish-yellow film.[5]
-
-
Procedure for Measuring Cathode Efficiency:
-
A pre-weighed cathode of a known surface area is plated for a specific duration at a constant current.
-
After plating, the cathode is rinsed, dried, and re-weighed to determine the mass of tin deposited.
-
The theoretical mass of tin that should be deposited is calculated using Faraday's law of electrolysis.
-
The cathode efficiency is then calculated as the ratio of the actual mass of deposited tin to the theoretical mass, expressed as a percentage.
-
Sodium Stannate Bath Protocol
A standard sodium stannate plating bath is prepared and operated as follows:
-
Bath Composition:
-
Operating Conditions:
-
Procedure for Measuring Cathode Efficiency:
-
The methodology for measuring cathode efficiency is the same as described for the this compound bath, involving the comparison of the actual mass of deposited tin to the theoretical mass calculated from Faraday's law.
-
Logical Comparison Workflow
The following diagram illustrates the key differentiating factors that lead to the enhanced electrochemical efficiency of this compound baths.
Caption: Comparative workflow of stannate baths.
Concluding Remarks
The evidence strongly indicates that for applications demanding high-speed plating and superior electrochemical efficiency, this compound baths are the preferred choice over sodium stannate baths. The fundamental advantage of higher solubility allows for more flexible and efficient process parameters, including higher current densities and plating rates, while maintaining excellent cathode efficiency.[1][2][5] While sodium stannate baths are functional, they operate within a more constrained set of parameters, limiting their productivity in high-throughput applications. Researchers and engineers should consider these factors when developing and optimizing tin electroplating processes.
References
A Comparative Guide to Tin Oxide Films Derived from Various Precursors
For researchers, scientists, and professionals in drug development, the choice of precursor material is a critical determinant in the synthesis of tin oxide (SnO₂) thin films, profoundly influencing their physicochemical properties and suitability for diverse applications, from transparent conducting electrodes to sensing layers. This guide provides an objective comparison of tin oxide films derived from different precursors, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate synthesis route for specific research and development needs.
Performance Comparison of Tin Oxide Films
The selection of a precursor, in conjunction with the deposition technique, dictates the ultimate performance of the resulting tin oxide film. The following table summarizes key performance metrics for SnO₂ films synthesized from common inorganic and organometallic precursors using various deposition methods.
| Deposition Method | Precursor | Solvent/Carrier Gas | Substrate Temperature (°C) | Optical Transmittance (%) | Electrical Resistivity (Ω·cm) | Surface Roughness (RMS) |
| Spray Pyrolysis | Tin (II) Chloride (SnCl₂) | Ethanol | 400 | ~85 (at 800 nm) | - (Sheet Resistance: 1.75 Ω/sq for F-doped) | - |
| Tin (IV) Chloride (SnCl₄) | Methanol | 300 | 88.3 | 8.44 x 10⁻⁵ (F-doped) | - | |
| Tin (IV) Chloride (SnCl₄·5H₂O) | Water/Ethanol | 550 | 87 (for 0.1 M solution) | - | Decreases with lower molarity | |
| Sol-Gel | Tin (II) Chloride (SnCl₂·2H₂O) | Ethanol | Annealed at 300 | >90 | - | < 3 nm |
| Tin (IV) Chloride (SnCl₄·5H₂O) | Ethanol/Water/Methanol | Annealed at 400 | - | - | Particle size: 3.9-5 nm | |
| Tetrakis(dimethylamino)tin(IV) (TDMASn) | 1-Butanol/Nitric Acid | Annealed at 250-550 | 63.5 - 83.2 (at 500 nm) | - | - | |
| Chemical Vapor Deposition (CVD) | Tin (IV) Chloride (SnCl₄) | Water Vapor | 450-650 | - | - | Morphology varies with temperature |
| Tetramethyltin (TMT) | Oxygen | 550-600 | - | - (Mobility: ~15 cm²/Vs at 600°C) | Smoother films at lower temperatures | |
| Atomic Layer Deposition (ALD) | Tetrakis(dimethylamino)tin (TDMASn) | Water | 30-150 | - | - | 3.3 nm (for 46 nm film at 150°C) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthesis processes. Below are representative experimental protocols for the deposition of tin oxide films using different precursor and technique combinations.
Spray Pyrolysis using Tin (II) Chloride (SnCl₂)
This method offers a cost-effective route for producing transparent conducting oxide films.[1]
-
Precursor Solution Preparation: A 0.08 M solution of tin (II) chloride dihydrate (SnCl₂·2H₂O) is prepared by dissolving the precursor in ethanol. The solution is stirred on a magnetic stirrer for 2 hours to ensure homogeneity. A few drops of dilute HCl can be added to obtain a clear solution.[1]
-
Substrate Preparation: Glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.
-
Deposition: The precursor solution is sprayed onto the heated glass substrates. Typical deposition parameters include a substrate temperature of 400°C, a solution flow rate of 2 ml/min, a carrier gas (compressed air) pressure of 1.5 bar, and a nozzle-to-substrate distance of 20 cm.[2]
-
Post-Deposition Treatment: After deposition, the films are allowed to cool to room temperature.
Sol-Gel Spin-Coating using Tin (IV) Chloride (SnCl₄)
The sol-gel technique allows for precise control over film thickness and morphology.
-
Sol Preparation: A 0.1 M precursor solution is prepared by dissolving tin (IV) chloride pentahydrate (SnCl₄·5H₂O) in a mixture of double-distilled water and ethylene glycol (1:1 volume ratio).[3] An aqueous ammonia solution (0.1 M) is then added dropwise while stirring until a gel is formed.[3]
-
Substrate Cleaning: Substrates are cleaned using standard procedures.
-
Film Deposition: The prepared sol is spin-coated onto the substrate. A typical two-step process involves spinning at 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.[4]
-
Annealing: The coated substrates are annealed in a furnace. A common annealing temperature is 400°C for 2 hours to promote the formation of the crystalline SnO₂ phase.[3]
Chemical Vapor Deposition (CVD) using Tetramethyltin (TMT)
CVD is a versatile technique for producing high-quality, uniform thin films.
-
Precursor Delivery: Tetramethyltin (TMT), a liquid organometallic precursor, is vaporized and transported to the reaction chamber using a carrier gas such as argon or nitrogen.
-
Reactant Gases: Oxygen is introduced into the chamber as the oxidizing agent. For doped films, a fluorine source like CBrF₃ can be used.[5]
-
Deposition Conditions: The substrates are heated to the desired deposition temperature, typically in the range of 550°C to 600°C.[5] The pressure in the reaction chamber is maintained at a specific level, often atmospheric pressure (APCVD).
-
Film Growth: The precursor and reactant gases react on the hot substrate surface, leading to the deposition of a tin oxide film. The film thickness is controlled by the deposition time and precursor flow rates.
Visualizing the Synthesis-Property Relationship
The interplay between precursor selection, synthesis method, and the resulting film properties can be visualized as a workflow.
Caption: Workflow from precursor to film properties.
Signaling Pathways in Precursor Decomposition
The decomposition of precursors is a complex process involving several chemical reactions. The following diagram illustrates a simplified pathway for the formation of SnO₂ from a generic tin chloride precursor.
Caption: Simplified SnO₂ formation from tin chloride.
Conclusion
The choice of precursor is a fundamental parameter in the synthesis of tin oxide thin films, with each option presenting a unique set of advantages and disadvantages. Inorganic precursors like tin chlorides are cost-effective and widely used, while organometallic compounds can offer greater control over film purity and morphology, albeit at a higher cost. This guide provides a foundational understanding of the relationships between precursor chemistry, deposition techniques, and the final properties of tin oxide films, enabling researchers to make informed decisions for their specific applications. Further optimization of deposition parameters for each precursor-technique combination can lead to the development of highly tailored tin oxide films with enhanced performance characteristics.
References
A Comparative Guide to Alternative Stabilizers for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative stabilizers to potassium stannate for hydrogen peroxide (H₂O₂), focusing on performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and professionals in selecting the most appropriate stabilizer for their specific applications, ranging from pharmaceutical formulations to laboratory reagents.
Introduction to Hydrogen Peroxide Stabilization
Hydrogen peroxide is a powerful yet unstable oxidizing agent that decomposes into water and oxygen. This decomposition is often catalyzed by trace amounts of transition metal ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺) and is influenced by factors such as pH, temperature, and light exposure. Stabilizers are crucial additives that prevent premature degradation by sequestering these catalytic metal ions, thereby ensuring the long-term stability and efficacy of hydrogen peroxide solutions. While this compound has traditionally been used, a variety of alternative stabilizers offer distinct advantages in terms of performance, toxicity, and compatibility with specific applications.
Mechanism of Stabilization
The primary mechanism by which most stabilizers function is through chelation or sequestration of metal ions. By forming stable complexes with these ions, stabilizers prevent them from participating in the catalytic decomposition of hydrogen peroxide.
A Researcher's Guide to Assessing Potassium Stannate Purity from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Variations in the purity of starting materials like potassium stannate (K₂SnO₃·3H₂O) can significantly impact experimental outcomes, from the synthesis of active pharmaceutical ingredients to the performance of electroplating baths. This guide provides a comprehensive comparison of this compound from different supplier grades, complete with experimental protocols to empower users to verify purity independently.
Comparative Analysis of this compound Purity
The purity of this compound can vary between suppliers, often categorized by grades such as "Technical," "Reagent," and "High Purity." Technical grade material is typically used in applications where high purity is not critical, while reagent and high-purity grades are essential for research and pharmaceutical applications where trace impurities can have significant effects. Below is a summary of typical purity specifications based on commercially available data.
Table 1: Comparison of Typical Purity Specifications for this compound from Different Supplier Grades
| Parameter | Technical Grade | Reagent Grade | High Purity Grade |
| Assay (as K₂SnO₃·3H₂O) | ≥ 96.0% | ≥ 97.0%[1] | ≥ 99.9% (trace metals basis)[2] |
| Tin Content (as Sn) | ~38.0% min[3] | 38.00% min | Typically specified by trace metal impurities |
| Free Alkali (as KOH) | ≤ 1.5% | ≤ 0.5%[1] | ≤ 0.5% |
| Insoluble in 1% KOH | ≤ 0.25% | ≤ 0.25% | Not specified (expected to be negligible) |
| Lead (Pb) | ≤ 0.025% | ≤ 0.01%[3] | ≤ 10 ppm |
| Arsenic (As) | ≤ 0.01% | ≤ 0.005%[3] | ≤ 5 ppm |
| Antimony (Sb) | ≤ 0.05% | Not specified | ≤ 10 ppm |
| Chloride (Cl) | ≤ 1.00% | Not specified | ≤ 50 ppm |
| Nitrate (NO₃) | ≤ 0.25% | Not specified | Not specified |
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, a series of analytical tests can be performed. Below are detailed protocols for key experiments.
Assay of this compound (Determination of Tin Content) by Iodometric Titration
This method involves the reduction of Tin (IV) to Tin (II), followed by titration with a standardized potassium iodate solution.
Principle: Stannate (Sn⁴⁺) is reduced to stannous tin (Sn²⁺) using a suitable reducing agent. The Sn²⁺ is then titrated with a standard solution of potassium iodate (KIO₃) in an acidic medium. The endpoint is detected using a starch indicator.
Reaction: 3Sn²⁺ + IO₃⁻ + 6H⁺ → 3Sn⁴⁺ + I⁻ + 3H₂O I⁻ + IO₃⁻ + 6H⁺ → 3I₂ + 3H₂O (excess iodate) I₂ + Starch → Blue Complex
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Digestion and Reduction: Add 50 mL of concentrated hydrochloric acid and 1 g of reduced iron powder. Gently heat the mixture to boiling for 5 minutes to ensure complete reduction of Sn(IV) to Sn(II).
-
Removal of Excess Reducing Agent: While the solution is still hot, add 1.5 g of aluminum foil pieces to the flask. The aluminum will react with the acid and displace any remaining iron.
-
Inert Atmosphere: Place a small funnel in the neck of the flask to minimize air oxidation of the Sn(II). Cool the flask rapidly under a stream of cold water.
-
Titration: Once at room temperature, add 5 mL of starch indicator solution. Immediately titrate with a standardized 0.1 N potassium iodate solution until the first permanent blue color appears.
-
Blank Determination: Perform a blank titration using the same quantities of reagents but without the this compound sample.
-
Calculation:
-
Tin Content (%) = [(V_sample - V_blank) × N_KIO₃ × 59.35] / (W_sample × 1000) × 100
-
Where:
-
V_sample = Volume of KIO₃ solution used for the sample (mL)
-
V_blank = Volume of KIO₃ solution used for the blank (mL)
-
N_KIO₃ = Normality of the potassium iodate solution
-
59.35 = Molar mass of Tin (Sn) / 2 ( g/mol )
-
W_sample = Weight of the this compound sample (g)
-
-
-
Determination of Free Alkali
This procedure quantifies the amount of free potassium hydroxide (KOH) in the sample.
Principle: The sample is dissolved in deionized water and titrated with a standardized solution of hydrochloric acid (HCl) using a phenolphthalein indicator.
Procedure:
-
Sample Preparation: Dissolve approximately 2 g of the this compound sample, accurately weighed, in 100 mL of freshly boiled and cooled deionized water.
-
Titration: Add 2-3 drops of phenolphthalein indicator solution. If the solution turns pink, titrate with standardized 0.1 N HCl until the pink color disappears.
-
Calculation:
-
Free Alkali (as KOH, %) = (V_HCl × N_HCl × 56.11) / (W_sample × 1000) × 100
-
Where:
-
V_HCl = Volume of HCl solution used (mL)
-
N_HCl = Normality of the HCl solution
-
56.11 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the this compound sample (g)
-
-
-
Analysis of Trace Metal Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities.
Principle: The sample is digested in acid to bring the elements into solution. The solution is then introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for quantification.
Procedure:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh about 0.1 g of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with ultrapure water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards for the elements of interest (e.g., Pb, As, Sb) covering the expected concentration range.
-
Aspirate the prepared sample solution into the ICP-MS instrument.
-
Quantify the concentration of each impurity by comparing the signal intensity to the calibration curve.
-
Assessment of Crystalline Purity by X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in a sample and can be used to detect crystalline impurities.
Principle: A beam of X-rays is directed at a powdered sample. The interaction of the X-rays with the crystal lattice produces a diffraction pattern that is unique to the crystalline structure of the material. The presence of other crystalline phases will result in additional peaks in the diffraction pattern.
Procedure:
-
Sample Preparation: Finely grind the this compound sample to a homogeneous powder using an agate mortar and pestle.
-
Data Acquisition: Mount the powdered sample in a sample holder and place it in the X-ray diffractometer.
-
Instrument Settings:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with a reference pattern for pure this compound trihydrate (e.g., from the ICDD PDF database).
-
The presence of peaks that do not correspond to the reference pattern indicates the presence of crystalline impurities.
-
Experimental Workflow and Data Analysis Pathway
The following diagrams illustrate the logical flow of the experimental work and the pathway for data analysis.
By following these protocols and comparing the results, researchers can make informed decisions about the suitability of this compound from different suppliers for their specific applications, ensuring the reliability and reproducibility of their work.
References
A Comparative Performance Analysis: Lab-Synthesized vs. Commercial Potassium Stannate
For researchers, scientists, and drug development professionals, the choice between laboratory-synthesized and commercially available reagents is a critical decision that can impact experimental outcomes, cost, and timelines. This guide provides an objective comparison of the performance of lab-synthesized versus commercial potassium stannate (K₂SnO₃), a versatile compound with applications in carbon capture, catalysis, and energy storage. The information presented is supported by experimental data to aid in making informed procurement and research decisions.
Key Performance Areas: A Comparative Overview
The performance of this compound is critically dependent on its physicochemical properties, such as purity, particle size, and surface area, which can differ between lab-synthesized and commercial grades. These differences can significantly influence its efficacy in various applications.
High-Temperature CO₂ Capture
A direct comparative study has demonstrated that the performance of lab-synthesized and commercial this compound can vary significantly in high-temperature CO₂ capture applications.[1] Lab-synthesized this compound, particularly a sample designated as K-B, showed superior performance in terms of cyclic stability and adsorption rate compared to its commercial counterpart.
The commercial this compound initially exhibited a higher CO₂ uptake capacity at 700°C, but its performance degraded rapidly, with poor CO₂ desorption.[1] In contrast, the lab-synthesized K-B, which is a mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%), demonstrated a high adsorption rate, excellent stability over 40 cycles, and good resistance to sintering.[1]
Table 1: Performance Comparison in High-Temperature CO₂ Capture
| Performance Metric | Lab-Synthesized (K-B) | Commercial K₂SnO₃ |
| CO₂ Uptake Capacity | 7.3 wt% (at 800°C) | 12.2 wt% (at 700°C, initial) |
| Adsorption Rate | 0.016 mg/s | Not reported, but lower than K-B |
| Cyclic Stability | Stable over 40 cycles | Significant capacity loss after 1st cycle |
| Desorption | Successful | Unsuccessful |
| Composition | Mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%) | K₂SnO₃ |
Catalysis
Lab-synthesized this compound, prepared through methods that allow for the control of particle size and morphology, can potentially offer higher catalytic efficiency. Commercial this compound is available from various suppliers with specified purity levels, which is a critical factor for catalytic performance.
Table 2: Typical Specifications and Performance in Catalysis
| Parameter | Lab-Synthesized (Anticipated) | Commercial |
| Purity | Controllable, can be >99% | Typically ≥98% |
| Particle Size | Can be controlled to the nano-scale | Typically fine powder |
| Surface Area | Potentially high, depending on synthesis | Varies by manufacturer |
| Catalytic Activity | Potentially higher due to optimized properties | Effective, but may not be optimized for specific reactions |
Electrochemical Performance in Batteries
Stannate-based materials are being explored as anode materials for lithium-ion and potassium-ion batteries due to their high theoretical capacities.[2][3] The performance of these materials is highly dependent on their nanostructure to accommodate the large volume changes during charging and discharging.
Direct comparative performance data for lab-synthesized versus commercial this compound as a battery anode is not available in the reviewed literature. However, studies on other lab-synthesized stannates (e.g., Co₂SnO₄) show that synthesis methods (e.g., hydrothermal vs. solid-state) significantly impact electrochemical performance, with hydrothermally prepared nanocrystals exhibiting much higher capacity retention.[2] It is reasonable to infer that lab-synthesized this compound with controlled nanostructures would outperform standard commercial powders in battery applications.
Table 3: Anticipated Electrochemical Performance Comparison
| Performance Metric | Lab-Synthesized (Nanostructured) | Commercial (Standard Powder) |
| Specific Capacity | Potentially high | Lower due to larger particle size |
| Cyclic Stability | Potentially good with engineered nanostructures | Poor due to large volume expansion |
| Rate Capability | Potentially high | Lower |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols for the synthesis of this compound and its evaluation in CO₂ capture.
Synthesis of this compound (Solid-State Method)
This protocol is for the lab synthesis of this compound sorbents for CO₂ capture.
-
Precursor Mixing : Potassium hydroxide (KOH) and tin (IV) oxide (SnO₂) powders are mixed in various weight ratios (e.g., 1:2, 3:1, 2:1, 1:1).
-
Grinding : The mixture is ground using a mortar and pestle to ensure homogeneity.
-
Calcination : The ground powder is placed in a crucible and calcined in a furnace at 900°C for a specified duration.
-
Cooling and Grinding : The calcined product is allowed to cool to room temperature and then ground again to obtain a fine powder.
High-Temperature CO₂ Capture Analysis
This protocol describes the evaluation of this compound as a CO₂ sorbent using thermogravimetric analysis (TGA).
-
Sample Preparation : A known mass of the this compound powder is placed in the TGA crucible.
-
Heating and Purging : The sample is heated to a high temperature (e.g., 900°C) under an inert atmosphere (e.g., N₂) to remove any adsorbed species.
-
Adsorption : The temperature is stabilized at the desired adsorption temperature (e.g., 700°C or 800°C), and the gas is switched to a CO₂-containing mixture. The weight gain is recorded over time.
-
Desorption : After saturation with CO₂, the gas is switched back to an inert atmosphere, and the temperature is raised to induce desorption of CO₂. The weight loss is recorded.
-
Cyclic Testing : The adsorption and desorption steps are repeated for multiple cycles to evaluate the stability of the sorbent.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows.
Caption: Workflow for comparing lab-synthesized and commercial this compound for CO₂ capture.
Conclusion
For applications requiring high cyclic stability and adsorption rates, such as in dynamic CO₂ capture systems, lab-synthesized this compound with optimized composition and morphology demonstrates superior performance over its commercial counterpart. While commercial this compound may offer a higher initial capacity, its rapid degradation makes it less suitable for long-term applications.
In the fields of catalysis and energy storage, the ability to control the nanostructure and purity of this compound through laboratory synthesis is expected to yield materials with enhanced performance compared to standard commercial powders. However, direct comparative studies are needed to quantify these advantages.
Researchers and professionals should consider the specific requirements of their application when choosing between lab-synthesized and commercial this compound. For novel applications or where performance optimization is critical, in-house synthesis or sourcing of custom-made materials may be the more effective approach. For standard applications where high purity is the primary concern, commercially available grades may be sufficient.
References
A Comparative Analysis of Stannate-Based Materials for High-Temperature CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and robust capture technologies. Among the various solid sorbents being investigated, stannate-based materials are emerging as promising candidates for high-temperature CO2 capture applications. Their notable thermal stability and potential for high CO2 uptake capacity make them a compelling area of research. This guide provides an objective comparison of the performance of different stannate-based materials, supported by experimental data, to aid researchers in this field.
Performance Comparison of Stannate-Based Sorbents
The efficacy of a CO2 sorbent is determined by several key performance indicators, including its CO2 capture capacity, cycling stability, and reaction kinetics. The following table summarizes the performance of various stannate-based materials based on experimental data from thermogravimetric analysis (TGA).
| Material | Type | CO2 Uptake (wt%) | Adsorption Temperature (°C) | Adsorption Rate (mg/s) | Cycling Stability | Key Findings |
| Commercial K2SnO3 | Potassium Stannate | 12.2 | 700 | 0.0041 | Poor | High initial CO2 uptake, but unsuccessful desorption.[1][2][3] |
| Synthesized K-Stannate (K-B) | This compound | 7.3 (after 5 min) | 800 | 0.016 | Stable after 40 cycles | Outperformed other synthesized and commercial stannates in terms of adsorption rate and stability.[1][2][3] |
| Commercial Na2SnO3 | Sodium Stannate | - | - | - | - | Investigated, but detailed performance data is limited in the compared study.[1][3] |
| Commercial Ca2SnO4 | Calcium Stannate | - | - | - | - | Investigated, but detailed performance data is limited in the compared study.[1][3] |
| Commercial Li2SnO3 | Lithium Stannate | - | - | - | - | Noted for its low sinterability, which could be advantageous for cyclability.[1] |
| Tin Oxide (SnO2) | Reference Material | - | - | - | - | Used as a baseline for comparison.[1][3] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing Thermogravimetric Analysis (TGA) to evaluate the CO2 capture performance of stannate-based materials.[1][3]
Material Synthesis (for in-house synthesized materials)
-
Solid-State Synthesis: A common method for preparing stannate-based sorbents. For example, synthesized this compound (K-B) was produced through a facile solid-state reaction.[1][2][3]
CO2 Sorption/Desorption Testing
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
A small sample of the sorbent material is placed in the TGA.
-
The sample is heated to a specific desorption temperature under an inert atmosphere (e.g., N2) to remove any pre-adsorbed species.
-
The temperature is then lowered to the desired adsorption temperature.
-
A gas stream containing a specific concentration of CO2 (e.g., 15% CO2 in N2) is introduced to the sample.
-
The weight change of the sample is monitored over time to determine the CO2 uptake.
-
For cyclic stability tests, the process of adsorption and desorption is repeated for multiple cycles. Desorption is typically induced by increasing the temperature under an inert gas flow.[3]
-
Material Characterization
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the synthesized materials. For instance, XRD analysis of the K-B sample revealed a mixture of K2SnO3 and K4SnO4.[1][2][3]
-
X-ray Photoelectron Spectroscopy (XPS): Employed to determine the surface elemental composition and chemical states of the sorbents.[1][2]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of the materials.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and performance evaluation of stannate-based CO2 capture materials.
Caption: Workflow for Stannate-Based CO2 Sorbent Evaluation.
Discussion
The initial findings suggest that potassium-based stannates are particularly noteworthy. Commercial K2SnO3 demonstrates a high CO2 uptake capacity, although its poor regeneration capability is a significant drawback.[1][2][3] In contrast, a lab-synthesized this compound (K-B), which is a mixture of K2SnO3 and K4SnO4, exhibits a more promising balance of properties, including a high adsorption rate and good cycling stability.[1][2][3] The superior performance of the synthesized material highlights the importance of the synthesis method and the resulting phase composition in determining the effectiveness of the sorbent.
The low sinterability of stannates, as noted for Li2SnO3, is an advantageous characteristic that can contribute to better performance over multiple CO2 capture and release cycles.[1] Further research should focus on optimizing the synthesis protocols for different stannates to enhance their CO2 capture capacity and, crucially, their regenerability. Investigating the effects of different operating conditions, such as temperature and CO2 partial pressure, will also be vital in elucidating the full potential of these materials.
References
Safety Operating Guide
Proper Disposal of Potassium Stannate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of potassium stannate, a compound commonly used in various industrial and laboratory applications. Adherence to these protocols will help mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.[1][5]
-
Body Protection: A lab coat or chemical-resistant apron. In cases of potential splashing, impervious clothing may be necessary.[1]
-
Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator for dust and mists is recommended.[3]
Spillage and Accidental Release Measures
In the event of a this compound spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate the Area: Restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.[1][2][4]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[3][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with water.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[5] The material should be collected in a suitable, closed container, clearly labeled as hazardous waste, and disposed of in accordance with all local, state, and federal regulations.[2][3] Do not discharge this compound or its solutions into sewer systems.[1][3]
For laboratories that wish to treat the waste to render it less hazardous prior to collection by a disposal service, a chemical precipitation method can be employed. This procedure aims to convert the soluble this compound into an insoluble and more stable form, such as stannic oxide.
Experimental Protocol: Precipitation of Tin from this compound Solution
This protocol is based on the principle of precipitating tin from an alkaline solution by adjusting the pH.
Materials:
-
This compound waste solution
-
Dilute sulfuric acid (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Beaker or flask of appropriate size
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Labeled waste containers for the solid precipitate and the liquid filtrate
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear all required PPE.
-
Dilution: If the this compound waste solution is concentrated, dilute it with water. This helps to control the reaction rate and heat generation during neutralization.
-
Neutralization and Precipitation:
-
Place the this compound solution in a beaker and begin stirring.
-
Slowly add dilute sulfuric acid to the solution. This reaction is exothermic, so add the acid dropwise to control the temperature.
-
Monitor the pH of the solution regularly. As the pH is lowered, a precipitate of stannic oxide (or hydrous stannic oxide) will begin to form.
-
Continue adding acid until the pH of the solution is in the neutral range (pH 6-8). A patent for tin recovery suggests that adjusting the pH to a range of 3.0 to 7.0 can effectively precipitate tin as stannic oxide, with higher recovery at a more neutral pH.
-
-
Separation:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by vacuum filtration.
-
-
Waste Collection:
-
Transfer the solid precipitate (stannic oxide) into a clearly labeled hazardous waste container for solids.
-
Collect the liquid filtrate in a separate, labeled hazardous waste container for liquids. The filtrate will contain potassium sulfate and should be disposed of as chemical waste.
-
-
Final Disposal: Arrange for a licensed waste disposal service to collect both the solid and liquid waste containers.
Data Presentation
The following table summarizes key parameters for the precipitation of tin from a stannate solution as described in a relevant patent.
| Parameter | Value/Range | Notes |
| Precipitating Agent | Sulfuric Acid | Adjusts the pH of the alkaline stannate solution. |
| Target pH for Precipitation | 3.0 - 7.0 | Recovery of tin as stannic oxide is generally higher at a more neutral pH. |
| Precipitated Compound | Stannic Oxide (SnO₂) | An insoluble form of tin. |
This data is derived from a patent describing the recovery of tin from tin-bearing solutions and should be used as a guideline for laboratory-scale waste treatment.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
- 1. US3542507A - Recovery of tin from tin bearing solutions - Google Patents [patents.google.com]
- 2. US1811142A - Process for the recovery of tin from alkaline stannate solutions - Google Patents [patents.google.com]
- 3. US2436974A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. US3462373A - Alkaline tin oxide sols and process for their preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
